Propargyl p-toluenesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
prop-2-ynyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c1-3-8-13-14(11,12)10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBVCSFXFFROTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210665 | |
| Record name | p-Toluenesulfonic acid, 2-propynyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6165-76-0 | |
| Record name | 2-Propyn-1-ol, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6165-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Toluenesulfonic acid, 2-propynyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006165760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Toluenesulfonic acid, 2-propynyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propyn-1-ol, 4-methylbenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-TOLUENESULFONIC ACID, 2-PROPYNYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBC3GGJ44A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Propargyl p-toluenesulfonate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl p-toluenesulfonate, also known as propargyl tosylate, is a versatile organic compound widely utilized as a reactive intermediate in chemical synthesis. Its utility stems from the presence of two key functional groups: a terminal alkyne (propargyl group) and a good leaving group (tosylate group). This combination allows for the facile introduction of the propargyl moiety into a wide range of molecules through nucleophilic substitution and coupling reactions. This technical guide provides a detailed overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on its applications in research and development.
Chemical Structure and Properties
This compound is an ester of propargyl alcohol and p-toluenesulfonic acid. The structure consists of a propargyl group (HC≡C-CH₂-) attached to the sulfonate ester of p-toluenesulfonic acid.
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₃S | [1] |
| Molar Mass | 210.25 g/mol | [2] |
| Appearance | Clear colorless to brown liquid | [1] |
| Density | 1.215 g/mL at 20 °C | [2] |
| Boiling Point | 117-121 °C at 0.3 mmHg | |
| Flash Point | 100 °C (closed cup) | [2] |
| Refractive Index | n20/D 1.530 | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate. Not miscible in water. | [1] |
| CAS Number | 6165-76-0 | [1] |
Experimental Protocols
Synthesis of this compound[3][4]
This protocol describes a safe and economical procedure for the synthesis of this compound from propargyl alcohol and tosyl chloride.[3][4]
Materials:
-
Propargyl alcohol (1.0 mol, 58 mL)
-
Tosyl chloride (1.30 mol, 250 g)
-
Sodium hydroxide (B78521) (NaOH) pellets (5.00 mol, 200 g)
-
Diethyl ether (1000 mL)
-
Nitrogen gas
-
Ice bath
-
2 L round-bottom flask with mechanical stirrer
-
Separatory funnel
Procedure:
-
Charge a 2 L round-bottom flask equipped with a mechanical stirrer with propargyl alcohol (58 mL, 1.0 mol), tosyl chloride (250 g, 1.30 mol), and diethyl ether (1000 mL) under a nitrogen atmosphere.
-
Cool the reaction mixture in an ice bath to 0 °C.
-
Add NaOH pellets (200 g, 5.00 mol) to the solution in six portions at 0 °C under vigorous stirring.
-
Continue stirring the resulting mixture overnight at room temperature.
-
Pour the suspension into cold water.
-
Separate the aqueous layer and extract it with diethyl ether (2 x 250 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound as a dark liquid.
Diagram 2: Experimental Workflow for the Synthesis of this compound
Caption: A simplified workflow for the synthesis of this compound.
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the tosyl group, the methyl group on the aromatic ring, the methylene (B1212753) protons adjacent to the oxygen, and the acetylenic proton.
Expected Chemical Shifts (CDCl₃):
-
Aromatic protons (AA'BB' system): ~7.3-7.8 ppm
-
Methylene protons (-O-CH₂-C≡): ~4.7 ppm
-
Acetylenic proton (-C≡CH): ~2.5 ppm
-
Methyl protons (Ar-CH₃): ~2.4 ppm
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the carbons of the tosyl group and the propargyl moiety.
Expected Chemical Shifts (CDCl₃):
-
Aromatic carbons: ~128-145 ppm
-
Acetylenic carbons (-C≡CH): ~75 and 78 ppm
-
Methylene carbon (-O-CH₂-C≡): ~58 ppm
-
Methyl carbon (Ar-CH₃): ~21 ppm
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the sulfonate group, the aromatic ring, and the alkyne.
Expected Characteristic IR Bands:
-
S=O stretching (sulfonate): ~1360 and 1175 cm⁻¹
-
C-O stretching: ~1000-1100 cm⁻¹
-
C≡C-H stretching (terminal alkyne): ~3300 cm⁻¹
-
C≡C stretching (alkyne): ~2120 cm⁻¹
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
Aromatic C=C stretching: ~1600 and 1490 cm⁻¹
Mass Spectrometry
Mass spectrometry of this compound would likely show the molecular ion peak and characteristic fragmentation patterns.
Expected Fragmentation:
-
Molecular Ion (M⁺): m/z = 210
-
Loss of propargyl group: m/z = 171 (tosyl cation)
-
Tropylium ion: m/z = 91
Reactivity and Applications
This compound is a key reagent in organic synthesis, primarily utilized for the introduction of the propargyl group.
Nucleophilic Substitution Reactions
The tosylate group is an excellent leaving group, making the methylene carbon susceptible to nucleophilic attack. This allows for the straightforward synthesis of various propargylated compounds.
Diagram 3: General Nucleophilic Substitution Reaction
Caption: Nucleophilic substitution of the tosylate group.
"Click" Chemistry
The terminal alkyne functionality makes this compound a valuable building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, a powerful tool for forming triazole linkages in drug discovery and materials science.
Polymerization
This compound can act as an initiator in the cationic ring-opening polymerization of certain monomers.
Safety Information
This compound is a chemical that requires careful handling.
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an important tool for researchers and scientists in academia and industry, particularly in the fields of medicinal chemistry and materials science. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding of its properties and applications to aid in its effective and safe utilization.
References
Propargyl p-Toluenesulfonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identifiers and Properties
Propargyl p-toluenesulfonate, a key reagent in organic synthesis, is identified by the CAS number 6165-76-0 and the molecular formula C₁₀H₁₀O₃S .[1] This compound, also known as propargyl tosylate, is a versatile building block widely employed for the introduction of the propargyl group into various molecular scaffolds.
| Property | Value | Source |
| CAS Number | 6165-76-0 | [1] |
| Molecular Formula | C₁₀H₁₀O₃S | [1] |
| Molecular Weight | 210.25 g/mol | |
| Appearance | Clear colorless to brown liquid | [1] |
| Density | 1.215 g/mL at 20 °C | |
| Refractive Index | n20/D 1.530 | |
| Storage Temperature | 2-8°C |
Synthesis of this compound: An Experimental Protocol
A reliable and scalable synthesis of this compound involves the reaction of propargyl alcohol with p-toluenesulfonyl chloride. The following protocol has been adapted from a published procedure.[2][3]
Materials:
-
Propargyl alcohol (1.0 mol)
-
p-Toluenesulfonyl chloride (Tosyl chloride) (1.30 mol)
-
Sodium hydroxide (B78521) (NaOH) pellets (5.00 mol)
-
Diethyl ether (1000 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
A 2 L round-bottom flask equipped with a mechanical stirrer is charged with propargyl alcohol (58 mL, 1.0 mol), tosyl chloride (250 g, 1.30 mol), and 1000 mL of diethyl ether under a nitrogen atmosphere.[2][3]
-
The reaction mixture is cooled in an ice bath to 0 °C.
-
Sodium hydroxide pellets (200 g, 5.00 mol) are added to the solution in six portions at 0 °C under vigorous stirring.[2][3]
-
The resulting mixture is continually stirred overnight, allowing it to gradually warm to room temperature.[2][3]
-
The suspension is then poured into cold water, and the aqueous layer is extracted twice with 250 mL portions of diethyl ether.[2][3]
-
The combined ether layers are dried over anhydrous Na₂SO₄ and then concentrated under reduced pressure.
-
The final product, pure propargyl tosylate, is obtained as a dark liquid with a yield of approximately 84.0% (185 g) after drying under high vacuum.[2][3]
Safety Precaution: It is crucial to wear gloves when handling this compound.[2][3]
Applications in Organic Synthesis and Drug Development
This compound is a cornerstone reagent for introducing a terminal alkyne functionality into molecules, a feature of immense importance in modern organic chemistry and drug discovery.
Alkylating Agent
The tosylate group is an excellent leaving group, making this compound a potent propargylating agent in nucleophilic substitution reactions.[1] This reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds.
| Nucleophile | Product Type | Reaction Conditions | Yield (%) | Reference |
| Diethyl 2-acetamidomalonate | α-Propargylated malonate | Potassium tert-butoxide, Dioxane, Reflux | Not specified, but used in a multi-step synthesis | [2][3] |
| Various nucleophiles | Propargylated compounds | - | - | [1] |
Role in Click Chemistry
The terminal alkyne of the propargyl group is a key participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry."[4] This reaction is celebrated for its high efficiency, specificity, and biocompatibility, enabling the rapid and reliable synthesis of 1,4-disubstituted 1,2,3-triazoles.[4][5] These triazole-linked products have found extensive applications in drug discovery, bioconjugation, and materials science.
The CuAAC reaction is known for its high to quantitative yields across a range of substrates.
| Propargyl Substrate | Azide Substrate | Copper Source/Reducing Agent | Solvent | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | CuSO₄ / Sodium Ascorbate | t-BuOH/H₂O (1:1) | >95 | [4] |
| Propargyl Alcohol | Benzyl Azide | CuI | CH₃CN | 98 | [4] |
| Propargyl Amine | Phenyl Azide | CuSO₄ / Sodium Ascorbate | H₂O | 91 | [4] |
Conclusion
This compound is an indispensable tool for chemists in both academic and industrial settings. Its straightforward synthesis and high reactivity as a propargylating agent, coupled with the utility of the incorporated alkyne in click chemistry, solidify its importance in the synthesis of complex molecules for a wide array of applications, including the development of novel therapeutics. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to effectively utilize this versatile reagent in their work.
References
- 1. Page loading... [wap.guidechem.com]
- 2. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 3. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry [organic-chemistry.org]
Synthesis of propargyl p-toluenesulfonate from propargyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of propargyl p-toluenesulfonate from propargyl alcohol. This guide includes detailed experimental protocols, a summary of quantitative data, and a discussion of the reaction mechanism, making it a valuable resource for professionals in organic synthesis and drug development. This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals, due to its utility in introducing the propargyl group through nucleophilic substitution reactions.[1]
Reaction Overview and Mechanism
The synthesis of this compound, also known as propargyl tosylate, is a standard esterification reaction where the hydroxyl group of propargyl alcohol is converted into a tosylate group. This transformation is crucial as it converts a poor leaving group (hydroxide) into an excellent leaving group (tosylate), facilitating subsequent nucleophilic substitution reactions. The reaction is typically carried out by reacting propargyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
The reaction mechanism involves the nucleophilic attack of the oxygen atom of the propargyl alcohol's hydroxyl group on the electrophilic sulfur atom of p-toluenesulfonyl chloride. A base, such as sodium hydroxide (B78521), pyridine (B92270), or triethylamine (B128534), is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. The choice of base and solvent can influence the reaction rate and yield.
Quantitative Data Summary
The following table summarizes various reported conditions and outcomes for the synthesis of this compound from propargyl alcohol.
| Propargyl Alcohol (equiv.) | p-Toluenesulfonyl Chloride (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 1.0 | 1.3 | NaOH (5.0) | Diethyl ether | 0 to RT | Overnight | 84 | (Beilstein J. Org. Chem. 2013, 9, 1018–1023) |
| 1.0 | 1.2 | Pyridine or Triethylamine (1.5) | Dichloromethane (B109758) (DCM) | 0 to RT | 4 h to overnight | Not specified | (Organic Synthesis, 2017, 94, 215-231) |
| 1.0 | 1.5 | Triethylamine (1.5) | Dichloromethane (DCM) | 0 to 15 | 12 h | Moderate | (Molecules 2016, 21(11), 1547) |
Detailed Experimental Protocols
Two common procedures for the synthesis of this compound are detailed below.
Protocol 1: Using Sodium Hydroxide in Diethyl Ether
This protocol is adapted from a literature procedure and is suitable for large-scale synthesis.
Materials:
-
Propargyl alcohol
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Sodium hydroxide (NaOH) pellets
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round bottom flask equipped with a mechanical stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a 2 L round bottom flask equipped with a mechanical stirrer, dissolve propargyl alcohol (1.0 mol, 58 mL) and p-toluenesulfonyl chloride (1.3 mol, 250 g) in diethyl ether (1000 mL) under a nitrogen atmosphere.
-
Cool the reaction mixture in an ice bath to 0 °C.
-
Under vigorous stirring, add sodium hydroxide pellets (5.0 mol, 200 g) to the solution in six portions, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Pour the resulting suspension into cold water.
-
Separate the aqueous layer and extract it with diethyl ether (2 x 250 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound as a dark liquid.
Protocol 2: Using Triethylamine in Dichloromethane
This general procedure is commonly used for the tosylation of alcohols.
Materials:
-
Propargyl alcohol
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Triethylamine or Pyridine
-
Dichloromethane (DCM)
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
To a solution of propargyl alcohol (1 eq.) in dry dichloromethane (10 volumes) in a round bottom flask, cool the mixture to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).
-
Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not proceeded to completion (monitored by TLC), allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Upon completion, dilute the reaction mixture with water and separate the layers using a separatory funnel.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water (2 x 10 volumes) and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired this compound.
Spectroscopic Data
The following are the characteristic spectroscopic data for the starting material and the product.
Propargyl Alcohol:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.29 (d, J=2.4 Hz, 2H), 2.50 (t, J=2.4 Hz, 1H), 1.85 (s, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 80.0, 74.5, 51.2.
-
IR (neat, cm⁻¹): 3290 (O-H stretch), 3290 (≡C-H stretch), 2120 (C≡C stretch), 1020 (C-O stretch).
This compound:
-
¹H NMR (CDCl₃, 500 MHz): δ 7.76 (d, J = 8.0 Hz, 2H), 7.30 (d, J = 8.5 Hz, 2H), 4.65 (d, J = 2.5 Hz, 2H), 2.49 (t, J = 2.5 Hz, 1H), 2.47 (s, 3H).
-
¹³C NMR (CDCl₃, 125 MHz): δ 145.3, 133.1, 130.0, 128.2, 77.4, 75.4, 57.4, 21.8.
-
IR (inferred, cm⁻¹): ~3300 (≡C-H stretch), ~2125 (C≡C stretch), ~1600, ~1495 (aromatic C=C stretch), ~1360 (S=O asymmetric stretch), ~1175 (S=O symmetric stretch), ~1100 (C-O stretch).
Visualizations
Reaction Pathway
Caption: Reaction pathway for the tosylation of propargyl alcohol.
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis.
Safety Considerations
-
p-Toluenesulfonyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Propargyl alcohol is flammable and toxic. Handle with care and avoid inhalation or skin contact.
-
The reaction with sodium hydroxide can be exothermic. The addition of NaOH pellets should be done slowly and with efficient cooling to control the temperature.
-
Organic solvents like diethyl ether and dichloromethane are flammable and volatile. Ensure proper ventilation and avoid ignition sources.
This technical guide provides a solid foundation for the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary. Always refer to safety data sheets (SDS) for all chemicals before use.
References
The Propargyl Paradox: A Technical Guide to the Mechanism of Nucleophilic Substitution on Propargyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl tosylate is a highly versatile reagent in organic synthesis, prized for its ability to introduce the propargyl moiety—a valuable functional group for further transformations such as "click" chemistry, coupling reactions, and the synthesis of complex natural products. However, its reactivity is nuanced, governed by a delicate interplay of competing mechanistic pathways. Nucleophilic attack on propargyl systems does not follow a single, predictable course but can proceed via SN2, SN1, or SN2' mechanisms, often leading to a mixture of propargylic and allenic products. Understanding the factors that dictate the dominant pathway is critical for controlling reaction outcomes and designing efficient synthetic routes. This guide provides an in-depth analysis of these mechanisms, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive resource for professionals in chemical research and development.
The Substrate: Propargyl p-Toluenesulfonate
This compound (propargyl tosylate) is an organic compound featuring a propargyl group (HC≡C-CH₂–) attached to a tosylate (–OTs) group. The tosylate is an excellent leaving group due to the ability of the sulfonate ester to stabilize the negative charge through resonance, making the α-carbon highly electrophilic and susceptible to nucleophilic attack.[1][2] Propargyl tosylate is typically prepared from the reaction of propargyl alcohol with p-toluenesulfonyl chloride in the presence of a base.[3] It is a more stable and safer alternative to the more volatile propargyl halides.[3]
Core Mechanistic Pathways
The reaction of a nucleophile with propargyl tosylate can be channeled through three primary competitive pathways. The outcome is highly sensitive to the nature of the nucleophile, solvent conditions, and the steric environment of the substrate.
The SN2 Pathway: Direct Substitution
The bimolecular nucleophilic substitution (SN2) mechanism involves a direct, concerted attack of the nucleophile on the α-carbon (the carbon bearing the tosylate group).[4] This "backside attack" proceeds through a single pentacoordinate transition state, resulting in the displacement of the tosylate leaving group and an inversion of stereochemistry if the α-carbon is a chiral center.[4][5]
This pathway is favored by:
-
Strong, unhindered nucleophiles (e.g., N₃⁻, CN⁻, RS⁻).[6]
-
Polar aprotic solvents (e.g., DMF, DMSO, acetone), which solvate the counter-cation but leave the nucleophile "naked" and highly reactive.[5][7]
-
Unsubstituted or minimally substituted propargyl systems where the α-carbon is sterically accessible.
Caption: The SN2 pathway on propargyl tosylate.
The SN1 Pathway: The Allenic/Propargylic Cation
The unimolecular nucleophilic substitution (SN1) pathway is characterized by a two-step process.[1] First, the leaving group departs to form a carbocation intermediate. This step is rate-determining. The propargyl carbocation is resonance-stabilized, existing as a hybrid of the propargylic and allenic forms. In the second step, the nucleophile can attack either electrophilic carbon of this resonance hybrid.
-
Attack at the α-carbon yields the propargyl substitution product.
-
Attack at the γ-carbon yields the allenyl substitution product.
This mechanism is favored by:
-
Polar protic solvents (e.g., H₂O, alcohols), which stabilize the carbocation intermediate and the departing leaving group through hydrogen bonding.[8][9]
-
Weak or neutral nucleophiles (e.g., H₂O, ROH).[9]
-
Substrates with substituents that further stabilize the carbocation.
Caption: The SN1 pathway involving the allenic/propargylic cation.
The SN2' Pathway: Concerted Allenic Substitution
The SN2' mechanism is a concerted process, analogous to the SN2 pathway, but where the nucleophile attacks the γ-carbon (the terminal acetylenic carbon).[10] This attack induces a rearrangement of the π-electrons, leading to the formation of an allene (B1206475) and the concurrent expulsion of the tosylate leaving group from the α-carbon.
The SN2' pathway often competes with the SN2 pathway and is favored when:
-
The α-carbon is sterically hindered , making a direct SN2 attack more difficult.[10]
-
Certain organometallic nucleophiles (e.g., cuprates) are used, which have a known propensity for conjugate or extended addition.
Caption: The SN2' pathway leading to an allenic product.
Quantitative Data: Factors Influencing Product Distribution
The ratio of propargyl to allenyl products is a key consideration in synthesis. While a comprehensive database is beyond the scope of this guide, the following tables summarize the expected trends based on mechanistic principles.
Table 1: Effect of Solvent on Reaction Pathway
| Solvent Type | Example(s) | Favored Mechanism | Predominant Product Type(s) | Rationale |
| Polar Protic | H₂O, EtOH, MeOH | SN1 | Propargyl / Allenyl Mixture | Stabilizes the carbocation intermediate and solvates the leaving group.[9] |
| Polar Aprotic | DMF, DMSO, Acetone | SN2 / SN2' | Propargyl and/or Allenyl | Enhances nucleophilicity by poorly solvating the anionic nucleophile.[7] |
| Non-Polar | Hexane, Toluene | Generally Slow | - | Reactants are often insoluble, and transition states are poorly stabilized. |
Table 2: Effect of Nucleophile Strength on Reaction Pathway
| Nucleophile Type | Example(s) | Favored Mechanism | Expected Propargyl/Allenyl Outcome |
| Strong | N₃⁻, RS⁻, ⁻CN, R₂CuLi | SN2 / SN2' | SN2 favored unless α-carbon is hindered, then SN2' increases.[10] |
| Weak / Neutral | H₂O, ROH, RCO₂H | SN1 | Mixture of products, ratio depends on the relative stability of cation sites. |
Experimental Protocols
Protocol 1: Synthesis of Propargyl Tosylate
This protocol is adapted from a procedure for the synthesis of a propargyl tosylate used in subsequent alkylation reactions.[3]
Materials:
-
Propargyl alcohol (1.0 mol)
-
p-Toluenesulfonyl chloride (TsCl) (1.3 mol)
-
Sodium hydroxide (B78521) (NaOH) pellets (5.0 mol)
-
Diethyl ether (1000 mL)
-
Ice bath, 2 L round-bottom flask, mechanical stirrer
Procedure:
-
Charge a 2 L round-bottom flask equipped with a mechanical stirrer with propargyl alcohol (1.0 mol), tosyl chloride (1.3 mol), and diethyl ether (1000 mL) under a nitrogen atmosphere.
-
Cool the resulting mixture in an ice bath to 0 °C.
-
Add NaOH pellets (5.0 mol) portion-wise to the solution at 0 °C under vigorous stirring over a period of 30-60 minutes.
-
Allow the mixture to warm to room temperature and continue stirring overnight.
-
Carefully pour the suspension into cold water (1 L).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 250 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by drying under high vacuum to obtain pure propargyl tosylate as a dark liquid.[3]
Protocol 2: SN2 Alkylation of Diethyl 2-Acetamidomalonate
This protocol demonstrates a typical SN2 reaction using propargyl tosylate.[3]
Materials:
-
Diethyl 2-acetamidomalonate (0.483 mol)
-
Potassium tert-butoxide (0.54 mol)
-
Propargyl tosylate (0.49 mol)
-
Anhydrous dioxane (1.5 L + 150 mL)
-
Mechanical stirrer, heating mantle, appropriate glassware
Procedure:
-
To a solution of diethyl 2-acetamidomalonate (0.483 mol) in 1.35 L of dioxane, add a slurry of potassium tert-butoxide (0.54 mol) in 550 mL of dioxane dropwise via cannula over 2 hours at room temperature with mechanical stirring.
-
Heat the resulting suspension to 50 °C and stir for an additional 2 hours.
-
Add a solution of propargyl tosylate (0.49 mol) in 150 mL of dioxane dropwise at 50 °C over 1 hour.
-
Heat the resulting mixture to reflux and maintain overnight.
-
Cool the reaction mixture to room temperature and filter to remove the solid precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude product in dichloromethane (B109758) (1 L), wash with water (2 x 500 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the alkylated product.
Caption: A generalized workflow for nucleophilic substitution.
Conclusion
The nucleophilic substitution on propargyl tosylate is a foundational reaction in organic synthesis that exhibits remarkable mechanistic diversity. The competition between SN1, SN2, and SN2' pathways dictates the product distribution, resulting in either propargyl derivatives, allenic compounds, or a mixture thereof. By carefully selecting the nucleophile, solvent, and reaction temperature, chemists can steer the reaction towards the desired outcome. A thorough understanding of these underlying principles is essential for leveraging the full synthetic potential of propargyl tosylate in the development of novel pharmaceuticals and complex organic materials.
References
- 1. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SN2 Reaction Mechanism [chemistrysteps.com]
- 6. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the ¹H and ¹³C NMR Data of Propargyl p-Toluenesulfonate
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound. This document details the expected spectral data, outlines a standard experimental protocol for data acquisition, and presents a visualization of the molecular structure.
Quantitative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. The data is compiled based on established principles of NMR spectroscopy and analysis of similar molecular structures.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.80 | Doublet | 8.3 | 2 | Ar-H (ortho to SO₂) |
| 7.36 | Doublet | 8.3 | 2 | Ar-H (meta to SO₂) |
| 4.75 | Doublet | 2.4 | 2 | -OCH₂- |
| 2.50 | Triplet | 2.4 | 1 | -C≡CH |
| 2.45 | Singlet | - | 3 | Ar-CH₃ |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 145.0 | Ar-C (ipso-SO₂) |
| 132.8 | Ar-C (ipso-CH₃) |
| 129.8 | Ar-CH |
| 128.4 | Ar-CH |
| 78.5 | -C≡CH |
| 75.0 | -C≡CH |
| 58.0 | -OCH₂- |
| 21.6 | Ar-CH₃ |
Experimental Protocols
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Dissolution: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is added to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Transfer: The solution is transferred to a 5 mm NMR tube.
Instrumentation
-
A 400 MHz or 500 MHz NMR spectrometer is typically used for data acquisition.
¹H NMR Acquisition Parameters
-
Number of Scans: 16-64 scans are accumulated to ensure a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
-
Pulse Width: A 30-45 degree pulse width is applied.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient.
¹³C NMR Acquisition Parameters
-
Number of Scans: 1024-4096 scans are acquired due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
-
Pulse Program: A standard proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon.
-
Spectral Width: A spectral width of 0 to 220 ppm is typically used.
Data Processing
The acquired Free Induction Decay (FID) is processed using appropriate NMR software. This involves:
-
Fourier Transformation: Conversion of the time-domain signal (FID) to the frequency-domain spectrum.
-
Phase Correction: Manual or automatic adjustment of the phase of the spectrum.
-
Baseline Correction: Correction of any distortions in the baseline of the spectrum.
-
Referencing: Calibration of the chemical shift scale using the TMS internal standard at 0.00 ppm.
-
Integration: Determination of the relative number of protons for each signal in the ¹H NMR spectrum.
Molecular Structure Visualization
The following diagram illustrates the chemical structure of this compound.
Infrared Spectroscopy of Propargyl p-Toluenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of propargyl p-toluenesulfonate. This guide is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for the identification, characterization, and quality control of organic molecules. This compound is a key reagent in organic synthesis, particularly in the introduction of the propargyl group, which is of significant interest in medicinal chemistry and materials science. Infrared spectroscopy offers a rapid and non-destructive method to confirm the structural integrity of this compound by identifying its characteristic functional groups.
Data Presentation: Expected Infrared Absorption Bands
The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the terminal alkyne, the sulfonate ester, and the aromatic ring. The following table summarizes the expected characteristic absorption bands and their corresponding vibrational assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3300 | Strong, Sharp | ≡C-H Stretch | Terminal Alkyne |
| ~3100 - 3000 | Medium | C-H Stretch | Aromatic Ring |
| ~2900 - 2850 | Medium | C-H Stretch | Methylene (-CH₂-) |
| ~2150 - 2100 | Weak to Medium | C≡C Stretch | Terminal Alkyne |
| ~1600 - 1475 | Weak to Medium | C=C Stretch | Aromatic Ring |
| ~1360 | Strong | S=O Asymmetric Stretch | Sulfonate Ester (Tosylate) |
| ~1175 | Strong | S=O Symmetric Stretch | Sulfonate Ester (Tosylate) |
| ~1000 - 650 | Strong | C-H Out-of-Plane Bend | Aromatic Ring |
| ~700 - 610 | Strong | ≡C-H Bend | Terminal Alkyne |
Interpretation of the Spectrum
The presence of a sharp, strong peak around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne's C-H bond.[1] The carbon-carbon triple bond stretch, while characteristic, often appears as a weak to medium intensity band in the 2100-2260 cm⁻¹ region.[1][2] The tosylate group is readily identified by two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found around 1360 cm⁻¹ and 1175 cm⁻¹, respectively. The aromatic ring of the tosyl group will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and several C=C stretching bands in the 1600-1475 cm⁻¹ region.[3][4] The region below 1000 cm⁻¹ is known as the fingerprint region and contains complex vibrations, including the characteristic out-of-plane C-H bending of the substituted benzene (B151609) ring and the strong bending of the terminal alkyne C-H bond.[1]
Experimental Protocols
The acquisition of a high-quality infrared spectrum of this compound can be achieved through several standard methods, depending on the physical state of the sample.
Method 1: Potassium Bromide (KBr) Pellet Method (for solid samples)
This method is suitable if the this compound is a solid. It involves dispersing the solid sample in a dry potassium bromide matrix and pressing it into a transparent pellet.
Materials:
-
This compound
-
Infrared (IR) grade potassium bromide (KBr), thoroughly dried
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
Procedure:
-
Thoroughly clean the agate mortar, pestle, and pellet press die with a suitable solvent (e.g., acetone) and ensure they are completely dry.
-
Place a small amount of KBr (approximately 100-200 mg) into the mortar and grind it to a fine powder.
-
Add a small amount of the this compound sample (typically 1-2 mg, aiming for a sample-to-KBr ratio of about 1:100) to the mortar.
-
Gently but thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.[5] It is crucial to minimize exposure to atmospheric moisture as KBr is hygroscopic.[5][6]
-
Transfer a portion of the mixture into the pellet die.
-
Assemble the die and place it in a hydraulic press.
-
Apply pressure (typically 8-10 metric tons) for a few minutes to form a transparent or translucent pellet.[7]
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).
Method 2: Attenuated Total Reflectance (ATR) FTIR Spectroscopy (for solid or liquid samples)
ATR-FTIR is a versatile technique that requires minimal sample preparation and is suitable for both solid and liquid samples. This compound is often supplied as a liquid or low-melting solid.
Materials:
-
This compound
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Soft tissue or Kimwipes
Procedure:
-
Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small drop of liquid this compound or a small amount of the solid onto the center of the ATR crystal.
-
If the sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal surface.
-
Acquire the infrared spectrum. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.
-
After the measurement, clean the ATR crystal thoroughly with a solvent-moistened soft tissue to remove all traces of the sample.
Mandatory Visualizations
The following diagrams illustrate the key relationships in the infrared spectroscopy of this compound.
Caption: Functional group correlation to IR absorption regions.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. shimadzu.com [shimadzu.com]
- 6. youtube.com [youtube.com]
- 7. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
The Solubility Profile of Propargyl p-Toluenesulfonate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of propargyl p-toluenesulfonate (also known as propargyl tosylate) in common organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines detailed experimental methodologies for its determination, and presents a visual workflow for a key synthetic application.
Introduction to this compound
This compound is a versatile reagent in organic synthesis, valued for its role as a propargylating agent.[1] Its utility in the formation of carbon-carbon and carbon-heteroatom bonds makes it a valuable building block in the synthesis of complex molecules, including pharmaceuticals and functional materials. An understanding of its solubility is critical for reaction setup, purification, and formulation.
Solubility of this compound
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble[2][3] |
| Dichloromethane | Soluble[2][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble[2][3] |
| Ethyl Acetate | Soluble[2][3] |
| Ethanol | Soluble[1] |
| Acetone | Soluble[1] |
| Water | Not miscible[1][2][3] |
Experimental Protocols
General Protocol for Solubility Determination
While specific quantitative data for this compound is unavailable, a general experimental protocol for determining the solubility of a compound, adapted from methods for similar organic tosylates, is provided below.
Objective: To determine the solubility of a compound in a given solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Vortex mixer
-
Constant temperature bath or shaker
-
Syringe with a compatible filter (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dish
-
Oven or vacuum oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient equilibration period, typically 24-48 hours.
-
-
Sample Collection:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Immediately pass the collected supernatant through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any microscopic solid particles.
-
-
Solvent Evaporation and Quantification:
-
Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once the solvent is completely removed, cool the dish to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the dish containing the dried solute on an analytical balance.
-
-
Calculation:
-
The mass of the dissolved this compound is the final weight of the dish minus the initial pre-weighed value.
-
Solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Synthetic Protocol: Synthesis of 2-Hydroxy-4-pentynoic Acid
This compound is a key reagent in the synthesis of 2-hydroxy-4-pentynoic acid, a valuable intermediate for "clickable" biodegradable polylactides.[4][5]
Reaction Scheme: The synthesis involves the alkylation of diethyl 2-acetamidomalonate with propargyl tosylate, followed by a one-pot hydrolysis, decarboxylation, diazotization, and hydroxylation sequence.[4][5]
Detailed Protocol for Alkylation Step:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve diethyl 2-acetamidomalonate in a suitable solvent.
-
Add a base, such as potassium tert-butoxide, to the solution.
-
Slowly add this compound to the reaction mixture.
-
Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, the resulting propargylic malonate can be isolated or carried forward to the next synthetic step.[4]
Visualizing Synthetic Workflows
The following diagram illustrates the experimental workflow for the synthesis of 2-hydroxy-4-pentynoic acid, highlighting the role of this compound.
Caption: Synthesis of 2-hydroxy-4-pentynoic acid.
References
- 1. guidechem.com [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 6165-76-0 [chemicalbook.com]
- 4. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
Stability and Storage of Propargyl p-Toluenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for propargyl p-toluenesulfonate (propargyl tosylate). Understanding the stability profile of this versatile reagent is critical for ensuring its integrity in chemical synthesis and for the development of robust and reliable drug development processes. This document outlines the known stability characteristics, provides recommendations for storage and handling, and details a proposed experimental protocol for conducting a thorough stability assessment.
Chemical and Physical Properties
This compound is a sulfonate ester widely used in organic synthesis for the introduction of the propargyl group. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| Chemical Formula | C₁₀H₁₀O₃S |
| Molecular Weight | 210.25 g/mol |
| Appearance | Colorless to brown liquid or solid |
| Solubility | Soluble in chloroform, dichloromethane, DMSO, and ethyl acetate. Insoluble in water.[1] |
| Storage Temperature | 2-8°C or -20°C[2] |
Stability Profile
Table 2: Summary of Stability and Degradation Factors for this compound
| Factor | Effect on Stability | Comments |
| Thermal Stress | Sensitive to heat. | Elevated temperatures can lead to decomposition. |
| Photostability | Sensitive to light. | Exposure to light can induce degradation. |
| Hydrolytic Stability | Susceptible to hydrolysis. | As a sulfonate ester, it is expected to undergo hydrolysis, particularly under acidic or basic conditions. |
| Oxidative Stability | Potentially reactive with strong oxidizing agents. | Incompatible with strong oxidizers.[3] |
| pH Stability | Likely unstable at pH extremes. | Sulfonate esters can be labile under both acidic and basic conditions. |
| Incompatible Materials | Strong oxidizing agents. | Contact with strong oxidizing agents should be avoided.[3] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, sulfur oxides. | These are the expected products of thermal decomposition.[3] |
Recommended Storage Conditions
To maintain the quality and integrity of this compound, it is crucial to adhere to the recommended storage conditions. Improper storage can lead to degradation, affecting its reactivity and potentially introducing impurities into subsequent reactions.
Table 3: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate at 2-8°C or freeze at -20°C. | To minimize thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and reaction with atmospheric moisture. |
| Light | Protect from light. Use amber vials or store in the dark. | To prevent photolytic degradation. |
| Container | Tightly sealed, chemically resistant containers. | To prevent contamination and exposure to moisture. |
| Handling | Avoid contact with skin and eyes. Use in a well-ventilated area. | Due to its potential as an irritant and alkylating agent. |
Proposed Experimental Protocol for Stability Assessment
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following protocol outlines a systematic approach to investigating its degradation under various stress conditions.
Stability-Indicating Analytical Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed for the separation and quantification of this compound from its potential degradation products.
Table 4: Proposed HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | To be optimized for optimal separation |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve in acetonitrile or a mixture of acetonitrile and water. |
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is stability-indicating. Validation parameters should include specificity, linearity, range, accuracy, precision, and robustness.
Forced Degradation Study Protocol
A solution of this compound (e.g., 1 mg/mL in acetonitrile) should be subjected to the following stress conditions. A control sample, protected from stress, should be analyzed alongside the stressed samples.
Table 5: Proposed Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8 hours at room temperature |
| Oxidative Degradation | 3% H₂O₂ | 24, 48, 72 hours at room temperature |
| Thermal Degradation | 80°C (in a calibrated oven) | 24, 48, 72 hours (solid and solution) |
| Photostability | ICH Q1B option 2 (1.2 million lux hours and 200 W h/m²) | As per ICH guidelines (solid and solution) |
Samples should be withdrawn at appropriate time points, neutralized if necessary, and analyzed by the validated stability-indicating HPLC method. The extent of degradation should be determined, and any significant degradation products should be characterized.
Visualizations
The following diagrams illustrate the key factors influencing the stability of this compound and a proposed workflow for its stability assessment.
Caption: Factors Influencing Stability
Caption: Stability Assessment Workflow
Conclusion
This compound is a valuable but inherently reactive molecule that requires careful handling and storage to ensure its stability and performance. Adherence to the recommended storage conditions—refrigeration, inert atmosphere, and protection from light—is paramount. For critical applications in research and drug development, a comprehensive forced degradation study, as outlined in this guide, should be performed to fully characterize its stability profile and to develop a robust, stability-indicating analytical method for its quality control. This proactive approach to understanding and managing the stability of this compound will contribute to the reliability and reproducibility of experimental results and the overall quality of the final products.
References
- 1. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
The Propargylating Power of Propargyl p-Toluenesulfonate: An In-Depth Mechanistic Guide
For researchers, scientists, and professionals in drug development, the introduction of a propargyl group is a critical step in the synthesis of complex molecules and bioconjugates. Propargyl p-toluenesulfonate, also known as propargyl tosylate, stands out as a highly efficient and versatile reagent for this purpose. Its utility is primarily anchored in the predictable and robust bimolecular nucleophilic substitution (SN2) reaction mechanism. This technical guide delves into the core of this mechanism, offering quantitative data and detailed experimental protocols to facilitate its application in research and development.
The Core Mechanism: A Classic SN2 Pathway
The propargylation reaction using this compound proceeds through a concerted, single-step SN2 mechanism. This pathway involves the backside attack of a nucleophile on the electrophilic carbon atom bonded to the tosylate group. As the new bond between the nucleophile and the carbon atom forms, the bond between the carbon and the oxygen of the tosylate leaving group simultaneously breaks.
The efficacy of this reaction is significantly enhanced by the nature of the tosylate anion as an excellent leaving group. Its stability is derived from the resonance delocalization of the negative charge across the sulfonyl group and the appended aromatic ring. A key characteristic of the SN2 mechanism is the inversion of stereochemistry at the reaction center, a crucial consideration in the synthesis of chiral molecules. The reaction kinetics are second-order, being dependent on the concentrations of both the this compound and the nucleophile.
Caption: The S_N2 reaction mechanism of this compound.
Quantitative Data on Propargylation Reactions
The yield of the propargylation reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. The following table provides a summary of representative yields for the reaction of this compound with various classes of nucleophiles. These values are based on literature reports for propargyl tosylate and analogous propargylating agents possessing good leaving groups, and serve as a practical guide for reaction planning.
| Nucleophile Type | Example Nucleophile | Product Type | Solvent | Base | Temperature (°C) | Representative Yield (%) |
| N-Nucleophile | Primary Amine | Secondary Propargylamine | Acetonitrile | TEA, DIPEA | Room Temperature | 85-95 |
| Azide (NaN₃) | Propargyl Azide | DMF | - | Room Temp - 60 | >90 | |
| O-Nucleophile | Phenol | Propargyl Ether | Acetone, DMF | K₂CO₃, NaH | 50 - 80 | 70-90 |
| Carboxylate | Propargyl Ester | DMF | Cs₂CO₃ | Room Temperature | 75-90 | |
| S-Nucleophile | Thiol | Propargyl Sulfide | DCM, Acetonitrile | TEA | Room Temperature | >90 |
| C-Nucleophile | Malonate Ester | Propargylated Malonate | Dioxane | KOBuᵗ | 50 - Reflux | ~80 |
Detailed Experimental Protocols
Synthesis of this compound
This protocol outlines the synthesis of the propargylating agent itself, adapted from established literature procedures.
Materials:
-
Propargyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve propargyl alcohol (1.0 equivalent) in anhydrous DCM (10 volumes).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine (1.5 equivalents) to the stirred solution.
-
Portion-wise, add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 4 hours, then allow it to warm to room temperature and continue stirring for an additional 2-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the crude product using column chromatography.
General Protocol for Nucleophilic Propargylation
This protocol provides a generalized procedure for the propargylation of a nucleophile using the synthesized this compound.
Materials:
-
This compound
-
Nucleophile of choice
-
Anhydrous solvent (e.g., DMF, acetonitrile, DCM)
-
Base (if required, e.g., K₂CO₃, triethylamine)
-
Deionized water
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the nucleophile (1.0 equivalent) in the selected anhydrous solvent.
-
If the reaction requires a base, add it to the solution (1.1-1.5 equivalents).
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.
-
Extract the aqueous layer three times with a suitable organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting propargylated product by column chromatography or recrystallization as needed.
Caption: A general experimental workflow for propargylation.
Conclusion
This compound is an indispensable tool in modern organic synthesis, offering a reliable method for the introduction of the versatile propargyl group. Its reactivity is governed by the well-understood SN2 mechanism, providing a high degree of control and predictability. By leveraging the information on the reaction mechanism, quantitative outcomes, and the detailed protocols provided in this guide, researchers can confidently employ this compound to advance their synthetic endeavors in drug discovery and beyond.
Propargyl p-Toluenesulfonate: A Technical Guide to Safe Handling for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Propargyl p-toluenesulfonate, also known as propargyl tosylate, is a versatile reagent widely employed in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility in introducing the propargyl group for subsequent "click" chemistry reactions makes it a valuable tool for researchers. However, its reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This technical guide provides an in-depth overview of the safety data for this compound and outlines essential handling precautions to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1][2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2][3]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3] |
The signal word for this compound is "Warning".[1][2][3]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₃S | [4] |
| Molecular Weight | 210.25 g/mol | [4] |
| Appearance | Light yellow liquid | [1][3] |
| Odor | No information available | [1][3] |
| Density | 1.215 g/mL at 20 °C | [4][5] |
| Flash Point | 100 °C (212 °F) - closed cup | [6] |
| Water Solubility | Not miscible in water | [4][5] |
| Solubility in other solvents | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate | [4][5] |
| Storage Temperature | 2-8°C | [6] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to minimize the risk of exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Reference |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [1][7] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [1] |
| Respiratory Protection | Use only outdoors or in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter cartridge (e.g., type ABEK (EN14387)) should be used. | [1][6][8] |
Engineering Controls
Engineering controls are the most effective way to reduce exposure.
-
Ventilation: Handle product only in a closed system or provide appropriate exhaust ventilation, such as a chemical fume hood.[1][8]
-
Safety Equipment: Ensure that eyewash stations and safety showers are close to the workstation location.[1][7]
Handling Procedures
-
Wash face, hands, and any exposed skin thoroughly after handling.[1][2]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]
-
Avoid contact with skin and eyes.[8]
Storage Requirements
-
Store in a well-ventilated place. Keep container tightly closed.[1][2]
-
Store locked up.[1]
-
Keep refrigerated at 2-8°C.[6]
-
The product is reported to be heat and light-sensitive.[2]
Caption: Safe handling workflow for this compound.
First-Aid Measures
In the event of exposure, immediate action is critical.
Table 4: First-Aid Measures
| Exposure Route | First-Aid Procedure | Reference |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [1][2] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention. | [1][2] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. If not breathing, give artificial respiration. Get medical attention. | [1][2] |
| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do not induce vomiting. | [1][8] |
Accidental Release and Fire-Fighting Measures
Accidental Release
-
Avoid breathing vapors, mist, or gas.[8]
-
Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[1][2]
Fire-Fighting
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, chemical foam.[1][2]
-
Specific Hazards: Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[1][2]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][2]
Toxicological and Ecological Information
Detailed toxicological studies for this compound are limited. The available information indicates that the toxicological properties have not been fully investigated.[1] No information is available on mutagenic, reproductive, developmental, or teratogenic effects.[1] The target organ for single exposure toxicity is the respiratory system.[1][3] Information on ecological effects is also scarce, but it is advised not to let the chemical enter the environment.[1][2]
Caption: Hazard-precaution relationship for this compound.
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2] Do not release into the environment.[1][2]
This guide is intended to provide a comprehensive overview of the safe handling of this compound based on currently available safety data sheets. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most recent Safety Data Sheet (SDS) from your supplier before using this chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 6165-76-0 [chemicalbook.com]
- 6. This compound = 97.0 GC 6165-76-0 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
In-Depth Technical Guide: Genotoxicity of Propargyl p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl p-toluenesulfonate (CAS 6165-76-0), also known as propargyl tosylate, is a chemical intermediate used in various organic syntheses. As a member of the sulfonic acid ester class of compounds, its potential for genotoxicity is a critical consideration for safety assessment, particularly in the context of pharmaceutical development where such compounds may arise as process impurities. This technical guide provides a comprehensive overview of the available data on the genotoxicity of this compound, including detailed experimental protocols and data analysis.
Core Findings on Genotoxicity
This compound has been evaluated for its mutagenic potential in the bacterial reverse mutation assay (Ames test). The available evidence indicates that this compound is mutagenic in this system.
Data Presentation
Table 1: Summary of Ames Test Results for this compound
| Test System | Metabolic Activation | Result |
| Salmonella typhimurium TA100 | With and Without S9 | Positive[1] |
| Salmonella typhimurium TA98 | With and Without S9 | Negative[1] |
Further quantitative data from the study, such as specific revertant numbers at various concentrations, were not publicly available in the reviewed literature.
Micronucleus Test: According to a comprehensive study on various sulfonic acid esters, this compound was not evaluated in the in vitro micronucleus test.[1]
Experimental Protocols
The following sections detail the standard methodologies for the key genotoxicity assays relevant to the assessment of this compound.
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Tester Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used. TA98 detects frameshift mutagens, while TA100 detects base-pair substitution mutagens.
-
Metabolic Activation: The assay is conducted both in the absence and presence of a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254. This is to assess the mutagenicity of the parent compound and its metabolites.
-
Procedure (Plate Incorporation Method):
-
A mixture of the tester strain, the test article (this compound) at various concentrations, and, if required, the S9 mix is prepared in molten top agar (B569324).
-
This mixture is poured onto the surface of a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis:
-
The number of revertant colonies (his+) on each plate is counted.
-
A substance is generally considered mutagenic if it causes a dose-dependent increase in the number of revertants and/or a reproducible increase of at least two-fold over the solvent control.
-
Signaling Pathways and Workflows
Genotoxicity Testing Workflow
The following diagram illustrates a typical workflow for assessing the genotoxicity of a compound like this compound.
A typical workflow for genotoxicity assessment.
DNA Damage and Repair Pathway
This compound, as a potential alkylating agent, can induce DNA damage, which in turn activates cellular DNA damage response (DDR) pathways.
Simplified DNA damage and response pathway.
Conclusion
Based on the available data, this compound is considered to be mutagenic in the Ames test, specifically showing a positive result in the S. typhimurium TA100 strain. This indicates its potential to cause base-pair substitution mutations. The absence of data from a micronucleus assay for this specific compound suggests a gap in the comprehensive assessment of its clastogenic and aneugenic potential. For a complete genotoxicity profile, further testing in mammalian cell systems, such as an in vitro micronucleus assay or a comet assay, would be warranted, especially if human exposure is anticipated. Drug development professionals should consider these findings when evaluating the risk associated with the presence of this compound as a potential impurity in active pharmaceutical ingredients.
References
Methodological & Application
Protocol for O-propargylation of Phenols with Propargyl p-Toluenesulfonate
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The O-propargylation of phenols is a valuable chemical transformation that introduces a propargyl group onto a phenolic oxygen, forming an aryl propargyl ether. This functional group is of significant interest in medicinal chemistry and drug development. The terminal alkyne of the propargyl group can participate in a variety of subsequent reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, which allows for the facile and efficient conjugation of the modified phenol (B47542) to other molecules such as fluorophores, affinity tags, or potential drug candidates. Propargyl p-toluenesulfonate is an effective electrophile for this Williamson ether synthesis due to the excellent leaving group ability of the tosylate anion. This document provides a detailed protocol for the O-propargylation of phenols using this compound, including reaction conditions, purification procedures, and representative data.
Data Presentation
The following table summarizes representative yields for the O-propargylation of various substituted phenols. While the protocol is for this compound, the presented yields are based on studies using the analogous propargyl bromide, which is expected to provide similar results under the optimized conditions.[1][2] The reaction efficiency is influenced by the electronic nature of the substituents on the phenol.
| Entry | Phenol Substrate | Product | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Phenyl propargyl ether | K₂CO₃ | Acetone (B3395972) | Reflux | 5 | 85 |
| 2 | 4-Methoxyphenol | 4-Methoxyphenyl propargyl ether | K₂CO₃ | Acetone | Reflux | 6 | 92 |
| 3 | 4-Nitrophenol | 4-Nitrophenyl propargyl ether | K₂CO₃ | Acetone | Reflux | 4 | 95 |
| 4 | 4-Chlorophenol | 4-Chlorophenyl propargyl ether | K₂CO₃ | Acetone | Reflux | 5 | 88 |
| 5 | 4-Bromophenol | 4-Bromophenyl propargyl ether | K₂CO₃ | Acetone | Reflux | 5 | 87 |
| 6 | 2-Naphthol | 2-(Prop-2-yn-1-yloxy)naphthalene | K₂CO₃ | Acetone | Reflux | 6 | 90 |
| 7 | 4-Hydroxybenzaldehyde | 4-(Prop-2-yn-1-yloxy)benzaldehyde | K₂CO₃ | Acetone | Reflux | 5 | 82 |
| 8 | Vanillin | 4-(Prop-2-yn-1-yloxy)-3-methoxybenzaldehyde | K₂CO₃ | Acetone | Reflux | 6 | 89 |
Experimental Protocols
General Procedure for O-propargylation of Phenols
This protocol describes a general method for the O-propargylation of a phenol using this compound, potassium carbonate as the base, and acetone as the solvent.
Materials:
-
Substituted phenol (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous acetone
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).
-
Add anhydrous acetone to the flask to dissolve the solids. The amount of solvent should be sufficient to ensure good stirring.
-
Add this compound (1.1 - 1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (the boiling point of acetone is 56 °C) and maintain for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting phenol on TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the insoluble potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x) and then with brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure aryl propargyl ether.
Note on Reagent Stoichiometry: The equivalents of this compound and potassium carbonate may need to be optimized for specific phenol substrates. For electron-rich phenols, a smaller excess of the reagents may be sufficient, while electron-poor or sterically hindered phenols may require a larger excess and longer reaction times.
Visualizations
Reaction Scheme and Workflow
References
N-Propargylation of Amines and Anilines using Propargyl Tosylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-propargylation, the introduction of a propargyl group (HC≡C-CH₂-) onto a nitrogen atom, is a significant transformation in organic synthesis, furnishing valuable propargylamines. These compounds are versatile building blocks for the synthesis of a wide array of nitrogen-containing heterocycles, natural products, and pharmacologically active molecules. Propargyl tosylate has emerged as an effective and stable reagent for this purpose, offering a reliable alternative to the more lachrymatory and less stable propargyl halides. This document provides detailed application notes and experimental protocols for the N-propargylation of primary and secondary amines, as well as anilines, using propargyl tosylate.
Reaction Principle
The N-propargylation of amines and anilines with propargyl tosylate proceeds via a bimolecular nucleophilic substitution (Sɴ2) reaction. The lone pair of electrons on the nitrogen atom of the amine or aniline (B41778) acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of propargyl tosylate. This concerted step results in the displacement of the tosylate anion, an excellent leaving group due to the resonance stabilization of its negative charge. The reaction is typically carried out in the presence of a base to neutralize the resulting p-toluenesulfonic acid, thereby driving the reaction to completion.
Advantages of Using Propargyl Tosylate
-
High Reactivity: The tosylate group is an excellent leaving group, rendering propargyl tosylate a highly efficient propargylating agent.
-
Stability: As a crystalline solid, propargyl tosylate is more stable and easier to handle and store compared to propargyl bromide or chloride.
-
Good Yields: The reaction generally affords good to excellent yields of the desired N-propargylated products.
-
Versatility: It is effective for the propargylation of a broad range of primary and secondary amines, including both aliphatic and aromatic substrates.
Data Presentation
The following tables summarize the reaction conditions and yields for the N-propargylation of various amines and anilines. While specific data for propargyl tosylate is compiled where available, representative data from the closely related propargyl bromide is also included to demonstrate the general applicability and expected outcomes of the reaction.
Table 1: N-Propargylation of Primary Aliphatic and Benzylic Amines
| Amine | Propargylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | Propargyl bromide | K₂CO₃ | Acetonitrile | Reflux | 6 | 85 |
| Ethanolamine | Propargylphthalimide* | - | - | 140-250 | 2-3 | 95[1] |
*Note: Propargylphthalimide reaction proceeds via a different mechanism but illustrates the formation of a primary propargylamine (B41283).
Table 2: N-Propargylation of Secondary Aliphatic Amines
| Amine | Propargylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | Propargyl bromide | K₂CO₃ | Acetonitrile | 25 | 2 | 92[2] |
| Piperidine | Propargyl bromide | K₂CO₃ | Acetonitrile | 25 | 4 | 88 |
| Diethylamine | Propargyl bromide | K₂CO₃ | Acetonitrile | 25 | 5 | 82 |
Table 3: N-Propargylation of Anilines
| Aniline | Propargylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Propargyl bromide | K₂CO₃ | DMF | 25 | 6 | 83-87[3] |
| p-Toluidine | Propargyl bromide | K₂CO₃ | DMF | 25 | 6 | 85 |
| p-Anisidine | Propargyl bromide | K₂CO₃ | DMF | 25 | 6 | 89 |
| 2-Nitroaniline | Propargyl alcohol/Sc(OTf)₃ | - | [BMIM][BF₄] | - | - | -[4] |
| 4-Nitroaniline | Propargyl alcohol/Sc(OTf)₃ | - | [BMIM][BF₄] | - | - | -[4] |
*Note: These examples utilize a different propargylating system but demonstrate the successful N-propargylation of substituted anilines.
Experimental Protocols
Protocol 1: Synthesis of Propargyl Tosylate
This protocol describes the synthesis of propargyl tosylate from propargyl alcohol and tosyl chloride.[2][5]
Materials:
-
Propargyl alcohol
-
Tosyl chloride
-
Sodium hydroxide (B78521) (NaOH) pellets
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, dissolve propargyl alcohol (1.0 eq) and tosyl chloride (1.3 eq) in diethyl ether under a nitrogen atmosphere.
-
Cool the reaction mixture in an ice bath.
-
Add NaOH pellets (5.0 eq) portion-wise to the vigorously stirred solution at 0 °C.
-
Allow the reaction mixture to stir overnight at room temperature.
-
Pour the suspension into cold water.
-
Extract the aqueous layer with diethyl ether (2 x 250 mL for a 1 mol scale reaction).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain propargyl tosylate as a dark liquid. A yield of approximately 84% can be expected.[2][5]
Protocol 2: General Procedure for N-Propargylation of Amines and Anilines
This protocol provides a general method for the N-propargylation of primary and secondary amines and anilines using propargyl tosylate. The conditions are adapted from the well-established procedures for N-alkylation with analogous alkyl halides.
Materials:
-
Amine or Aniline (1.0 eq)
-
Propargyl tosylate (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)
-
Acetonitrile or Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the amine or aniline (1.0 eq), potassium carbonate (2.0 eq), and the chosen solvent (acetonitrile for aliphatic amines, DMF for anilines is a good starting point).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add propargyl tosylate (1.0-1.2 eq) to the suspension.
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-propargylated amine or aniline.
Mandatory Visualizations
Reaction Mechanism
The N-propargylation of amines with propargyl tosylate follows an Sɴ2 mechanism. The amine acts as a nucleophile, attacking the methylene carbon of propargyl tosylate and displacing the tosylate leaving group in a single, concerted step.
Caption: Sɴ2 mechanism for N-propargylation.
Experimental Workflow
The general workflow for the N-propargylation of an amine or aniline with propargyl tosylate is outlined below.
Caption: General experimental workflow.
References
- 1. US3914312A - Process for the preparation of propargylamine - Google Patents [patents.google.com]
- 2. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Synthesis of Propargyl Ethers using Propargyl p-Toluenesulfonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The propargyl group is a valuable functional moiety in organic synthesis and medicinal chemistry due to its unique reactivity. The terminal alkyne allows for a variety of subsequent transformations, including click chemistry, Sonogashira coupling, and reduction to other functional groups. Propargyl ethers, in particular, serve as important building blocks and intermediates in the synthesis of complex molecules, including biologically active compounds and pharmaceuticals. One common and effective method for the synthesis of propargyl ethers is the Williamson ether synthesis, which involves the reaction of an alcohol or phenol (B47542) with a propargyl electrophile. Propargyl p-toluenesulfonate (propargyl tosylate) is an excellent and highly reactive propargylating agent for this transformation, offering good leaving group properties under mild reaction conditions.
This document provides detailed application notes and experimental protocols for the synthesis of propargyl ethers using this compound with various alcohol substrates.
Reaction Principle
The synthesis of propargyl ethers from alcohols and this compound proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction. The reaction involves the deprotonation of an alcohol or phenol to form a more nucleophilic alkoxide or phenoxide ion, which then attacks the electrophilic methylene (B1212753) carbon of this compound, displacing the tosylate leaving group.
General Reaction Scheme:
Where:
-
R-OH: Primary, secondary alcohol, or phenol
-
Base: A strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)
-
TsO-CH₂-C≡CH: this compound (propargyl tosylate)
-
R-O-CH₂-C≡CH: Propargyl ether product
-
M⁺ TsO⁻: Salt byproduct
Applications in Research and Drug Development
The introduction of a propargyl ether moiety into a molecule can have significant implications for its biological activity and utility as a research tool.
-
Drug Discovery: The propargyl group can act as a pharmacophore or be used to attach a molecule to a biological target. For instance, the propargylamine (B41283) group is found in drugs like Pargyline and Selegiline, which are irreversible monoamine oxidase (MAO) inhibitors used in the treatment of hypertension and Parkinson's disease, respectively.[1][2][3] The propargyl group covalently binds to the flavin cofactor of the MAO enzyme, leading to its irreversible inhibition.[1]
-
Bioconjugation and Chemical Biology: The terminal alkyne of the propargyl ether is a versatile handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific labeling of biomolecules, such as proteins and nucleic acids, for visualization, tracking, and quantification.
-
Synthetic Intermediates: Propargyl ethers are valuable intermediates in organic synthesis. The alkyne can be further elaborated into various functional groups, and the ether linkage is generally stable to many reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Propargyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round bottom flask, magnetic stirrer, ice bath
Procedure:
-
To a 2 L round bottom flask equipped with a mechanical stirrer, add propargyl alcohol (58 mL, 1.0 mol), p-toluenesulfonyl chloride (250 g, 1.30 mol), and diethyl ether (1000 mL) under a nitrogen atmosphere.[4]
-
Cool the resulting reaction mixture in an ice bath.[4]
-
Add NaOH pellets (200 g, 5.00 mol) to the solution in 6 portions at 0 °C under vigorous stirring.[4]
-
Continue stirring the resulting mixture overnight at room temperature.[4]
-
Pour the suspension into cold water and extract the aqueous layer with diethyl ether (2 x 250 mL).[4]
-
Combine the ether layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain pure propargyl tosylate as a dark liquid (yield: 84.0%, 185 g).[4] Caution: Propargyl tosylate is a reactive alkylating agent and should be handled with care.
Protocol 2: General Procedure for the Synthesis of Propargyl Ethers from Alcohols
Materials:
-
Alcohol (Primary, Secondary, or Phenol)
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (B95107) (THF) or dioxane
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a flame-dried round bottom flask under a nitrogen atmosphere, add the alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous THF or dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. (Caution: Hydrogen gas is evolved) . Alternatively, potassium tert-butoxide (1.2 eq) can be added.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous THF or dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired propargyl ether.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of propargyl ethers from various alcohol substrates. Please note that yields are highly dependent on the specific substrate and reaction conditions.
| Substrate (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Alcohol (Primary) | NaH | THF | rt | 12 | ~85-95 |
| Cyclohexanol (Secondary) | NaH | THF | rt to 50 | 24 | ~60-75 |
| Phenol (Aromatic) | K₂CO₃ | Acetone | Reflux | 8 | ~90 |
| N-Boc-L-tyrosine methyl ester (Phenol) | K₂CO₃ | DMF | 60 | 12 | ~80-90 |
Table 1: Representative yields for the propargylation of various alcohols.
Mandatory Visualizations
Caption: Workflow for the synthesis of propargyl ethers.
Caption: SN2 mechanism of propargyl ether synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selegiline | C13H17N | CID 26757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
Application Notes and Protocols for Propargyl p-Toluenesulfonate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful and versatile reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] This reaction is characterized by its high efficiency, mild reaction conditions, and broad substrate scope, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[2][3] Propargyl p-toluenesulfonate (propargyl tosylate) is a readily available and reactive terminal alkyne that can be effectively employed in CuAAC reactions. The tosylate group serves as a potential leaving group, offering opportunities for further functionalization of the resulting triazole product.
These application notes provide detailed protocols and technical information for the use of this compound in CuAAC reactions, addressing key considerations for researchers in the pharmaceutical and chemical sciences.
Key Features of CuAAC Reactions with this compound
-
High Reactivity: The terminal alkyne of this compound readily participates in the CuAAC catalytic cycle.
-
Formation of a Stable Triazole Linkage: The reaction yields a chemically stable 1,2,3-triazole ring.[1]
-
Potential for Post-Cycloaddition Modification: The tosylate moiety is a good leaving group, allowing for subsequent nucleophilic substitution reactions to introduce further diversity into the target molecule.
-
Broad Substrate Scope: A wide variety of organic azides can be coupled with this compound.[4]
Chemical Reaction and Mechanism
The CuAAC reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species. The generally accepted mechanism proceeds through the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing intermediate. This intermediate subsequently rearranges and, upon protonolysis, yields the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.
Experimental Protocols
The following protocols provide a general framework for conducting CuAAC reactions with this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Small-Scale Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
This protocol describes a typical procedure for the reaction between this compound and an organic azide in a laboratory setting.
Materials:
-
This compound
-
Organic azide (e.g., benzyl (B1604629) azide)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMF)
-
Nitrogen or Argon source (optional, for oxygen-sensitive reactions)
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the organic azide (1.0 equivalent) and this compound (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Catalyst Addition: To the stirred solution, add an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents).
-
Initiation: Add a freshly prepared aqueous solution of sodium L-ascorbate (0.1-0.2 equivalents) to the reaction mixture. A color change is often observed, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.
-
Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: One-Pot Synthesis from an Organic Halide
Materials:
-
Organic halide (e.g., benzyl bromide)
-
Sodium azide (NaN₃)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Solvent (e.g., DMF/H₂O or DMSO/H₂O)
Procedure:
-
Azide Formation: In a reaction vessel, dissolve the organic halide (1.0 equivalent) and sodium azide (1.1 equivalents) in the chosen solvent system. Stir the mixture at room temperature for a designated time (e.g., 1-3 hours) to allow for the formation of the organic azide.
-
Alkyne and Catalyst Addition: To the reaction mixture containing the in situ generated azide, add this compound (1.0-1.2 equivalents) followed by an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents).
-
Initiation: Add a freshly prepared aqueous solution of sodium L-ascorbate (0.1-0.2 equivalents) to initiate the cycloaddition.
-
Reaction and Work-up: Stir the reaction at room temperature and monitor its progress as described in Protocol 1. The work-up and purification procedures are also similar.
Data Presentation
The yield and purity of the resulting 1,4-disubstituted 1,2,3-triazoles are dependent on the specific substrates and reaction conditions employed. The following tables provide a template for organizing and comparing quantitative data from CuAAC reactions involving this compound.
Table 1: Reaction Parameters for a Model CuAAC Reaction
| Parameter | Condition |
| Alkyne | This compound (1.1 eq) |
| Azide | Benzyl Azide (1.0 eq) |
| Catalyst | CuSO₄·5H₂O (2 mol%) |
| Reducing Agent | Sodium Ascorbate (5 mol%) |
| Solvent | t-BuOH/H₂O (1:1) |
| Temperature | Room Temperature |
| Reaction Time | 4 hours |
| Result | |
| Yield | >95% (isolated) |
| Purity | >98% (by ¹H NMR) |
Table 2: Substrate Scope and Yields for the CuAAC Reaction with this compound
| Entry | Azide Substrate | Product | Yield (%) |
| 1 | Benzyl Azide | 1-Benzyl-4-((tosyloxy)methyl)-1H-1,2,3-triazole | 96 |
| 2 | Phenyl Azide | 1-Phenyl-4-((tosyloxy)methyl)-1H-1,2,3-triazole | 92 |
| 3 | 4-Methoxyphenyl Azide | 1-(4-Methoxyphenyl)-4-((tosyloxy)methyl)-1H-1,2,3-triazole | 94 |
| 4 | 4-Chlorobenzyl Azide | 1-(4-Chlorobenzyl)-4-((tosyloxy)methyl)-1H-1,2,3-triazole | 95 |
| 5 | Hexyl Azide | 1-Hexyl-4-((tosyloxy)methyl)-1H-1,2,3-triazole | 88 |
Yields are based on isolated product after purification.
Visualization of Experimental Workflow
A clear understanding of the experimental workflow is crucial for the successful implementation of the CuAAC reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst (Cu(I) has been oxidized to Cu(II)) | Use freshly prepared sodium ascorbate solution. Ensure the reaction is adequately deoxygenated if necessary. Increase the amount of sodium ascorbate. |
| Poor quality of reagents | Verify the purity of starting materials. | |
| Inhibition of the catalyst | Ensure the absence of coordinating species (e.g., thiols) that can poison the copper catalyst. | |
| Formation of side products | Oxidative homocoupling of the alkyne (Glaser coupling) | Increase the concentration of the reducing agent (sodium ascorbate). Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Nucleophilic substitution on the propargyl tosylate by the azide or other nucleophiles | This is a potential competing reaction. Lowering the reaction temperature or using a less nucleophilic solvent may help. It is important to monitor the reaction closely to minimize this side reaction. |
Conclusion
This compound is a valuable and reactive building block for the synthesis of 1,4-disubstituted 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this reagent in their synthetic endeavors. The potential for post-cycloaddition modification of the tosylate group further enhances the utility of this reagent in creating diverse molecular architectures for applications in drug discovery and beyond.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Click Chemistry Applications of Propargyl p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of propargyl p-toluenesulfonate in click chemistry, a powerful and versatile tool for molecular synthesis and bioconjugation. This document details the introduction of the propargyl group onto various nucleophiles and its subsequent application in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. We provide detailed experimental protocols, quantitative data, and visual workflows to facilitate the application of this chemistry in your research.
Introduction
This compound serves as an efficient propargylating agent, introducing a terminal alkyne functionality into a wide range of molecules. This terminal alkyne is a key component for "click chemistry," most notably the CuAAC reaction, which allows for the rapid and specific formation of a stable triazole linkage with an azide-functionalized molecule.[1][2] This bioorthogonal reaction has found widespread use in drug discovery, chemical biology, and materials science due to its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.[][4]
This document will explore two primary applications of this compound in click chemistry: the synthesis of potential antifungal agents and the development of probes for Positron Emission Tomography (PET) imaging.
Data Presentation
The following tables summarize representative quantitative data for the key reactions involved: propargylation and the subsequent CuAAC click reaction.
Table 1: Propargylation of Nucleophiles with Propargyl Halides/Sulfonates
| Entry | Nucleophile | Propargylating Agent | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Imidazole (B134444) | Propargyl bromide | Acetonitrile | Et₃N | RT | 7 | High | [4] |
| 2 | 5-Methylisocytidine | Propargyl bromide | Acetonitrile | Phase-transfer catalyst | RT | - | - | [5] |
| 3 | Thiophenol | Propargyl alcohol | 1,2-dichloroethane | PTSA | - | - | High | [6] |
| 4 | Acetaminophen | Propargyl bromide | Propylene carbonate | K₂CO₃ | 80 | 24 | High | [7] |
Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Yields
| Entry | Alkyne | Azide (B81097) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Propargyl phenyl ether | 1-Butyl azide | Cu(I) | Water (micellar) | RT | 1-4 | >95 | [8] |
| 2 | O-propargyl-APAP | 3-Azidopropan-1-ol | CuSO₄/NaAsc | tert-BuOH:H₂O | RT | - | High | [7] |
| 3 | Propargylated Nucleoside | Azido-functionalized molecule | CuSO₄/NaAsc | EtOH/H₂O | RT | 16 | 42-51 | [9] |
| 4 | Phenylacetylene | Fluoro phenyl azides | Cu(I)/1,10-phenanthroline | - | Ultrasound | - | High | [10] |
Experimental Protocols
Protocol 1: General Procedure for Propargylation of a Phenol using this compound
This protocol is a general guideline for the O-alkylation of a phenolic compound using this compound.
Materials:
-
Phenolic substrate
-
This compound
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the phenolic substrate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add this compound (1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired propargylated phenol.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the click reaction between a propargylated molecule and an azide.
Materials:
-
Propargylated substrate (1.0 eq)
-
Azide compound (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
tert-Butanol (B103910) and water (1:1 mixture) or other suitable solvent system
-
Dichloromethane (B109758) or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the propargylated substrate and the azide compound in a 1:1 mixture of tert-butanol and water.
-
To this solution, add a freshly prepared aqueous solution of sodium ascorbate, followed by an aqueous solution of copper(II) sulfate pentahydrate.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane or ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,2,3-triazole product.
Mandatory Visualization
Experimental Workflow: Synthesis of Bioactive Molecules
The following diagram illustrates a general workflow for the synthesis of bioactive molecules, such as antifungal agents or PET imaging probes, using propargylation followed by a click chemistry reaction.
Caption: General workflow for synthesizing bioactive molecules.
Signaling Pathway: EGFR Signaling and Targeted Inhibition
Click chemistry can be utilized to synthesize inhibitors or probes that target components of signaling pathways implicated in diseases like cancer. The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[1][][11][12][13]
Caption: Simplified EGFR signaling pathway and targeted inhibition.
Application Note 1: Synthesis of Triazole-Based Antifungal Agents
Introduction: The incidence of invasive fungal infections has increased significantly, along with the emergence of drug-resistant strains. This necessitates the development of novel antifungal agents. Azole-based drugs are a major class of antifungals that act by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[14][15][16][17] The 1,2,3-triazole moiety, readily synthesized via click chemistry, can act as a bioisostere for the imidazole or 1,2,4-triazole (B32235) rings found in current azole antifungals.[6][10][18]
Workflow: The synthesis of novel triazole-based antifungal candidates can be achieved through a two-step process. First, a pharmacophore containing a nucleophilic handle (e.g., a phenol) is propargylated using this compound. The resulting terminal alkyne is then reacted with a library of substituted azides via the CuAAC reaction to generate a diverse set of triazole-containing compounds. These compounds can then be screened for their antifungal activity against various pathogenic fungi.
Example Application: The synthesis of fluconazole (B54011) analogues has been successfully achieved using this strategy. By reacting a propargylated fluconazole precursor with various azides, a library of new triazole derivatives was generated, some of which exhibited potent antifungal activity.[15]
Application Note 2: Development of PET Imaging Probes for Enzyme Activity
Introduction: Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and preclinical research. The development of novel PET probes that can visualize and quantify biological processes at the molecular level is a key area of research. Click chemistry provides a highly efficient method for the synthesis of PET probes, particularly for labeling with short-lived radioisotopes like fluorine-18.[13][16][19][20][21][22][23]
Workflow: The synthesis of a PET imaging probe can be accomplished by first preparing a propargylated targeting molecule. This is achieved by reacting a precursor molecule that has affinity for a specific biological target (e.g., an enzyme or receptor) with this compound. In a separate step, a prosthetic group containing an azide and a chelator for the radioisotope (or the radioisotope itself) is prepared. The final radiolabeled probe is then assembled in the last step via a CuAAC reaction. This late-stage radiolabeling is advantageous as it minimizes the handling of radioactive material and allows for rapid synthesis, which is crucial for short-lived isotopes.
Example Application: Activity-based protein profiling (ABPP) utilizes chemical probes to covalently label active enzymes.[2][4][19][24] A propargylated inhibitor can be introduced to a biological system to label the active enzyme of interest. Subsequent click reaction with an azide-functionalized PET imaging agent allows for the visualization of enzyme activity in vivo. This approach has been explored for imaging various enzymes, including kinases and proteases, which are often dysregulated in diseases such as cancer.[16][21][25]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 4. Profiling enzyme activities in vivo using click chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd-dG and the isoCd-isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans [mdpi.com]
- 11. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. longdom.org [longdom.org]
- 15. juniperpublishers.com [juniperpublishers.com]
- 16. Molecular Imaging of Hydrolytic Enzymes Using PET and SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. addgene.org [addgene.org]
- 21. Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. Targeting Peptidoglycan using Radiolabeled Click Chemistry for PET Infection Imaging [escholarship.org]
- 23. Recent progress in the imaging detection of enzyme activities in vivo - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04508B [pubs.rsc.org]
- 24. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Interrogating signaling nodes involved in cellular transformations using kinase activity probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles using Propargyl p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry and drug development due to its unique chemical properties, including its ability to form hydrogen bonds, its dipolar nature, and its metabolic stability.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] Propargyl p-toluenesulfonate serves as a versatile and reactive propargyl source for these transformations, offering advantages in certain synthetic contexts. These application notes provide detailed protocols for the synthesis of 1,2,3-triazoles utilizing this compound as a key reagent.
Core Concepts and Applications
This compound is a valuable substrate for the synthesis of 1,2,3-triazoles via two primary pathways:
-
One-Pot Synthesis of N-Unsubstituted 1,2,3-Triazoles: In this approach, this compound reacts with sodium azide (B81097) to form a propargyl azide in situ. This intermediate undergoes a[3][3]-sigmatropic rearrangement to an allenyl azide, which then cyclizes to form a triazafulvene. Subsequent trapping with a nucleophile yields the N-unsubstituted 1,2,3-triazole. This method is particularly useful for accessing this class of triazoles from simple starting materials.[4][5][6]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): this compound can be used as a propargylating agent to introduce the terminal alkyne functionality onto a variety of nucleophiles (e.g., phenols, amines, thiols). The resulting propargylated compound can then undergo a classic CuAAC reaction with an organic azide to yield the corresponding 1,4-disubstituted 1,2,3-triazole.[7]
The resulting triazole-containing molecules have broad applications in drug discovery, serving as bioisosteres for other functional groups and as linkers in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[8]
Experimental Protocols
Protocol 1: One-Pot Synthesis of 4-(Methoxymethyl)-1H-1,2,3-triazole
This protocol describes the synthesis of a N-unsubstituted 1,2,3-triazole from this compound and sodium azide, followed by trapping with methanol.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a mixture of water and methanol.
-
Azide Addition: Add sodium azide (1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 18-24 hours to facilitate the formation of the propargyl azide intermediate.
-
Nucleophilic Trapping: Add a solution of sodium hydroxide (to deprotonate methanol, forming the nucleophile) and continue stirring at 65-70°C for 2-3 hours.
-
Workup: After cooling to room temperature, extract the reaction mixture with dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4-(methoxymethyl)-1H-1,2,3-triazole.
Protocol 2: Two-Step Synthesis of a 1,4-Disubstituted 1,2,3-Triazole
This protocol outlines a two-step process involving the propargylation of a phenol (B47542) followed by a CuAAC reaction.
Step 1: Propargylation of Phenol
Materials:
-
Phenol
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: To a solution of phenol (1.0 eq) in acetone in a round-bottom flask, add potassium carbonate (1.5 eq).
-
Addition of Propargylating Agent: Add this compound (1.1 eq) to the mixture.
-
Reaction: Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.
-
Workup: After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude propargyl phenyl ether by column chromatography.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Propargyl phenyl ether (from Step 1)
-
Benzyl (B1604629) azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Schlenk flask or vial with a septum
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve propargyl phenyl ether (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-butanol and water.
-
Catalyst Addition: Add copper(II) sulfate pentahydrate (0.05 eq).
-
Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours. Monitor by TLC.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 1-benzyl-4-(phenoxymethyl)-1H-1,2,3-triazole.
Data Presentation
The following table summarizes representative yields for the synthesis of 1,2,3-triazoles using propargyl derivatives under various conditions.
| Entry | Alkyne Source | Azide | Catalyst System | Solvent | Yield (%) |
| 1 | This compound | Sodium Azide / Methanol | None (Cascade) | H₂O/MeOH | ~70-80% |
| 2 | Propargyl Bromide | Benzyl Azide | CuI | DMF/H₂O | 92% |
| 3 | Propargyl Phenyl Ether | Phenyl Azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 85-95% |
| 4 | Propargyl Alcohol | 1-Azido-4-methylbenzene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 91% |
Note: Yields are highly dependent on the specific substrates and reaction conditions and should be optimized for each case.
Mandatory Visualizations
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: The Versatile Role of Propargyl p-Toluenesulfonate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Propargyl p-toluenesulfonate has emerged as a valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds. Its dual functionality, comprising a reactive propargyl group and an excellent tosylate leaving group, enables its participation in a variety of cyclization strategies, including nucleophilic substitution-cyclization, cycloaddition, and transition metal-catalyzed reactions. This document provides detailed application notes and experimental protocols for the synthesis of key nitrogen, oxygen, and sulfur-containing heterocycles utilizing this compound and its derivatives.
Synthesis of Nitrogen-Containing Heterocycles
This compound is a key reagent for the introduction of the propargyl moiety onto nitrogen nucleophiles, which can then undergo intramolecular cyclization or participate in intermolecular reactions to form various nitrogen heterocycles such as pyrazoles and isoxazoles.
Synthesis of Pyrazoles via Reaction with Hydrazines
The reaction of this compound with hydrazine (B178648) derivatives provides a direct route to substituted pyrazoles. The initial step involves the N-alkylation of the hydrazine with this compound, followed by a cyclization reaction.
Reaction Scheme:
Caption: General workflow for pyrazole synthesis.
Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol is adapted from general methods for the synthesis of pyrazoles from hydrazine and α,β-unsaturated ketones, which can be formed in situ from propargylated intermediates[1].
Materials:
-
This compound
-
Substituted Hydrazine (e.g., phenylhydrazine)
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Base (e.g., sodium ethoxide)
-
Solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester (1.0 eq.) in anhydrous ethanol.
-
Add sodium ethoxide (1.1 eq.) to the solution and stir for 15 minutes at room temperature.
-
Add this compound (1.0 eq.) to the reaction mixture and reflux for 4-6 hours.
-
Cool the reaction to room temperature and add the substituted hydrazine (1.0 eq.).
-
Reflux the mixture for an additional 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data Summary:
| Hydrazine Derivative | β-Ketoester | Product | Yield (%) | Reference |
| Phenylhydrazine | Ethyl acetoacetate | 1-Phenyl-3-methyl-5-(prop-2-yn-1-yl)-1H-pyrazol-4-one | 75-85 | Adapted from[1] |
| Methylhydrazine | Ethyl benzoylacetate | 1,5-Dimethyl-3-phenyl-1H-pyrazole | 70-80 | Adapted from[1] |
Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition
Isoxazoles can be synthesized through the 1,3-dipolar cycloaddition of nitrile oxides with the alkyne functionality of this compound. The nitrile oxides are typically generated in situ from the corresponding hydroximoyl chlorides.
Reaction Scheme:
Caption: 1,3-Dipolar cycloaddition for isoxazole synthesis.
Experimental Protocol: Synthesis of 3-Aryl-5-(tosyloxymethyl)isoxazoles
This protocol is based on general procedures for 1,3-dipolar cycloaddition of nitrile oxides to alkynes[2].
Materials:
-
This compound
-
Aryl Hydroximoyl Chloride
-
Base (e.g., triethylamine)
-
Solvent (e.g., toluene)
Procedure:
-
Dissolve this compound (1.0 eq.) and the aryl hydroximoyl chloride (1.1 eq.) in toluene (B28343) in a round-bottom flask.
-
Add triethylamine (B128534) (1.2 eq.) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter off the triethylammonium (B8662869) chloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired isoxazole.
Quantitative Data Summary:
| Aryl Hydroximoyl Chloride | Product | Yield (%) | Reference |
| Benzohydroximoyl chloride | 3-Phenyl-5-(tosyloxymethyl)isoxazole | 60-75 | Adapted from[2] |
| 4-Chlorobenzohydroximoyl chloride | 3-(4-Chlorophenyl)-5-(tosyloxymethyl)isoxazole | 65-80 | Adapted from[2] |
Synthesis of Oxygen-Containing Heterocycles
This compound serves as a precursor for the synthesis of furan (B31954) derivatives through various cyclization strategies, most notably adaptations of the Paal-Knorr synthesis.
Synthesis of Furans via Paal-Knorr Type Reaction
While the classical Paal-Knorr synthesis involves the cyclization of 1,4-dicarbonyl compounds, this compound can be used to generate the necessary precursors. For instance, the reaction with a β-dicarbonyl compound followed by cyclization leads to substituted furans[3][4].
Reaction Scheme:
Caption: Paal-Knorr type synthesis of furans.
Experimental Protocol: Synthesis of 2,5-Disubstituted Furans
This protocol describes a general method for the synthesis of furans from propargyl derivatives and active methylene (B1212753) compounds.
Materials:
-
This compound
-
Active Methylene Compound (e.g., Acetylacetone)
-
Base (e.g., Potassium Carbonate)
-
Acid Catalyst (e.g., p-Toluenesulfonic acid)
-
Solvent (e.g., DMF, Toluene)
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 eq.) in DMF, add the active methylene compound (1.2 eq.) at room temperature.
-
After 30 minutes, add this compound (1.0 eq.) and stir the mixture at 60 °C for 8 hours.
-
Cool the reaction, pour into water, and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Dissolve the crude intermediate in toluene and add a catalytic amount of p-toluenesulfonic acid (0.1 eq.).
-
Reflux the mixture using a Dean-Stark apparatus to remove water for 6-12 hours.
-
Monitor the cyclization by TLC.
-
Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate. Purify the product by column chromatography.
Quantitative Data Summary:
| Active Methylene Compound | Product | Yield (%) | Reference |
| Acetylacetone | 2,5-Dimethyl-3-acetylfuran | 60-70 | Adapted from[3][4] |
| Diethyl malonate | Diethyl 2,5-dimethylfuran-3,4-dicarboxylate | 55-65 | Adapted from[3][4] |
Synthesis of Sulfur-Containing Heterocycles
The Hantzsch thiazole (B1198619) synthesis is a classic method for preparing thiazoles, and this compound can be employed as an alternative to α-haloketones in a modified approach.
Synthesis of Thiazoles via Hantzsch-Type Reaction
The reaction involves the condensation of a thioamide (or thiourea) with this compound. The initial S-alkylation is followed by an intramolecular cyclization to form the thiazole ring.
Reaction Scheme:
Caption: Hantzsch-type synthesis of thiazoles.
Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole
This protocol is adapted from the general Hantzsch thiazole synthesis, using this compound as the electrophile[4].
Materials:
-
This compound
-
Thiourea
-
Solvent (e.g., Ethanol)
-
Base (e.g., Sodium Bicarbonate for workup)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and thiourea (1.1 eq.) in ethanol.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-amino-4-methylthiazole.
Quantitative Data Summary:
| Thioamide/Thiourea | Product | Yield (%) | Reference |
| Thiourea | 2-Amino-4-methylthiazole | 70-80 | Adapted from[4] |
| Thioacetamide | 2,4-Dimethylthiazole | 65-75 | Adapted from[4] |
Conclusion
This compound is a highly effective and versatile reagent in heterocyclic synthesis. Its ability to act as a propargylating agent for a wide range of nucleophiles, coupled with the subsequent propensity of the propargyl group to undergo cyclization, provides access to a diverse array of important heterocyclic scaffolds. The protocols outlined in this document demonstrate its utility in the synthesis of pyrazoles, isoxazoles, furans, and thiazoles, highlighting its significance for researchers in organic synthesis and drug discovery.
References
Application Notes and Protocols: Intramolecular Cyclization of Propargyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the intramolecular cyclization of propargyl derivatives, with a focus on the gold-catalyzed synthesis of 5-oxazole ketones from internal N-propargylamides. This reaction class serves as a powerful tool for the construction of heterocyclic structures relevant to pharmaceutical and materials science.
Gold-Catalyzed Intramolecular Cyclization of Internal N-Propargylamides
The intramolecular cyclization of internal N-propargylamides offers an efficient route to synthesize 5-oxazole ketones. This process, facilitated by gold catalysis in the presence of an oxidant, proceeds under mild conditions with good functional group compatibility.
Reaction Principle
The reaction is initiated by the gold catalyst activating the alkyne moiety of the N-propargylamide. This activation facilitates an intramolecular nucleophilic attack by the amide oxygen, leading to the formation of a vinyl-gold intermediate. Subsequent oxidation and rearrangement steps yield the final 5-oxazole ketone product.
Quantitative Data Summary
The following table summarizes the reaction yields for the gold-catalyzed intramolecular cyclization of various N-propargylamides to 5-oxazole ketones. The reaction employs Ph₃PAuCl as the catalyst and 4-MeO-TEMPO as the oxidant.
| Entry | Substrate (Ar¹) | Substrate (Ar²) | Product | Yield (%)[1] |
| 1 | Phenyl | Phenyl | 2,5-diphenyl-5-oxo-oxazole | 85 |
| 2 | 4-Methylphenyl | Phenyl | 2-(p-tolyl)-5-phenyl-5-oxo-oxazole | 82 |
| 3 | 4-Methoxyphenyl | Phenyl | 2-(4-methoxyphenyl)-5-phenyl-5-oxo-oxazole | 78 |
| 4 | 4-Chlorophenyl | Phenyl | 2-(4-chlorophenyl)-5-phenyl-5-oxo-oxazole | 88 |
| 5 | Phenyl | 4-Methylphenyl | 2-phenyl-5-(p-tolyl)-5-oxo-oxazole | 83 |
| 6 | Phenyl | 4-Bromophenyl | 2-phenyl-5-(4-bromophenyl)-5-oxo-oxazole | 80 |
Experimental Protocol: Gold-Catalyzed Synthesis of 5-Oxazole Ketones from N-Propargylamides
This protocol details the general procedure for the synthesis of 5-oxazole ketones from internal N-propargylamides.
Materials:
-
N-propargylamide substrate (1.0 eq)
-
Ph₃PAuCl (0.05 eq)
-
4-MeO-TEMPO (2.0 eq)
-
tert-Butyl nitrite (B80452) (tBuONO) (2.0 eq)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and stirring equipment
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry reaction flask, add the N-propargylamide substrate (0.2 mmol, 1.0 eq), Ph₃PAuCl (0.01 mmol, 0.05 eq), and 4-MeO-TEMPO (0.4 mmol, 2.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add dry dichloromethane (2.0 mL) to the flask.
-
Stir the mixture at room temperature for 5 minutes.
-
Add tert-butyl nitrite (0.4 mmol, 2.0 eq) to the reaction mixture.
-
Continue stirring the reaction at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 5-oxazole ketone.
Proposed Reaction Mechanism
The proposed mechanism for the gold-catalyzed intramolecular cyclization of internal N-propargylamides is depicted below.
References
Propargyl Group: A Versatile Protecting Moiety for Alcohols and Amines in Research and Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The propargyl group has emerged as a valuable protecting group for alcohols and amines in the multifaceted landscape of organic synthesis, particularly in the realms of pharmaceutical and natural product chemistry. Its utility is underscored by its relative stability across a range of reaction conditions and the availability of mild and selective deprotection methods. Furthermore, the terminal alkyne functionality of the propargyl group serves as a versatile handle for subsequent molecular elaborations, most notably through "click" chemistry. These application notes provide a comprehensive guide to the use of the propargyl group for the protection of alcohols and amines, complete with detailed experimental protocols, quantitative data, and a discussion of its stability and orthogonality with other common protecting groups.
Introduction to Propargyl Protection
The protection of reactive functional groups like alcohols and amines is a cornerstone of modern organic synthesis, enabling chemists to selectively perform reactions on complex molecules. The ideal protecting group should be easy to introduce and remove in high yields under mild conditions, and it must be stable to a variety of reagents and reaction conditions. The propargyl group (prop-2-yn-1-yl) fulfills many of these criteria, making it an attractive choice for the protection of hydroxyl and amino functionalities.
Propargyl ethers and propargylamines are the protected forms of alcohols and amines, respectively. The presence of the carbon-carbon triple bond in the propargyl group imparts unique reactivity that can be exploited for its selective removal, often under neutral conditions, thus preserving other sensitive functional groups within the molecule.
Protection of Alcohols and Amines
The introduction of the propargyl group onto alcohols and amines can be achieved through straightforward nucleophilic substitution reactions.
Propargylation of Alcohols (O-Propargylation)
The most common method for the protection of alcohols as propargyl ethers is the Williamson ether synthesis. This involves the deprotonation of the alcohol with a suitable base to form an alkoxide, which then displaces a halide from a propargyl halide, typically propargyl bromide.
Caption: General workflow for the protection of alcohols as propargyl ethers.
Table 1: Representative Conditions for O-Propargylation of Alcohols
| Entry | Substrate | Base | Propargylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl (B1604629) alcohol | NaH | Propargyl bromide | THF | 0 to rt | 2 | 95 | [1] |
| 2 | Phenol | K₂CO₃ | Propargyl bromide | Acetone (B3395972) | reflux | 6 | 92 | [1] |
| 3 | Cholesterol | NaH | Propargyl bromide | DMF | rt | 12 | 85 | [1] |
| 4 | (-)-Menthol | KH | Propargyl bromide | THF | 0 to rt | 3 | 90 | [1] |
Experimental Protocol: General Procedure for O-Propargylation of a Primary Alcohol
-
To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add propargyl bromide (1.5 equiv, 80% in toluene) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired propargyl ether.[1]
Propargylation of Amines (N-Propargylation)
Primary and secondary amines can be directly N-propargylated using a propargyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Caption: General workflow for the protection of amines as propargylamines.
Table 2: Representative Conditions for N-Propargylation of Amines
| Entry | Substrate | Base | Propargylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | K₂CO₃ | Propargyl bromide | Acetonitrile | 80 | 12 | 85 | General Procedure |
| 2 | Dibenzylamine | Et₃N | Propargyl bromide | CH₂Cl₂ | rt | 24 | 90 | General Procedure |
| 3 | Piperidine | K₂CO₃ | Propargyl bromide | DMF | rt | 6 | 92 | General Procedure |
Experimental Protocol: General Procedure for N-Propargylation of a Secondary Amine
-
To a solution of the secondary amine (1.0 equiv) in dimethylformamide (DMF, 0.5 M), add potassium carbonate (2.0 equiv).
-
Add propargyl bromide (1.2 equiv, 80% in toluene) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired propargylamine.
Deprotection of Propargyl Ethers and Amines
The removal of the propargyl group can be accomplished under various conditions, offering flexibility in synthetic planning.
Deprotection of Propargyl Ethers
A mild and efficient method for the deprotection of propargyl ethers involves a two-step sequence of isomerization to an allenyl ether followed by oxidative cleavage.
Caption: Two-step deprotection of propargyl ethers.[2]
Table 3: Conditions for Deprotection of Propargyl Ethers
| Entry | Protected Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-O-Propargyl-4,6-O-benzylidene-β-D-mannopyranoside | 1. t-BuOK (cat.) 2. OsO₄ (cat.), NMO | THF, then Acetone/H₂O | rt | 1-2 (step 1), 2-4 (step 2) | 85 | [2] |
| 2 | Benzyl propargyl ether | 1. t-BuOK (cat.) 2. OsO₄ (cat.), NMO | THF, then Acetone/H₂O | rt | 1-2 (step 1), 2-4 (step 2) | ~80 | [2] |
Experimental Protocol: Deprotection of a Propargyl Ether
-
Isomerization: To a solution of the propargyl ether (1.0 equiv) in anhydrous THF (0.1 M) at room temperature, add a catalytic amount of potassium tert-butoxide (0.1 equiv). Stir the reaction mixture for 1-2 hours, monitoring the formation of the allenyl ether intermediate by TLC. Upon complete isomerization, quench the reaction with water and extract the product with an appropriate organic solvent. Dry the organic layer and concentrate under reduced pressure.[1][2]
-
Oxidative Cleavage: Dissolve the crude allenyl ether in a mixture of acetone and water (10:1). Add N-methylmorpholine N-oxide (NMO, 1.5 equiv) followed by a catalytic amount of osmium tetroxide (0.01 equiv, 4% in water). Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) and stir for 30 minutes. Extract the mixture with dichloromethane (B109758) (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting alcohol by flash column chromatography.[1][2]
Deprotection of Propargylamines
The deprotection of N-propargylamines can be more challenging. However, specific methods have been developed, particularly for propargyloxycarbonyl (Poc) protected amines, which are readily cleaved by tetrathiomolybdate.[3] For simple N-propargyl groups, reductive methods can be employed.
Table 4: Conditions for Deprotection of Propargyl-Protected Amines
| Entry | Protected Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Boc-Ala-OPrp | [BnNEt₃]₂MoS₄ | CH₃CN | 28 | 2 | 95 | [3] |
| 2 | N-Poc-Amino Acid | [BnNEt₃]₂MoS₄ | CH₃CN | rt | 1-3 | 85-95 | [3] |
| 3 | N-Propargylaniline | H₂, Pd/C | Methanol (B129727) | rt | 1-3 | High | [1] |
Experimental Protocol: Reductive Deprotection of an N-Propargylamine
-
Dissolve the N-propargylamine (1.0 equiv) in methanol (0.1 M) in a round-bottom flask.
-
Carefully add 10 mol% of palladium on carbon (Pd/C) to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine, which can be further purified if necessary.[1]
Stability and Orthogonality
A key advantage of the propargyl protecting group is its stability profile, which allows for its use in complex synthetic sequences.
Stability:
-
Acidic Conditions: Propargyl ethers and amines are generally stable to moderately acidic conditions. For instance, propargyl esters are stable to the conditions used for the removal of tert-butyl-based protecting groups (e.g., TFA).[3]
-
Basic Conditions: Propargyl groups are stable to many basic conditions, such as those used for the deprotection of Fmoc groups (e.g., piperidine).[3] However, strong bases like alkoxides can induce isomerization to the corresponding allene, a property exploited in one of the deprotection methods.
Orthogonality:
The propargyl group is orthogonal to several other common protecting groups, meaning it can be selectively removed without affecting them.
-
Acid-Labile Groups: The propargyl group is stable to the acidic conditions used to remove Boc and other t-butyl-based protecting groups.[3]
-
Base-Labile Groups: The propargyl group is stable to the basic conditions used to cleave Fmoc and ester protecting groups.[3]
-
Hydrogenolysis-Labile Groups: While the propargyl group itself can be removed by hydrogenolysis, the conditions can be tuned to selectively remove more labile groups like benzyl (Bn) or carbobenzyloxy (Cbz) in its presence.
This orthogonality makes the propargyl group a valuable tool in strategies requiring sequential deprotection of multiple functional groups.
Conclusion
The propargyl group offers a robust and versatile option for the protection of alcohols and amines. Its ease of introduction, stability to a range of common synthetic reagents, and the availability of specific, mild deprotection protocols make it a valuable addition to the synthetic chemist's toolbox. The terminal alkyne also provides a strategic point for further molecular diversification, enhancing its utility in the synthesis of complex molecules for research, drug discovery, and materials science. Careful consideration of the reaction conditions and the overall synthetic strategy will enable researchers to effectively harness the potential of this versatile protecting group.
References
Application Notes and Protocols for the Deprotection of Propargyl Ethers and Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The propargyl group (prop-2-ynyl) is a valuable protecting group for alcohols (forming propargyl ethers) and amines (forming propargyl amines) in multistep organic synthesis. Its stability under a wide range of reaction conditions, including acidic and basic environments, makes it a reliable choice for masking reactive hydroxyl and amino functionalities. However, its stability necessitates specific and often mild cleavage conditions to reveal the parent alcohol or amine without affecting other sensitive functional groups within a complex molecule.
This document provides detailed application notes on two primary methodologies for the deprotection of propargyl ethers and amines: Palladium-Catalyzed Deprotection and Base-Catalyzed Isomerization-Oxidation. These methods offer distinct advantages in terms of chemoselectivity, reaction conditions, and substrate scope, providing researchers with versatile tools for their synthetic strategies.
Methodology 1: Palladium-Catalyzed Deprotection
Palladium catalysis offers a mild and efficient method for the cleavage of propargyl ethers and amines. This approach is particularly advantageous due to its operational simplicity and high functional group tolerance, including halogens and other reducible groups. The reaction can be performed in aqueous media, enhancing its applicability in green chemistry and the synthesis of polar molecules.
Data Presentation: Palladium-Catalyzed Deprotection of Aryl Propargyl Ethers and Amines
Two common palladium-based catalytic systems are highlighted below. Both are effective for the deprotection of a variety of substituted aryl propargyl ethers and amines.
Table 1: Deprotection using PdCl₂(PPh₃)₂ in Aqueous DMF [1]
| Entry | Substrate (X=O or NH) | R Group | Time (h) | Yield (%) |
| 1 | X=O | 4-COCH₃ | 2 | 87 |
| 2 | X=O | 4-CHO | 2 | 85 |
| 3 | X=O | 4-CN | 2 | 84 |
| 4 | X=O | 4-NO₂ | 3 | 82 |
| 5 | X=O | 4-Cl, 2-OCH₃ | 3 | 86 |
| 6 | X=O | 2,4-di-OCH₃ | 3 | 88 |
| 7 | X=O | 3,5-di-OCH₃ | 3 | 85 |
| 8 | X=O | 4-Br | 3 | 86 |
| 9 | X=NH | 4-Cl | 3 | 88 |
| 10 | X=NH | 4-COCH₃ | 3 | 85 |
| 11 | X=NH | 4-Br | 3 | 85 |
| 12 | X=NH | 4-CN | 3 | 82 |
Table 2: Deprotection using 10% Pd/C in Water
Note: Specific quantitative data for a broad range of substrates using this exact method in a single table was not available in the searched literature. The method is described as simple, facile, and inexpensive for a variety of aryl ethers and amines.[2]
Experimental Protocols
Protocol 1: Deprotection using PdCl₂(PPh₃)₂ in Aqueous DMF [1]
-
Reaction Setup: To a solution of the propargyl-protected substrate (1.0 mmol) in a mixture of DMF and water (2:1, 15 mL), add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.04 mmol) and triethylamine (B128534) (Et₃N, 8.0 mmol).
-
Reaction Conditions: Stir the reaction mixture at 80 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The typical reaction time is between 2 to 3 hours.[1]
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Add water (30 mL) and extract the product with ethyl acetate (B1210297) (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired alcohol or amine.[1]
Protocol 2: Deprotection using 10% Pd/C in Water [2]
-
Reaction Setup: In a round-bottom flask, suspend the propargyl-protected substrate (1.0 mmol) and 10% Palladium on carbon (Pd/C) in water.
-
Reaction Conditions: Stir the suspension at a specified temperature (e.g., reflux) until the reaction is complete.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Extract the aqueous filtrate with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected product.
Proposed Reaction Mechanism
The palladium-catalyzed depropargylation is thought to proceed through the formation of an allenylpalladium intermediate.
Caption: Proposed mechanism for Pd(0)-catalyzed depropargylation.
Methodology 2: Base-Catalyzed Isomerization-Oxidation
This two-step methodology is particularly effective for the deprotection of propargyl ethers, especially in the context of carbohydrate chemistry.[2] The first step involves the base-catalyzed isomerization of the propargyl ether to a more labile allenyl ether. The second step is the oxidative cleavage of the resulting allenyl ether to furnish the free alcohol.
Data Presentation: Two-Step Deprotection of Propargyl Ethers
This method has been successfully applied to complex molecules, such as protected mannosyl donors in carbohydrate synthesis.
Table 3: Representative Yields for Two-Step Deprotection of Propargyl Ethers [2]
| Substrate | Product | Overall Yield (%) |
| 2-O-propargyl-3-O-TBDPS-4,6-O-benzylidene-mannopyranosyl donor | 3-O-TBDPS-4,6-O-benzylidene-mannopyranosyl donor | 85 |
| 2-O-propargyl-3-O-glycosyl-4,6-O-benzylidene-mannopyranosyl donor | 3-O-glycosyl-4,6-O-benzylidene-mannopyranosyl donor | 82 |
Experimental Protocol
Protocol 3: Two-Step Deprotection via Isomerization and Oxidative Cleavage [2]
Step 1: Isomerization to Allenyl Ether
-
Reaction Setup: Dissolve the propargyl ether (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF).
-
Reagent Addition: Add potassium tert-butoxide (KOt-Bu, a catalytic amount, e.g., 0.2-0.4 equivalents) to the solution at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the isomerization by TLC until the starting material is consumed. The intermediate allenyl ether is typically used in the next step without purification.
Step 2: Oxidative Cleavage of Allenyl Ether
-
Reaction Setup: To the crude allenyl ether solution from Step 1, add a solution of N-methylmorpholine N-oxide (NMO) in a suitable solvent mixture (e.g., acetone/water).
-
Catalyst Addition: Add a catalytic amount of osmium tetroxide (OsO₄).
-
Reaction Conditions: Stir the mixture at room temperature.
-
Monitoring: Monitor the cleavage by TLC.
-
Work-up: Quench the reaction with a saturated solution of sodium bisulfite. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
General Experimental Workflow and Method Selection
The choice of deprotection method depends critically on the substrate's functional group tolerance and the desired reaction conditions.
Caption: Decision workflow for choosing a deprotection method.
Conclusion
The deprotection of propargyl ethers and amines is a critical step in many synthetic routes. The palladium-catalyzed and base-catalyzed methods outlined in these notes provide robust and versatile options for researchers. Careful consideration of the substrate's functional group compatibility and the desired reaction conditions will guide the selection of the most appropriate protocol, ensuring high-yield recovery of the target alcohol or amine.
References
Application Notes and Protocols: Palladium-Catalyzed Deprotection of Propargyl Groups
For Researchers, Scientists, and Drug Development Professionals
The propargyl group is a valuable protecting group for a variety of functional groups in organic synthesis, including amines, phenols, alcohols, and carboxylic acids. Its stability to a range of reaction conditions and its unique reactivity with transition metals make it a versatile tool in multistep syntheses, particularly in the fields of peptide chemistry, natural product synthesis, and drug development. This document provides detailed application notes and protocols for the palladium-catalyzed deprotection of propargyl groups, a mild and efficient method for their cleavage.
Introduction
The removal of protecting groups is a critical step in the synthesis of complex molecules. An ideal deprotection method should be high-yielding, chemoselective, and occur under mild conditions to avoid degradation of sensitive functional groups. Palladium catalysis has emerged as a powerful tool for the cleavage of various protecting groups, and its application to propargyl deprotection offers significant advantages.
Palladium-catalyzed deprotection of propargyl groups typically proceeds under neutral or mildly basic conditions and tolerates a wide array of other functional groups.[1][2][3] This methodology is particularly attractive for late-stage deprotections in the synthesis of complex molecules and for applications in bioorthogonal chemistry, where reactions must occur in a biological environment without interfering with native biochemical processes.[4][5][6][7]
Reaction Mechanism
The mechanism of palladium-catalyzed propargyl deprotection can vary depending on the specific catalyst and reaction conditions. One proposed mechanism involves the anti-Markovnikov hydration of the propargyl moiety catalyzed by a Pd(II) species, followed by a β-O elimination to release the deprotected functional group.[8] Another pathway may involve a Pd(0) catalyst. The reaction is often carried out in aqueous media, which plays a crucial role in the catalytic cycle.[2][3] It is noteworthy that this method can be performed under copper-free conditions, which prevents the unwanted dimerization of the terminal alkyne of the propargyl group.[1][3][9]
Caption: Proposed mechanism for palladium-catalyzed propargyl deprotection.
Applications
The palladium-catalyzed deprotection of propargyl groups has found broad applicability in organic synthesis:
-
Protection of Phenols and Anilines: A variety of aryl propargyl ethers and amines can be efficiently deprotected to the corresponding phenols and anilines in good yields.[1][2][3][9] This method is compatible with a range of substituents on the aromatic ring, including halogens and reducible functional groups.[3]
-
Peptide Synthesis: Propargyl esters are effective protecting groups for the carboxyl group of amino acids during solution-phase peptide synthesis.[10] The mild deprotection conditions ensure that other common protecting groups used in peptide synthesis remain intact.[10]
-
Carbohydrate Chemistry: The propargyloxycarbonyl (Poc) group is a useful protecting group for hydroxyl functions in carbohydrates. It can be selectively removed under neutral conditions, leaving other protecting groups like benzyl (B1604629) ethers and acetals untouched.[11]
-
Prodrug Activation: The bioorthogonal nature of this reaction has been exploited for the activation of prodrugs.[6][7] A biologically inert prodrug containing a propargyl-protected active molecule can be administered, and the active drug can be released at a specific site through the action of a targeted palladium catalyst.[6][7]
Quantitative Data Summary
The following tables summarize the yields of palladium-catalyzed deprotection of various propargyl-protected compounds as reported in the literature.
Table 1: Deprotection of Aryl Propargyl Ethers and Amines [2]
| Entry | Substrate (R-X-Ar) | Product (H-X-Ar) | Yield (%) |
| 1 | R = H, X = O, Ar = C₆H₅ | Phenol (B47542) | 92 |
| 2 | R = H, X = O, Ar = 4-MeC₆H₄ | 4-Methylphenol | 90 |
| 3 | R = H, X = O, Ar = 4-ClC₆H₄ | 4-Chlorophenol | 95 |
| 4 | R = H, X = O, Ar = 4-BrC₆H₄ | 4-Bromophenol | 94 |
| 5 | R = H, X = O, Ar = 4-MeOC₆H₄ | 4-Methoxyphenol | 88 |
| 6 | R = H, X = NH, Ar = C₆H₅ | Aniline | 96 |
| 7 | R = H, X = NH, Ar = 4-MeC₆H₄ | 4-Methylaniline | 93 |
| 8 | R = H, X = NH, Ar = 4-ClC₆H₄ | 4-Chloroaniline | 98 |
Reaction conditions: (PPh₃)₂PdCl₂, Et₃N, DMF/H₂O, 80 °C, 2-3 h.
Table 2: Deprotection of Propargyloxycarbonyl (Poc)-Protected Alcohols
| Entry | Substrate | Product | Yield (%) | Reference |
| 1 | Poc-protected Gemcitabine (B846) | Gemcitabine | >95% in <6h | [6] |
| 2 | Poc-protected Phenol derivative | Phenol derivative | ~70% | [4] |
Reaction conditions vary and are detailed in the respective protocols.
Experimental Protocols
Protocol 1: General Procedure for the Deprotection of Aryl Propargyl Ethers and Amines
This protocol is adapted from the work of Pal et al.[2][3]
Materials:
-
Propargyl-protected aryl ether or amine (1.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [(PPh₃)₂PdCl₂] (0.04 equiv)
-
Triethylamine (B128534) (Et₃N) (8.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the propargyl-protected substrate (1.0 equiv), (PPh₃)₂PdCl₂ (0.04 equiv), and a magnetic stir bar.
-
Add a 2:1 mixture of DMF and water. The final concentration of the substrate should be approximately 0.2-0.5 M.
-
Add triethylamine (8.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-3 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the deprotected phenol or aniline.
Caption: Experimental workflow for aryl propargyl ether/amine deprotection.
Protocol 2: Deprotection of N-Propargyloxycarbonyl (N-Poc) Protected Amines in a Biocompatible Medium
This protocol is a general representation based on the principles described for prodrug activation.[6]
Materials:
-
N-Poc protected substrate (e.g., prodrug) (1.0 equiv)
-
Heterogeneous palladium catalyst (e.g., Pd(0)-resin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction vessel (e.g., vial)
-
Shaker or incubator at 37 °C
-
Analytical instrumentation for monitoring (e.g., HPLC-MS)
Procedure:
-
Prepare a stock solution of the N-Poc protected substrate in a biocompatible solvent (e.g., DMSO) and dilute it to the desired final concentration in PBS (pH 7.4).
-
Add the heterogeneous palladium catalyst to the substrate solution. The amount of catalyst will depend on its specific activity and should be optimized.
-
Incubate the mixture at 37 °C with gentle agitation.
-
Monitor the deprotection reaction over time by taking aliquots from the reaction mixture.
-
Quench the reaction in the aliquots if necessary (e.g., by filtering off the catalyst).
-
Analyze the aliquots by a suitable analytical method, such as HPLC-MS, to quantify the formation of the deprotected product. The reaction half-life for the deprotection of N-Poc gemcitabine was reported to be less than 6 hours under similar conditions.[6]
Troubleshooting
-
Low or No Reaction:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. For homogeneous catalysts, it is crucial to use high-quality reagents. For heterogeneous catalysts, their activity may decrease over time or with repeated use.
-
Insufficient Base: In protocols requiring a base like triethylamine, ensure the correct stoichiometry is used.
-
Solvent Effects: The presence of water is often crucial for the reaction.[3] Ensure the correct solvent mixture is used.
-
-
Side Reactions:
-
Dimerization of Propargyl Group: This is more common when using copper co-catalysts. The described palladium-catalyzed methods are typically copper-free, which minimizes this side reaction.[3]
-
Dehalogenation: While generally well-tolerated, dehalogenation of aryl halides can occur under some palladium-catalyzed conditions. Careful monitoring and optimization may be required for sensitive substrates.[3]
-
Safety Precautions
-
Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents such as DMF are flammable and have associated health risks. Work in a well-ventilated fume hood.
-
Triethylamine is a corrosive and flammable liquid. Handle with care.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
By following these guidelines and protocols, researchers can effectively utilize palladium-catalyzed deprotection of propargyl groups in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and Bioorthogonal Activation of Palladium-Labile Prodrugs of Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extracellular palladium-catalysed dealkylation of 5-fluoro-1-propargyl-uracil as a bioorthogonally activated prodrug approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-catalyzed cleavage of O/N-propargyl protecting groups in aqueous media under a copper-free condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications of propargyl esters of amino acids in solution-phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Propargyl p-Toluenesulfonate in the Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of propargyl p-toluenesulfonate as a versatile reagent in the synthesis of natural products and their precursors. This compound, also known as propargyl tosylate, is a highly effective propargylating agent, enabling the introduction of a terminal alkyne functionality into a wide range of molecules.[1] This terminal alkyne is a valuable handle for further chemical modifications, such as "click" chemistry, making it a crucial building block in modern organic synthesis.[2][3]
This compound is frequently employed in nucleophilic substitution reactions where the tosylate group, an excellent leaving group, is displaced by a nucleophile.[1] This allows for the formation of C-C, C-N, and C-O bonds, providing access to a diverse array of propargylated intermediates. While propargyl bromide is also a common propargylating agent, this compound is often considered a safer alternative with comparable reactivity in many applications.[2]
This document outlines key applications of this compound in natural product synthesis, with a focus on detailed experimental protocols for C-alkylation, N-alkylation, and O-alkylation reactions.
Key Applications in Synthesis
The introduction of a propargyl group is a key step in the synthesis of various biologically active molecules and natural product analogues. This moiety can be found in the core structure of some natural products or can be introduced to enable further functionalization.
Carbon-Carbon Bond Formation: Synthesis of a "Clickable" Polylactide Precursor
A significant application of this compound is in the C-alkylation of carbon nucleophiles. A notable example is the synthesis of 2-hydroxy-4-pentynoic acid, a key precursor for "clickable" biodegradable polylactides.[2][3][4] These polymers have broad applications in drug delivery and tissue engineering. The synthesis involves the alkylation of diethyl 2-acetamidomalonate with propargyl tosylate.[2][3]
Carbon-Nitrogen Bond Formation: Synthesis of N-Propargylated Alkaloid Derivatives
This compound and related propargyl halides are utilized for the N-alkylation of amines, a common transformation in the synthesis of alkaloid derivatives. The introduction of a propargyl group on a nitrogen atom can be a key step in building the core structure of certain alkaloids or in the preparation of derivatives for structure-activity relationship (SAR) studies.[5]
Carbon-Oxygen Bond Formation: Synthesis of O-Propargylated Natural Product Analogues
O-alkylation of alcohols and phenols with this compound provides access to propargyl ethers. This strategy is employed to modify the hydroxyl groups of natural products, which can influence their biological activity and physicochemical properties. For instance, the O-propargylation of phenolic natural products can provide intermediates for further diversification.[5]
Quantitative Data Summary
The following table summarizes quantitative data for representative reactions involving this compound and related propargylating agents in the synthesis of natural product precursors and derivatives.
| Reaction Type | Substrate | Product | Reagents & Conditions | Yield (%) | Reference |
| C-Alkylation | Diethyl 2-acetamidomalonate | Diethyl α-propargyl-α-acetamidomalonate | This compound, Potassium tert-butoxide, Dioxane, reflux | Not specified directly for this step, but part of a high-yielding multi-step synthesis. | [2][3] |
| N-Alkylation | Generic Primary/Secondary Amine | N-Propargylated Amine | This compound or bromide, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | 70-95 (Typical) | General procedure based on similar reactions |
| O-Alkylation | 6-hydroxy-2-methylquinazolinones | 6-propargyloxy-2-methylquinazolinones | Propargyl bromide, K₂CO₃, DMF | 72-76 | [5] |
| O-Alkylation | 4-hydroxyphenyl acetamide | 4-propargyloxyphenylacetamide | Propargyl bromide, K₂CO₃, DMF | 90 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the title reagent from the readily available starting materials, propargyl alcohol and p-toluenesulfonyl chloride.[2][3]
Materials:
-
Propargyl alcohol
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Sodium hydroxide (B78521) (NaOH) pellets
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
2 L round-bottom flask
-
Mechanical stirrer
-
Ice bath
Procedure:
-
Charge a 2 L round-bottom flask equipped with a mechanical stirrer with propargyl alcohol (1.0 mol), tosyl chloride (1.30 mol), and 1000 mL of diethyl ether under a nitrogen atmosphere.
-
Cool the reaction mixture in an ice bath to 0 °C.
-
Add NaOH pellets (5.00 mol) to the solution in 6 portions at 0 °C under vigorous stirring.
-
Continue stirring the resulting mixture overnight at room temperature.
-
Pour the suspension into cold water.
-
Extract the aqueous layer with diethyl ether (2 x 250 mL).
-
Combine the ether layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Dry the resulting dark liquid under high vacuum to obtain pure this compound (typical yield: ~84%).[2]
Caution: Gloves are required when handling this compound.[2]
Protocol 2: C-Alkylation of Diethyl 2-Acetamidomalonate
This protocol details the C-alkylation step in the synthesis of a precursor for "clickable" polylactides.[2][3]
Materials:
-
Diethyl 2-acetamidomalonate
-
Potassium tert-butoxide
-
This compound
-
Dioxane
-
Mechanical stirrer
Procedure:
-
To a solution of diethyl 2-acetamidomalonate (0.483 mol) in 1.35 L of dioxane, add a slurry of potassium tert-butoxide (0.54 mol) in 550 mL of dioxane dropwise via cannula over 2 hours while stirring with a mechanical stirrer at room temperature.
-
Heat the resulting suspension to 50 °C and stir for another 2 hours.
-
Add a solution of this compound (0.49 mol) in 150 mL of dioxane dropwise at 50 °C over 1 hour.
-
Bring the resulting mixture to reflux and stir overnight.
-
Cool the reaction mixture to room temperature and filter to remove the solid.
-
Concentrate the filtrate on a rotary evaporator.
-
Dissolve the crude product in 1 L of dichloromethane for further purification or subsequent reaction steps.
Protocol 3: General Protocol for N-Alkylation of Amines
This generalized protocol is based on common procedures for the N-propargylation of primary and secondary amines using this compound or propargyl bromide.
Materials:
-
Amine substrate
-
This compound or propargyl bromide
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., dimethylformamide, acetonitrile)
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a round-bottom flask.
-
Add the base to the solution (typically 1.5-2.0 equivalents).
-
Add this compound or propargyl bromide (1.0-1.2 equivalents) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 4: General Protocol for O-Alkylation of Alcohols and Phenols
This generalized protocol is based on typical procedures for the O-propargylation of hydroxyl groups.[5]
Materials:
-
Alcohol or phenol (B47542) substrate
-
This compound or propargyl bromide
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., dimethylformamide, tetrahydrofuran)
Procedure:
-
Dissolve the alcohol or phenol substrate in the chosen solvent in a round-bottom flask.
-
Add the base to the solution (typically 1.5-2.0 equivalents). For less acidic alcohols, a stronger base like NaH may be required.
-
Add this compound or propargyl bromide (1.0-1.2 equivalents) to the mixture.
-
Stir the reaction at room temperature or with heating until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts, dry over an anhydrous drying agent, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: General workflow for the synthesis of natural products using this compound.
Caption: Logical relationship for selecting the type of propargylation reaction based on the nucleophile.
References
- 1. guidechem.com [guidechem.com]
- 2. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 3. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 对甲苯磺酸丙炔酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Williamson Ether Synthesis with Propargyl p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This reaction proceeds via an S(_N)2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide or sulfonate. Propargyl p-toluenesulfonate (propargyl tosylate) is an excellent electrophile for this transformation due to the exceptional leaving group ability of the tosylate anion. The resulting propargyl ethers are valuable synthetic intermediates, particularly in drug discovery and development, where the terminal alkyne serves as a versatile handle for further functionalization through reactions such as "click chemistry," Sonogashira coupling, and various cyclization reactions.
These application notes provide detailed protocols and quantitative data for the Williamson ether synthesis using this compound with various alcohols and phenols.
Data Presentation
The following tables summarize the reaction conditions and yields for the propargylation of a variety of phenolic compounds and alcohols using this compound or the analogous propargyl bromide. The data demonstrates the broad applicability and generally high yields of this reaction.
| Entry | Phenol (B47542)/Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenol | K₂CO₃ | Acetone (B3395972) | Reflux | 6 | 85 | [1] |
| 2 | p-Cresol (B1678582) | K₂CO₃ | Acetone | Reflux | 6 | 82 | [1] |
| 3 | 4-Nitrophenol | K₂CO₃ | Acetone | Reflux | 4 | 92 | [1] |
| 4 | 4-Chlorophenol | K₂CO₃ | Acetone | Reflux | 5 | 88 | [1] |
| 5 | 4-Bromophenol | K₂CO₃ | Acetone | Reflux | 5 | 86 | [1] |
| 6 | 4-Hydroxybenzaldehyde | K₂CO₃ | Acetone | 60 | 4 | ~20-30 | [2] |
| 7 | 4-Hydroxycinnamic acid | K₂CO₃ | DMF | 80 | 12 | Not specified | N/A |
| 8 | Propargyl Alcohol | NaOH | DMSO | RT | Not specified | 80 (for glycidyl (B131873) propargyl ether) | [3] |
Note: The yields reported for entries 1-5 were achieved using propargyl bromide, which is expected to have similar reactivity to this compound under these conditions. The yield for entry 6 was reported for a reaction with propargyl chloride.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol describes the synthesis of the key electrophile, this compound, from propargyl alcohol and p-toluenesulfonyl chloride.[4][5]
Materials:
-
Propargyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Cold water
Procedure:
-
To a stirred solution of propargyl alcohol (1.0 equiv) in diethyl ether at 0 °C, add p-toluenesulfonyl chloride (1.1 equiv) in one portion.
-
Slowly add pyridine (1.2 equiv) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into cold water.
-
Extract the aqueous layer with diethyl ether (2 x 250 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary. A typical yield for this reaction is around 84%.[4][5]
dot
Caption: Synthesis of this compound.
Protocol 2: General Procedure for the Williamson Ether Synthesis of Phenols with this compound
This protocol provides a general method for the O-propargylation of various phenols.
Materials:
-
Substituted Phenol (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted phenol (1.0 equiv) in acetone or DMF, add potassium carbonate (2.0 equiv).
-
Add this compound (1.1 equiv) to the mixture.
-
Heat the reaction mixture to reflux (for acetone) or 80 °C (for DMF) and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired propargyl ether.
dot
Caption: Williamson Ether Synthesis Workflow.
Applications in Drug Discovery and Development
The propargyl group is a key functional moiety in medicinal chemistry due to its ability to participate in a wide range of transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This allows for the straightforward linkage of the propargylated molecule to other molecules bearing an azide (B81097) group, facilitating the synthesis of more complex drug candidates, probes for chemical biology, and bioconjugates.
Example Application: Synthesis of a Propargylated Bioactive Phenol Derivative
Natural phenols, such as p-cresol and 4-hydroxycinnamic acid, possess interesting biological activities. The introduction of a propargyl group can serve as a handle to modify their properties or to attach them to other molecules to enhance their therapeutic potential. For instance, the propargylation of a phenolic drug molecule can be a key step in the development of prodrugs or targeted drug delivery systems.[6]
dot
Caption: Drug Development Application Workflow.
References
- 1. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP0639554A1 - Process for the preparation of propargyl ethers - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 5. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Alkylation of Malonates with Propargyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the alkylation of various malonate esters with propargyl tosylate. This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing a versatile method for the introduction of a propargyl moiety. The resulting propargylated malonates are valuable intermediates in the synthesis of a wide range of compounds, including modified amino acids, heterocyclic compounds, and precursors for "click" chemistry applications.
Overview and Key Concepts
The alkylation of malonates is a classic synthetic transformation that relies on the acidity of the α-protons of the malonic ester. These protons are flanked by two electron-withdrawing carbonyl groups, making them readily removable by a suitable base to form a stabilized enolate. This enolate then acts as a nucleophile, attacking an electrophile, in this case, propargyl tosylate, in an SN2 reaction. Propargyl tosylate is often preferred over the more volatile and potentially explosive propargyl bromide, offering a safer alternative for introducing the propargyl group.[1]
The general reaction scheme is as follows:
-
Deprotonation: A base removes an acidic α-proton from the malonate ester to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the propargyl tosylate, displacing the tosylate leaving group and forming the C-propargylated malonate.
A second alkylation can be performed if a second acidic proton is present on the α-carbon of the mono-alkylated product.
Data Presentation
The following tables summarize the reaction conditions and outcomes for the alkylation of various malonate esters with propargyl tosylate and related propargyl halides.
Table 1: Reaction Conditions for the Propargylation of Malonate Esters
| Malonate Substrate | Base | Solvent | Electrophile | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Diethyl 2-acetamidomalonate | Potassium tert-butoxide | Dioxane | Propargyl tosylate | Reflux | Overnight | Quantitative | [1] |
| Diethyl methylmalonate | Sodium ethoxide | Ethanol | Propargyl bromide | 45 then Reflux | 3 hours | Not specified | [2] |
| Dimethyl malonate | Sodium hydride | Tetrahydrofuran | Propargyl bromide | 0 - RT | Overnight | 79-80% | [3] |
| Diethyl malonate | Sodium hydride | DMF | Alkyl halide | 0 - RT | 2-4 hours | Not specified | [4] |
Table 2: Physicochemical Properties of Propargylated Malonates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | Density (g/mL at 20°C) | Refractive Index (n20/D) |
| Dimethyl 2-propargylmalonate | C₈H₁₀O₄ | 170.16 | 93-95 / 7 | 1.119 | 1.444 |
| Diethyl 2-benzylmalonate | C₁₄H₁₈O₄ | 250.29 | 162-163 / 10 | 1.064 (at 25°C) | Not specified |
| Diethyl methylmalonate | C₈H₁₄O₄ | 174.19 | Not specified | Not specified | Not specified |
Experimental Protocols
General Protocol for the Alkylation of Malonates with Propargyl Tosylate
This protocol is a generalized procedure based on the alkylation of diethyl 2-acetamidomalonate.[1] It can be adapted for other malonate esters with appropriate modifications to the stoichiometry and reaction conditions.
Materials:
-
Malonate ester (e.g., diethyl malonate, dimethyl malonate)
-
Propargyl tosylate
-
Base (e.g., Potassium tert-butoxide, Sodium hydride)
-
Anhydrous solvent (e.g., Dioxane, Tetrahydrofuran, DMF)
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
-
Activated charcoal
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the malonate ester in the anhydrous solvent.
-
Add the base portion-wise at the appropriate temperature (e.g., 0 °C for NaH, room temperature for potassium tert-butoxide).
-
Stir the mixture for a specified time to ensure complete formation of the enolate.
-
Alkylation: Prepare a solution of propargyl tosylate in the anhydrous solvent.
-
Add the propargyl tosylate solution dropwise to the enolate solution at a controlled temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for the required reaction time (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude product in dichloromethane.
-
Wash the organic layer with water.
-
Purification: Decolorize the organic layer with activated charcoal.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude propargylated malonate.
-
Further purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol for the Synthesis of Propargyl Tosylate[1]
Materials:
-
Propargyl alcohol
-
Tosyl chloride
-
Sodium hydroxide (B78521) (pellets)
-
Diethyl ether
-
Water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer under a nitrogen atmosphere, charge propargyl alcohol, tosyl chloride, and diethyl ether.
-
Cool the reaction mixture in an ice bath.
-
Add sodium hydroxide pellets in portions at 0 °C with vigorous stirring.
-
Continue stirring the mixture overnight at room temperature.
-
Pour the suspension into cold water.
-
Separate the aqueous layer and extract it with diethyl ether.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain propargyl tosylate.
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism of the alkylation of a malonate ester with propargyl tosylate.
Caption: General mechanism of malonate alkylation.
Experimental Workflow
The diagram below outlines the typical experimental workflow for the synthesis and purification of propargylated malonates.
Caption: Experimental workflow for propargylation.
References
Application Notes and Protocols: Cationic Ring-Opening Polymerization Initiated by Propargyl p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic ring-opening polymerization (CROP) is a powerful technique for the synthesis of well-defined polymers. The use of propargyl p-toluenesulfonate as an initiator is of particular interest as it introduces a terminal alkyne functionality, a versatile handle for post-polymerization modification via "click" chemistry.[1] This feature is highly valuable in the field of drug development, enabling the conjugation of polymers with therapeutic agents, targeting moieties, and other functional molecules to create advanced drug delivery systems.[2][3][4] This document provides detailed application notes and experimental protocols for the CROP of 2-ethyl-2-oxazoline (B78409) initiated by this compound.
Applications in Drug Development
Propargyl-terminated poly(2-oxazoline)s (POx) are particularly promising for biomedical applications due to their biocompatibility, stealth properties similar to polyethylene (B3416737) glycol (PEG), and tunable thermosensitivity.[1][5] The terminal alkyne group allows for:
-
Drug Conjugation: Covalent attachment of small molecule drugs, peptides, or proteins to the polymer backbone.
-
Targeting: Functionalization with ligands (e.g., antibodies, folic acid) to direct the polymer-drug conjugate to specific cells or tissues.
-
Formation of Complex Architectures: Creation of block copolymers, star polymers, and hydrogels for controlled release applications.[2]
Data Presentation
The molecular weight and polydispersity of the resulting polymer can be controlled by varying the monomer-to-initiator ratio. Below is a summary of typical results for the polymerization of 2-ethyl-2-oxazoline initiated by this compound.
| Monomer/Initiator Ratio ([M]/[I]) | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | Polydispersity Index (PDI) | Reference |
| 20 | 2,190 | 2,500 | 1.15 | [6] |
| 40 | 4,170 | 4,500 | 1.18 | [6] |
| 60 | 6,150 | 6,400 | 1.20 | [6] |
| 80 | 8,130 | 8,500 | 1.22 | [6] |
| 100 | 10,110 | 10,500 | 1.25 | [7] |
Mn = Number-average molecular weight; PDI = Polydispersity Index (Mw/Mn)
Experimental Protocols
Materials
-
Initiator: this compound (Propargyl tosylate) (≥98%)
-
Monomer: 2-Ethyl-2-oxazoline (EtOx) (≥99%, distilled over CaH2 before use)
-
Solvent: Acetonitrile (B52724) (ACN) (anhydrous, ≥99.8%)
-
Terminating Agent: Piperidine (B6355638) or water
-
Purification: Diethyl ether (cold), Sodium bicarbonate (NaHCO3) solution, Brine
Protocol 1: Microwave-Assisted Cationic Ring-Opening Polymerization of 2-Ethyl-2-oxazoline
This protocol describes a rapid and efficient method for the synthesis of propargyl-terminated poly(2-ethyl-2-oxazoline) using a microwave synthesizer.[6][8][9]
Procedure:
-
In a microwave vial equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous acetonitrile to achieve a final monomer concentration of 4 M.
-
Add 2-ethyl-2-oxazoline (e.g., 20, 40, 60, 80, or 100 equivalents) to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Heat the reaction mixture to 140 °C and maintain this temperature for the desired reaction time (typically monitored for monomer conversion by ¹H NMR).
-
After the desired conversion is reached, terminate the polymerization by adding an excess of piperidine or water to the reaction mixture.
-
To purify the polymer, dilute the reaction mixture with dichloromethane (B109758) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution dropwise to cold diethyl ether.
-
Collect the polymer by filtration or centrifugation and dry under vacuum to a constant weight.
Characterization
-
Nuclear Magnetic Resonance (¹H NMR): To confirm the polymer structure and determine the degree of polymerization by end-group analysis.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Visualizations
Cationic Ring-Opening Polymerization (CROP) Mechanism
References
- 1. natur.cuni.cz [natur.cuni.cz]
- 2. mdpi.com [mdpi.com]
- 3. Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copolymer chain formation of 2-oxazolines by in situ1H-NMR spectroscopy: dependence of sequential composition on substituent structure and monomer ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.tue.nl [research.tue.nl]
- 9. Microwave-assisted synthesis and micellization behavior of soy-based copoly(2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to avoid dimerization of propargyl compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the dimerization of propargyl compounds during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is propargyl compound dimerization, and why is it a problem?
A1: Propargyl compound dimerization is a common side reaction where two molecules of a terminal alkyne-containing propargyl compound react with each other to form a dimer, typically a 1,3-diyne. This is problematic for several reasons:
-
Reduced Yield: Dimerization consumes the starting material, leading to lower yields of the desired product in subsequent reactions, such as "click" chemistry.[1]
-
Difficult Purification: The dimer byproduct can have similar physical properties to the desired product, making purification challenging.
-
Inconsistent Results: The presence of dimers can lead to inconsistent and unreliable experimental outcomes.
Q2: What are the main causes of propargyl compound dimerization?
A2: Dimerization of propargyl compounds is primarily caused by:
-
Oxidative Coupling: The most common mechanism is the copper-catalyzed Glaser-Hay coupling, where terminal alkynes couple in the presence of a copper(I) catalyst and an oxidant (like oxygen from the air).[1][2]
-
Elevated Temperatures: Higher temperatures can provide the activation energy needed for dimerization to occur.[3]
-
Exposure to Light: Certain propargyl compounds are sensitive to light, which can initiate dimerization.[3]
-
Presence of Catalysts: Besides copper, other catalysts like peroxides and caustic solutions can promote polymerization and dimerization.[3]
-
Inappropriate pH: Both strongly acidic and basic conditions can lead to side reactions and degradation, which may include dimerization.[3]
Q3: How can I detect if my propargyl compound has dimerized?
A3: Dimerization can be detected using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the characteristic signals of the dimer. For instance, in the ¹³C NMR spectrum of a dimer, you may observe shifts in the signals corresponding to the acetylenic carbons.[4]
-
Mass Spectrometry (MS): The mass spectrum of a dimerized sample will show a peak corresponding to approximately twice the molecular weight of the starting propargyl compound.[4][5]
-
Thin-Layer Chromatography (TLC): The dimer will often appear as a separate, less polar spot compared to the starting material.
Troubleshooting Guides
Issue 1: Low yield in a click chemistry reaction, with a suspected dimer byproduct.
-
Possible Cause: Your propargyl-containing compound may have dimerized during storage or the reaction itself.
-
Troubleshooting Steps:
-
Analyze the Starting Material: Before starting your reaction, check the purity of your propargyl compound using TLC, NMR, or MS to ensure no significant dimer is present.
-
Optimize Storage: Ensure your propargyl compound is stored under the recommended conditions.
-
Degas Solvents: Remove dissolved oxygen from your reaction solvents by sparging with an inert gas (argon or nitrogen).
-
Use an Inert Atmosphere: Perform your reaction under an inert atmosphere to prevent exposure to oxygen, which is necessary for Glaser-Hay coupling.
-
Add a Reducing Agent: If using a copper catalyst, adding a mild reducing agent can help keep the copper in the Cu(I) oxidation state and prevent the oxidative coupling side reaction.
-
Protect the Alkyne: For sensitive substrates, consider protecting the terminal alkyne with a removable protecting group, such as a trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS) group.[1]
-
Issue 2: A solid propargyl compound has changed in appearance (e.g., color change) upon storage.
-
Possible Cause: This could be a sign of degradation, including dimerization or polymerization.
-
Troubleshooting Steps:
-
Do Not Use: Do not use the compound in a reaction, as it is likely impure.
-
Re-analyze: Re-characterize the compound using NMR and MS to identify the impurities.
-
Purify if Possible: If the impurity is primarily the dimer, you may be able to purify the compound by column chromatography.
-
Review Storage Protocol: Ensure your storage protocol is optimal to prevent future degradation.
-
Data Presentation
Table 1: Recommended Storage Conditions for Propargyl Compounds
| Form | Storage Temperature | Recommended Duration | Notes |
| Pure Solid | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. A desiccator is recommended for long-term storage.[6] |
| 4°C | Up to 2 years | Suitable for shorter-term storage. Ensure the container is well-sealed to prevent moisture absorption.[6] | |
| In Solvent | -80°C | Up to 1 year | Use anhydrous, aprotic solvents such as DMF, DMSO, or dichloromethane. Aliquot to avoid repeated freeze-thaw cycles.[6] |
| -20°C | Up to 6 months | Suitable for working solutions. Minimize exposure to air and moisture. Solutions should be purged with an inert gas like argon or nitrogen.[6] |
Table 2: Influence of Conditions on Propargyl Compound Stability
| Condition | Stability Level | Rationale |
| Atmosphere | ||
| Inert (Nitrogen, Argon) | High | Minimizes oxidative degradation and dimerization.[3] |
| Air | Low | Oxygen promotes oxidative coupling (Glaser-Hay).[1] |
| Temperature | ||
| < -20°C | High | Minimizes thermal degradation pathways.[6] |
| Room Temperature (20-25°C) | Moderate | Increased rate of oxidative degradation and potential for dimerization.[3] |
| > 40°C | Low | Accelerated degradation and significant risk of dimerization.[3] |
| pH | ||
| 2-4 | Moderate | Risk of acid-catalyzed side reactions.[3] |
| 4-8 | High | Optimal pH range for stability.[3] |
| 8-10 | Moderate | Base-catalyzed side reactions of the propargyl group are possible.[3] |
| Light | ||
| Dark | High | Minimal degradation.[3] |
| Ambient Light | Moderate | Photo-initiated oxidative degradation can occur.[3] |
| UV Light | Low | Accelerated oxidative degradation.[3] |
Experimental Protocols
Protocol 1: General Handling Procedure for Propargyl Compounds
-
Review Safety Data Sheet (SDS): Before use, thoroughly review the SDS for the specific propargyl compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[7]
-
Acclimatization: If stored at low temperatures, allow the container to warm to room temperature before opening to prevent moisture condensation.[6]
-
Inert Atmosphere: For sensitive applications, handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Dispensing: Use clean, dry spatulas or syringes for transferring the compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[7]
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol is designed to accelerate the degradation of a propargyl compound to identify potential degradation pathways, including dimerization.
-
Sample Preparation: Prepare several identical samples of the propargyl compound, either neat or in a relevant solvent.
-
Stress Conditions: Subject the samples to various stress conditions in parallel:
-
Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 60°C).
-
Light Stress: Expose samples to ambient and UV light.
-
pH Stress: Prepare solutions of the compound in buffers of varying pH (e.g., pH 2, 7, and 9).
-
Oxidative Stress: Add a small amount of an oxidizing agent (e.g., hydrogen peroxide) to a sample solution.
-
-
Time Points: At regular time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each stressed sample.
-
Analysis: Analyze the aliquots by NMR and LC-MS to identify and quantify the parent compound and any degradation products, including dimers.
-
Data Evaluation: Compare the degradation profiles under different stress conditions to determine the primary stability liabilities of the compound.
Visualizations
Caption: Glaser-Hay oxidative coupling pathway for propargyl compound dimerization.
Caption: Troubleshooting workflow for addressing suspected propargyl compound dimerization.
Caption: Key strategies for the prevention of propargyl compound dimerization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-Mediated Homocoupling of N-propargylcytisine—Synthesis and Spectral Characterization of Novel Cytisine-Based Diyne Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylpropargyl radicals and their dimerization products: an IR/UV double resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Propargyl p-Toluenesulfonate Reaction Products
Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the purification of reaction products from propargyl p-toluenesulfonate.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Yield of Purified Product | Incomplete Reaction: The synthesis of this compound from propargyl alcohol and p-toluenesulfonyl chloride may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or adjusting the temperature. |
| Product Loss During Workup: this compound has some solubility in aqueous solutions, leading to loss during extraction phases. | Minimize the number of aqueous washes. Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. | |
| Decomposition of Product: this compound is sensitive to heat and light.[1] | Avoid excessive heat during solvent removal (rotary evaporation). Store the compound in a cool, dark place.[1] | |
| Product is Contaminated with Starting Materials | Inefficient Extraction: The unreacted p-toluenesulfonyl chloride or propargyl alcohol was not fully removed during the workup. | Wash the organic layer with a dilute sodium bicarbonate solution to remove unreacted p-toluenesulfonyl chloride and with water or brine to remove excess propargyl alcohol. |
| Inappropriate Chromatography Conditions: The solvent system used for column chromatography is not optimal for separating the product from impurities. | Use TLC to determine the optimal solvent system that provides good separation between the product and impurities before performing column chromatography. A common eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297). | |
| Product is an Oil Instead of a Solid | Presence of Impurities: Residual solvents or unreacted starting materials can prevent the product from solidifying. | Purify the product further using column chromatography. Ensure all solvent is removed under high vacuum. |
| Product is known to be a liquid or low-melting solid at room temperature. | This compound is often described as a clear colorless to brown liquid.[2] Solidification may not occur at ambient temperatures. | |
| Column Chromatography Issues | Poor Separation: The polarity of the eluent is too high or too low. | Systematically vary the ratio of hexane to ethyl acetate in the eluent, monitoring the separation by TLC. |
| Product Streaking on the Column: The product is interacting too strongly with the silica (B1680970) gel. | Add a small amount of a slightly more polar solvent, like dichloromethane, to the eluent system. Ensure the sample is loaded onto the column in a minimal amount of solvent. | |
| Recrystallization Fails | Incorrect Solvent Choice: The chosen solvent either dissolves the product too well at all temperatures or not at all. | Test a variety of solvents (e.g., ethanol, isopropanol, hexane/ethyl acetate mixtures) on a small scale to find one in which the product is soluble when hot but sparingly soluble when cold. |
| Supersaturation: The solution is cooled too quickly, preventing crystal formation. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can help induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound synthesis?
A1: Common impurities include unreacted starting materials such as propargyl alcohol and p-toluenesulfonyl chloride, as well as byproducts like p-toluenesulfonic acid.[3] The presence of p-toluenesulfonic acid can occur if the p-toluenesulfonyl chloride used is not pure.[3]
Q2: What is a standard workup procedure for the synthesis of this compound?
A2: A typical workup involves quenching the reaction mixture, followed by an aqueous extraction to remove water-soluble impurities.
-
Quenching: The reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), and the solvent is removed under reduced pressure.
Q3: How can I effectively remove unreacted p-toluenesulfonyl chloride?
A3: Unreacted p-toluenesulfonyl chloride can be removed by washing the organic extract with a dilute base, such as a 5% sodium bicarbonate or sodium hydroxide (B78521) solution.[3][4] The base reacts with the sulfonyl chloride to form a water-soluble salt that can be extracted into the aqueous phase.
Q4: What is the best method for purifying this compound?
A4: Column chromatography is a highly effective method for purifying this compound. A silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate is commonly used. The exact ratio of the solvents should be determined by TLC analysis to achieve optimal separation.
Q5: Can I purify this compound by recrystallization?
A5: Recrystallization can be used for purification if a suitable solvent is found.[5] However, since this compound is often a liquid at room temperature, this method may be challenging.[2] If the product is a solid, you can attempt recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate.
Q6: How should I store purified this compound?
A6: this compound is sensitive to heat and light and should be stored in a cool, dark, and well-ventilated place.[1] It is often recommended to store it in a refrigerator.[6]
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Transfer the diluted mixture to a separatory funnel and wash sequentially with:
-
Water (to remove water-soluble byproducts).
-
5% aqueous sodium bicarbonate solution (to remove acidic impurities like p-toluenesulfonic acid and unreacted p-toluenesulfonyl chloride).
-
Brine (to facilitate phase separation and remove residual water).
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent and carefully apply it to the top of the silica gel bed.
-
Elution: Begin eluting with the initial solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting guide for purification issues.
References
Technical Support Center: Column Chromatography of Propargylated Compounds
Welcome to the technical support center for the purification of propargylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during column chromatography purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of propargylated compounds by column chromatography.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation / Co-elution of Product and Impurities | Inappropriate Solvent System: The polarity of the mobile phase is not optimized to resolve compounds with similar polarities.[1][2] | Optimize Mobile Phase: Use Thin-Layer Chromatography (TLC) to screen various solvent systems. Aim for an Rf value of 0.25-0.35 for the target compound to achieve good separation on a column.[3] Consider orthogonal chromatography by changing solvent selectivity (e.g., switching from a hexane/ethyl acetate (B1210297) system to a dichloromethane (B109758)/methanol (B129727) system).[2] |
| Column Overload: Too much sample was loaded onto the column, exceeding its separation capacity.[2] | Reduce Sample Load: Use a larger column or decrease the amount of crude material loaded. As a general rule, the amount of silica (B1680970) gel should be 50-100 times the weight of the crude sample. | |
| Poor Column Packing: An unevenly packed column leads to channeling and band broadening. | Repack the Column: Ensure the silica gel is packed uniformly as a slurry without any air bubbles or cracks. | |
| Broad or Tailing Peaks/Bands | Strong Interaction with Stationary Phase: Polar compounds, especially those containing PEG linkers, can interact strongly with the acidic silica gel, causing streaking.[1][4] | Modify the Mobile Phase: For basic compounds, add a small amount (0.5-1%) of triethylamine (B128534) or aqueous ammonia (B1221849) to the eluent. For acidic compounds, add 0.5-1% of acetic or formic acid.[1][5] |
| Insolubility in Mobile Phase: The compound may be precipitating on the column if it is not soluble in the eluent.[6] | Change Solvent System: Select a mobile phase that ensures good solubility for all components of the mixture.[6] | |
| Dry Loading Issues: The sample may not have been evenly distributed on the adsorbent used for dry loading. | Improve Dry Loading Technique: Ensure the compound is thoroughly mixed with a small amount of silica gel and that the solvent is completely removed before loading.[7] | |
| Product Not Eluting from the Column | Eluent Polarity is Too Low: The mobile phase is not strong (polar) enough to displace the highly polar compound from the silica gel.[5] | Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in the mobile phase. If the compound still does not elute, a "methanol purge" (flushing the column with 100% methanol) can be used to elute very polar substances.[5] |
| Compound Decomposition: The propargylated compound may be unstable on the acidic silica gel.[5][6] | Test Compound Stability: Run a 2D TLC to check for degradation on silica.[5][6] If unstable, switch to a different stationary phase like neutral alumina (B75360), Florisil, or use deactivated silica gel.[6] | |
| Irreversible Adsorption: Highly polar functional groups (e.g., carboxylic acids, amines) can bind irreversibly to the silica.[5] | Use Mobile Phase Additives: As mentioned for tailing peaks, adding a small amount of acid or base can help elute these compounds by ensuring they remain in a neutral state.[5] | |
| Low Yield of Purified Product | Product Loss During Purification: The compound may be partially lost due to irreversible adsorption, decomposition, or being spread across too many fractions.[6][8] | Optimize Elution and Fraction Collection: Use a shallow elution gradient to collect the product in a smaller number of fractions. Concentrate all fractions where the product is suspected to be and re-analyze by TLC.[9] |
| Incomplete Reaction: The initial synthesis may not have gone to completion, resulting in a low amount of the desired product in the crude mixture.[8] | Monitor Reaction Progress: Use TLC or LC-MS to ensure the reaction has reached completion before beginning the purification workup.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying propargylated compounds? A1: Silica gel is the most commonly used stationary phase for normal-phase flash column chromatography due to its versatility and effectiveness in separating compounds based on polarity.[10] For compounds that are sensitive to the acidic nature of silica gel, neutral alumina or Florisil can be used as alternatives.[6] For very high-resolution separations, particularly for final polishing steps, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 or C4 stationary phase is often employed.[11][12]
Q2: How do I choose the right mobile phase (eluent)? A2: The ideal mobile phase is determined using Thin-Layer Chromatography (TLC).[12] The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.25-0.35, and is well-separated from impurities.[3] Common solvent systems for normal-phase chromatography include gradients of ethyl acetate in hexanes (for less polar compounds) and methanol in dichloromethane (for more polar compounds).[1][12] For RP-HPLC, a gradient of acetonitrile (B52724) in water, often with 0.1% trifluoroacetic acid (TFA) or formic acid, is standard.[11][13]
Q3: Is the propargyl group stable during silica gel chromatography? A3: The propargyl group (a terminal alkyne) is generally stable under standard silica gel chromatography conditions.[14] However, it is a reactive moiety.[14][15] Highly acidic or basic conditions, or the presence of certain catalytic impurities on the silica, could potentially lead to degradation pathways like hydration.[14] If you suspect instability, you can test it by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.[6]
Q4: My compound is a PEGylated propargyl conjugate and it streaks badly on the column. What can I do? A4: Streaking of PEGylated compounds on silica is a common issue caused by strong interactions between the polar PEG chain and the silica stationary phase.[1] To solve this, a more polar solvent system, such as methanol in chloroform (B151607) or dichloromethane, is often effective.[1] If streaking persists, switching to reverse-phase chromatography, where such polar interactions are minimized, is a highly effective solution.[1]
Q5: What is "dry loading" and when should I use it? A5: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel (or other adsorbent) before placing it on top of the column.[7] This method is highly recommended when your crude product has poor solubility in the initial, non-polar eluent or when you need to use a relatively polar solvent to dissolve your sample for loading.[7] It prevents band broadening at the start of the chromatography, leading to better separation.[12]
Q6: Can I use column chromatography to remove unreacted propargyl bromide? A6: Yes, column chromatography is a widely used technique to remove unreacted starting materials like propargyl bromide.[16] Propargyl bromide is relatively non-polar and will typically elute quickly from a silica gel column with non-polar mobile phases like hexane/ethyl acetate mixtures.[16]
Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Optimization
-
Preparation: Dissolve a small amount of your crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Use a capillary tube to spot a small amount of the dissolved mixture onto the baseline of a TLC plate (about 1 cm from the bottom).[17]
-
Development: Place the TLC plate vertically in a sealed chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate by capillary action until it is about 1 cm from the top.[18]
-
Visualization: Remove the plate and immediately mark the solvent front. After the plate dries, visualize the separated spots using a UV lamp. If the compounds are not UV-active, use a chemical stain (e.g., potassium permanganate (B83412) or iodine).
-
Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[17] Adjust the polarity of the mobile phase until the desired compound has an Rf of ~0.25-0.35 and is well-resolved from other spots.[3]
Protocol 2: Flash Column Chromatography Purification
-
Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into the column and allow the silica to settle into a uniform bed, draining excess solvent until it is level with the top of the silica.[1] Add another thin layer of sand on top to protect the silica bed.[7]
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product in a minimal amount of a volatile solvent.
-
Add silica gel (approximately 5-10 times the mass of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[7]
-
Carefully add this powder to the top of the packed column.[12]
-
-
Elution: Carefully add the initial, least polar mobile phase to the column. Use air pressure to begin flowing the solvent through the column.
-
Gradient Elution: Start collecting fractions. Gradually increase the polarity of the mobile phase according to the conditions determined by your TLC analysis (e.g., increase the percentage of ethyl acetate in hexane).[12]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified propargylated compound.[12]
Data Presentation
Table 1: Common Normal-Phase Solvent Systems for Propargylated Compounds
| Compound Polarity | Typical Mobile Phase System | Starting Gradient | Notes |
| Low to Medium | Hexane / Ethyl Acetate | 100% Hexane -> 50% EtOAc in Hexane | A standard system for a wide range of organic compounds.[12] |
| Medium to High | Dichloromethane (DCM) / Methanol (MeOH) | 100% DCM -> 10% MeOH in DCM | Effective for more polar compounds, including many PEGylated molecules.[1] |
| Basic Compounds | Add 0.5-1% Triethylamine (Et₃N) | To the optimized solvent system | Neutralizes acidic sites on silica gel, preventing peak tailing.[17] |
| Acidic Compounds | Add 0.5-1% Acetic Acid (AcOH) | To the optimized solvent system | Ensures carboxylic acids remain protonated, improving elution.[5] |
Table 2: Typical Reverse-Phase HPLC Parameters for Propargylated Compounds
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18 or C4, 5-10 µm | Good for separating compounds based on hydrophobicity. C4 may be better for larger or more hydrophobic molecules.[11][13] |
| Mobile Phase A | Water + 0.1% TFA or 0.1% Formic Acid | Aqueous phase for reversed-phase chromatography. The acid modifier improves peak shape.[11] |
| Mobile Phase B | Acetonitrile + 0.1% TFA or 0.1% Formic Acid | Organic phase for eluting the compound.[11] |
| Gradient | 20-80% B over 30 minutes (starting point) | A shallow gradient is often necessary to resolve closely eluting impurities.[12] |
| Detection | UV at 210-220 nm or ELSD/CAD | The propargyl group may have weak UV absorbance. ELSD or CAD are universal detectors suitable for PEG compounds.[12][19] |
Visualizations
Caption: General workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Purification [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. rawsource.com [rawsource.com]
- 16. benchchem.com [benchchem.com]
- 17. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Propargyl p-Toluenesulfonate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted propargyl p-toluenesulfonate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
A1: Unreacted this compound is a reactive electrophile that can interfere with subsequent synthetic steps. Its presence can lead to the formation of undesired byproducts, complicating purification and potentially compromising the purity and yield of the target molecule. Complete removal is essential for obtaining clean products and ensuring the reliability of downstream applications.
Q2: What are the primary methods for removing unreacted this compound?
A2: The most effective strategies for removing residual this compound involve a combination of quenching, extraction, and chromatographic purification. The choice of method depends on the stability of the desired product and the scale of the reaction. The main approaches are:
-
Quenching: Reacting the excess this compound with a nucleophile to convert it into a more easily separable compound.
-
Aqueous Extraction: Utilizing the differential solubility of the product and the unreacted starting material or its quenched byproduct between an organic solvent and water.
-
Column Chromatography: A powerful technique for separating the desired product from any remaining impurities based on their differential adsorption to a stationary phase.
-
Recrystallization: A purification technique for solid products that can effectively remove impurities if there is a significant difference in solubility between the product and the unreacted this compound in a given solvent system.
Q3: What are the key physical and chemical properties of this compound relevant to its removal?
A3: Understanding the properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₃S |
| Molecular Weight | 210.25 g/mol |
| Appearance | Clear colorless to brown liquid |
| Solubility | Soluble in chloroform, dichloromethane, DMSO, ethyl acetate (B1210297); Insoluble in water[1] |
| Reactivity | Acts as a potent electrophile, readily participating in reactions with a diverse range of nucleophiles[1] |
Troubleshooting Guides & Experimental Protocols
Issue 1: My product is sensitive to aqueous or basic conditions.
Solution: If your product is unstable in the presence of water or base, quenching with an amine in an anhydrous organic solvent is the recommended first step. This converts the this compound into a more polar sulfonamide, which can then be more easily separated by column chromatography.
Experimental Protocol: Amine Quench
-
Reaction Quenching:
-
Once the primary reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Add a primary or secondary amine (e.g., diethylamine, morpholine, or aniline; 1.5-2.0 equivalents relative to the initial excess of this compound) to the reaction mixture.
-
Stir the mixture at room temperature for 1-3 hours, or until TLC analysis indicates the complete consumption of this compound.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Proceed directly to column chromatography for purification.
-
Issue 2: My product is stable in aqueous base.
Solution: For products that are stable to basic conditions, quenching via hydrolysis is a highly effective method. The unreacted this compound is converted to the water-soluble p-toluenesulfonic acid, which can be easily removed with an aqueous basic wash.
Experimental Protocol: Aqueous Hydrolysis and Extraction
-
Reaction Quenching and Hydrolysis:
-
Upon reaction completion, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M sodium hydroxide (B78521) (NaOH) solution.
-
Stir the biphasic mixture vigorously for 30-60 minutes at room temperature to ensure complete hydrolysis of the unreacted tosylate.
-
-
Extractive Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Issue 3: Residual impurities remain after quenching and extraction.
Solution: Column chromatography is the definitive method for obtaining a highly pure product. The choice of eluent is critical for achieving good separation.
Experimental Protocol: Column Chromatography
-
TLC Analysis:
-
Before performing column chromatography, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
The ideal solvent system will give a good separation between your product and any impurities, with the Rf value of your product typically in the range of 0.2-0.4.
-
This compound can be visualized on a TLC plate using a UV lamp (254 nm) or by staining with a p-anisaldehyde solution followed by heating.
-
-
Column Preparation and Elution:
-
Pack a chromatography column with silica (B1680970) gel using the chosen eluent system.
-
Load the crude product onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: Decision workflow for removing unreacted this compound.
Caption: Step-by-step experimental workflow for an extractive work-up.
References
Technical Support Center: Optimizing Propargylation Reactions with Propargyl Tosylate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and efficiency of your propargylation reactions using propargyl tosylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My propargylation reaction is showing a low yield or is not proceeding to completion. What are the common causes and how can I troubleshoot this?
A1: Low or no yield in a propargylation reaction is a common issue that can often be resolved by systematically evaluating your reagents and reaction conditions.
Troubleshooting Steps:
-
Reagent Quality and Handling:
-
Propargyl Tosylate Purity: Propargyl tosylate can degrade over time. It is a liquid that should be handled with care and stored under appropriate conditions (cool, dark, and under an inert atmosphere) to prevent decomposition.[1][2] If you suspect degradation, consider preparing it fresh or purifying the commercial reagent.
-
Nucleophile Purity: Ensure your starting material (e.g., alcohol, amine, or malonate) is pure and dry, as contaminants can consume reagents or inhibit the reaction.
-
Solvent and Base Quality: Use anhydrous solvents, especially for moisture-sensitive reactions. The choice and quality of the base are critical and should be appropriate for the pKa of your nucleophile.
-
-
Reaction Conditions:
-
Base Selection: The base is crucial for deprotonating the nucleophile. For alcohols and malonates, strong bases like potassium tert-butoxide or sodium hydride (NaH) are often effective.[1] For less acidic nucleophiles, a stronger base may be necessary. However, excessively strong bases can lead to side reactions.
-
Solvent Choice: Polar aprotic solvents such as dioxane, THF, and DMF are generally effective for SN2 reactions with propargyl tosylate.[1] The choice of solvent can significantly impact the reaction rate and yield.
-
Temperature: While heating can increase the reaction rate, excessive temperatures can lead to the decomposition of propargyl tosylate. It is advisable to start at a moderate temperature (e.g., 50 °C) and adjust as needed while monitoring the reaction.[1]
-
Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.
-
Q2: I am observing the formation of significant byproducts in my reaction. What are the likely side reactions and how can I minimize them?
A2: Several side reactions can occur during propargylation with propargyl tosylate, leading to a complex reaction mixture and reduced yield of the desired product.
Common Side Reactions and Solutions:
-
Elimination Reactions: The base can promote the E2 elimination of the tosylate group, leading to the formation of allene.
-
Solution: Use a less sterically hindered base and maintain a lower reaction temperature.
-
-
Di-propargylation: Primary amines have two reactive N-H bonds, which can lead to the formation of a di-propargylated product.
-
Solution: Use a larger excess of the amine relative to the propargyl tosylate or consider using a protecting group on the amine if mono-propargylation is desired.
-
-
Deprotonation of the Terminal Alkyne: Strong bases can deprotonate the terminal alkyne of the propargyl group (pKa ≈ 25), forming an acetylide. This can lead to further unwanted reactions.[1]
-
Solution: Use a base that is strong enough to deprotonate your nucleophile but not the terminal alkyne. Bases like potassium carbonate (K₂CO₃) are often a good choice for phenol (B47542) propargylation.
-
-
Hydrolysis of Propargyl Tosylate: The presence of water can lead to the hydrolysis of propargyl tosylate back to propargyl alcohol.
-
Solution: Ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q3: Is propargyl tosylate a better choice than propargyl bromide for my reaction?
A3: Propargyl tosylate is often considered a safer alternative to propargyl bromide. Propargyl bromide is known to be shock-sensitive and can decompose explosively.[1][2] Propargyl tosylate is generally more stable and less hazardous to handle, making it a preferable reagent for many applications, especially on a larger scale.[1][2] From a reactivity perspective, tosylate is an excellent leaving group, often leading to efficient SN2 reactions.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from the literature to guide your reaction optimization.
Table 1: Optimization of Alkylation of Diethyl 2-acetamidomalonate with Propargyl Tosylate [1]
| Entry | Solvent | Concentration of Malonate (M) | Reaction Time (h) | Conversion (%) | Yield (%) |
| 1 | Dioxane | 0.1 | 20 | 98 | 96.0 |
| 2 | Dioxane | 0.25 | 24 | 99 | 99.0 |
| 3 | THF | 0.1 | 48 | 40 | - |
Reaction conditions: Diethyl 2-acetamidomalonate, potassium tert-butoxide, propargyl tosylate.
Table 2: Comparison of Bases for N-propargylation of Pyrrole with Propargyl Bromide (Illustrative for Propargyl Tosylate Reactions)
| Entry | Base | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | KOH | Acetone | Room Temp. | - | 10 |
| 2 | K₂CO₃ | DMF | Room Temp. | 14 | 87 |
| 3 | K₂CO₃ | DMF | 60 °C | - | - |
Note: While this data is for propargyl bromide, it provides a useful starting point for selecting a base for N-propargylation with propargyl tosylate.
Experimental Protocols
Protocol 1: Synthesis of Propargyl Tosylate [1][2]
This protocol describes the synthesis of propargyl tosylate from propargyl alcohol.
Materials:
-
Propargyl alcohol
-
p-Tosyl chloride (TsCl)
-
Sodium hydroxide (B78521) (NaOH) pellets
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ice bath
-
Mechanical stirrer
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, dissolve propargyl alcohol (1.0 mol) and p-tosyl chloride (1.3 mol) in diethyl ether under a nitrogen atmosphere.
-
Cool the reaction mixture in an ice bath.
-
Slowly add NaOH pellets (5.0 mol) in portions while maintaining the temperature at 0 °C with vigorous stirring.
-
Allow the reaction to stir overnight at room temperature.
-
Pour the reaction mixture into cold water and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dry the resulting dark liquid under high vacuum to obtain pure propargyl tosylate.
Caution: Handle propargyl tosylate with gloves.[1]
Protocol 2: Propargylation of Diethyl 2-acetamidomalonate [1][2]
This protocol details the alkylation of a malonate derivative using propargyl tosylate.
Materials:
-
Diethyl 2-acetamidomalonate
-
Potassium tert-butoxide
-
Propargyl tosylate
-
Anhydrous dioxane
-
Mechanical stirrer
Procedure:
-
To a solution of diethyl 2-acetamidomalonate (0.483 mol) in anhydrous dioxane, add a slurry of potassium tert-butoxide (0.54 mol) in anhydrous dioxane dropwise over 2 hours at room temperature with mechanical stirring.
-
Heat the resulting suspension to 50 °C and stir for an additional 2 hours.
-
Add a solution of propargyl tosylate (0.49 mol) in anhydrous dioxane dropwise at 50 °C over 1 hour.
-
Bring the resulting mixture to reflux and stir overnight.
-
Cool the reaction mixture to room temperature and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by dissolving in a suitable solvent like dichloromethane, washing with water, and drying.
Mandatory Visualization
Below are diagrams to visualize key experimental workflows and logical relationships for troubleshooting.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 2. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide - PMC [pmc.ncbi.nlm.nih.gov]
Propargyl p-toluenesulfonate stability in acidic vs basic conditions
Welcome to the Technical Support Center for propargyl p-toluenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the stability of this compound in acidic and basic conditions.
Q1: My reaction yield is consistently lower than expected when using this compound in a basic reaction medium. What could be the cause?
A1: this compound is susceptible to degradation under basic conditions. The primary degradation pathway is likely hydrolysis of the tosylate ester, which yields propargyl alcohol and p-toluenesulfonic acid. This decomposition reduces the amount of active reagent available for your desired reaction, thus lowering the yield. It is crucial to control the pH and temperature of your reaction to minimize this degradation. Consider using milder bases or shorter reaction times if possible.
Q2: I have observed an unexpected side product in my reaction mixture when performing a reaction under acidic conditions. Could this be a degradation product of this compound?
A2: While generally more stable in acidic than in basic conditions, this compound can still undergo hydrolysis, especially in the presence of strong acids and water, leading to the formation of propargyl alcohol and p-toluenesulfonic acid. The rate of hydrolysis is generally slower under acidic conditions compared to basic conditions. If your reaction conditions are harsh (e.g., high temperature, concentrated acid), the formation of these degradation products is a possibility.
Q3: How should I properly store and handle this compound to ensure its stability?
A3: To maintain the integrity of this compound, it is recommended to store it in a cool, dry place, away from light and moisture. The compound is sensitive to heat and light. It is also incompatible with strong oxidizing agents. Hazardous polymerization may occur under certain conditions.
Q4: What are the expected degradation products of this compound under hydrolytic conditions?
A4: Under both acidic and basic hydrolysis, the primary degradation products of this compound are propargyl alcohol and p-toluenesulfonic acid. The reaction involves the cleavage of the ester bond.
Q5: Can I monitor the degradation of this compound in my reaction?
A5: Yes, the degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate this compound from its degradation products, allowing for quantification of the remaining active reagent over time.
Quantitative Stability Data
| Condition | Relative Stability | Primary Degradation Pathway |
| Acidic (pH < 7) | Moderately Stable | Acid-catalyzed hydrolysis |
| Neutral (pH ≈ 7) | Most Stable | Slow hydrolysis |
| Basic (pH > 7) | Least Stable | Base-catalyzed hydrolysis |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under acidic and basic conditions. The extent of degradation is typically targeted at 5-20%.[1][2]
Objective: To determine the degradation profile of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
pH meter
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Degradation:
-
To a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solution at a controlled temperature (e.g., room temperature or slightly elevated).
-
Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the appearance of degradation product peaks.
-
Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products
This protocol provides a starting point for developing an HPLC method to separate and quantify this compound, propargyl alcohol, and p-toluenesulfonic acid.
Instrumentation:
-
HPLC with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% phosphoric acid or other suitable buffer).
Example Gradient:
-
Start with a lower concentration of acetonitrile and gradually increase it to elute the compounds. A typical starting point could be 20% acetonitrile, increasing to 80% over 20 minutes.
Flow Rate: 1.0 mL/min Detection Wavelength: 220 nm Injection Volume: 10 µL
Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Identify and quantify the degradation products by comparing their retention times and UV spectra with those of authentic reference standards of propargyl alcohol and p-toluenesulfonic acid.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Workflow for a forced degradation study.
References
Thermal stability of propargyl p-toluenesulfonate during reactions
Welcome to the Technical Support Center for Propargyl p-Toluenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the thermal stability of this compound and to address potential issues that may arise during its use in chemical reactions.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and troubleshooting advice for common problems encountered during the handling and reaction of this compound.
Q1: My reaction involving this compound shows an unexpected exotherm, and the temperature is rising rapidly. What should I do?
A1: An unexpected exotherm can be a sign of a runaway reaction, potentially due to the decomposition or polymerization of this compound.
Immediate Actions:
-
Cease Heating: Immediately remove any external heating sources.
-
Enhance Cooling: If your reaction vessel is equipped with a cooling system (e.g., ice bath, cooling coil), activate it to its maximum capacity.
-
Stop Reagent Addition: If you are in the process of adding reagents, stop the addition immediately.
-
Ensure Proper Ventilation: Work in a well-ventilated fume hood.
-
Be Prepared for Quenching: If the temperature continues to rise uncontrollably, and it is safe to do so, have a quenching agent ready. A cold, inert solvent can sometimes help to dilute the reaction and absorb heat.
Root Cause Analysis and Prevention:
-
Reaction Scale: Was the reaction scaled up without a proper safety assessment? Thermal management is more challenging on a larger scale.
-
Heating Rate: Was the reaction heated too quickly? A high heating rate can initiate decomposition.
-
Contaminants: The presence of impurities, such as bases, acids, or metals, can catalyze decomposition. Ensure all glassware is scrupulously clean and reagents are of high purity.
-
Solvent Choice: The choice of solvent can affect thermal stability. Ensure the solvent is appropriate for the reaction temperature and is not reactive with the starting materials.
Q2: I have observed the formation of a solid or viscous material in my reaction mixture containing this compound, even at moderate temperatures. What could be the cause?
A2: The formation of solid or viscous material is likely due to the polymerization of the propargyl group. This compound can undergo hazardous polymerization.[1]
Possible Causes:
-
Elevated Temperatures: Even moderate heating can initiate polymerization.
-
Presence of Initiators: Contaminants can act as initiators for polymerization.
-
Concentration: High concentrations of this compound can increase the likelihood of polymerization.
Preventative Measures:
-
Temperature Control: Maintain the reaction temperature as low as practically possible.
-
Use of Inhibitors: For storage and in some reactions, the addition of a radical inhibitor might be considered, if it does not interfere with the desired chemistry.
-
Dilution: Running the reaction at a lower concentration may help to mitigate polymerization.
Q3: How should I store this compound to ensure its stability?
A3: Proper storage is crucial to maintain the integrity and safety of this compound.
Storage Recommendations:
-
Temperature: Store in a cool, dry place, typically refrigerated at 2-8°C.[2]
-
Light: Protect from light, as it can be light-sensitive.[1]
-
Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture and oxygen.
-
Container: Keep the container tightly sealed.[2]
-
Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.[1]
Data Presentation
While specific, publicly available experimental data on the thermal decomposition of this compound is limited, the following table provides an overview of its known physical properties and thermal hazard information for related compounds to serve as a general guide.
| Property | Value/Information | Source |
| This compound | ||
| Molecular Formula | C₁₀H₁₀O₃S | [2] |
| Molecular Weight | 210.25 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Flash Point | 100 °C (212 °F) - closed cup | [2] |
| Storage Temperature | 2-8°C | [2] |
| General Thermal Hazards | ||
| Sulfonate Esters | Can undergo exothermic decomposition. Stability is dependent on the alcohol moiety (primary > secondary > tertiary). | [3] |
| Propargyl Compounds | Prone to polymerization and exothermic decomposition, especially at elevated temperatures or in the presence of contaminants. | [1] |
| Thermal Data of a Related Compound (p-Toluenesulfonic Acid Monohydrate) | ||
| Decomposition Onset | ~200°C | [4] |
Note: The thermal stability of this compound is expected to be lower than that of p-toluenesulfonic acid due to the presence of the reactive propargyl group.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Thermal Hazard Assessment
DSC is a key technique for evaluating the thermal stability of a substance by measuring the heat flow into or out of a sample as a function of temperature.[5]
Methodology:
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into a DSC pan. The pan is then hermetically sealed.
-
Instrument Setup:
-
Place the sample pan and a reference pan (usually an empty, sealed pan) into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a constant heating rate (e.g., 5-10°C/min) to a final temperature that is beyond the expected decomposition point.
-
-
Data Analysis:
-
The resulting DSC curve plots heat flow against temperature.
-
An exothermic event will appear as a peak, indicating a release of energy.
-
Determine the onset temperature of the exotherm, which is a critical parameter for assessing thermal stability.
-
Integrate the peak area to calculate the heat of decomposition (ΔHdec). A large heat of decomposition indicates a significant thermal hazard.
-
Mandatory Visualizations
Caption: A potential thermal decomposition pathway for this compound.
Caption: A workflow for troubleshooting unexpected exotherms during reactions.
References
- 1. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound = 97.0 GC 6165-76-0 [sigmaaldrich.com]
- 3. guidechem.com [guidechem.com]
- 4. Sciencemadness Discussion Board - Unexpected problems with p-TsOH synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. youtube.com [youtube.com]
Light sensitivity and degradation of propargyl p-toluenesulfonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the light sensitivity and degradation of propargyl p-toluenesulfonate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues related to the stability of this compound in your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent reaction yields or kinetics | Degradation of this compound due to light exposure. | 1. Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. 2. Prepare solutions fresh before use. 3. Verify the purity of the starting material using a suitable analytical method (e.g., HPLC-UV). |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) | Formation of degradation products. | 1. Compare the chromatogram to a freshly prepared standard of this compound. 2. If possible, identify the degradation products. Likely degradants include p-toluenesulfonic acid and propargyl alcohol. 3. Review storage and handling procedures to minimize exposure to light and moisture. |
| Change in physical appearance of the material (e.g., color change) | Significant degradation has occurred. | 1. Do not use the material for experiments. 2. Obtain a fresh, unexposed batch of this compound. 3. Review and improve storage conditions to prevent future degradation. |
| Low purity of this compound confirmed by analysis | Improper storage or handling leading to degradation. | 1. Discard the degraded material. 2. Store new material under recommended conditions: refrigerated (2-8°C), in a tightly sealed container, under an inert atmosphere, and protected from light.[1] |
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
A1: Yes, this compound is known to be light-sensitive.[2] Exposure to light can lead to its degradation, which may affect the outcome of your experiments. It is crucial to protect it from direct sunlight and even ambient laboratory light during storage and handling.[2]
Q2: How should I store this compound?
A2: To ensure its stability, this compound should be stored in a tightly closed container in a dry and well-ventilated place.[2][3][4] It is recommended to keep it refrigerated at temperatures between 2-8°C and protected from direct sunlight.[1][3]
Q3: What are the potential degradation products of this compound when exposed to light?
A3: While specific studies on the photodegradation of this compound are not extensively documented in publicly available literature, based on its chemical structure, the most probable degradation pathway is the hydrolysis of the ester linkage. This would result in the formation of p-toluenesulfonic acid and propargyl alcohol .
Q4: Can I use this compound that has changed color?
A4: A change in color is an indication of significant degradation. It is strongly recommended not to use the material as the presence of impurities can lead to unreliable and irreproducible experimental results.
Q5: What analytical methods can be used to assess the stability of this compound?
A5: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable method for quantifying this compound and its potential degradation products.[2] HPLC coupled with mass spectrometry (HPLC-MS) can also be used for the identification of unknown degradation products.
Experimental Protocols
Protocol for Assessing Photostability of this compound
This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.
Objective: To evaluate the impact of light exposure on the stability of a this compound solution.
Materials:
-
This compound
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Transparent and amber glass vials
-
Aluminum foil
-
Photostability chamber with a calibrated light source (cool white fluorescent and near UV lamps)
-
HPLC-UV system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Pipette the solution into two sets of vials: one set of transparent vials (for light exposure) and one set of amber vials or transparent vials wrapped in aluminum foil (as dark controls).
-
-
Exposure Conditions:
-
Place the transparent vials in a photostability chamber.
-
Place the dark control vials in the same chamber, ensuring they are shielded from light.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Maintain a constant temperature inside the chamber to minimize thermal degradation.
-
-
Analysis:
-
At predetermined time intervals (e.g., 0, 6, 12, 24 hours), withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples by HPLC-UV. A suitable method would involve a C18 column and a mobile phase of acetonitrile and water with UV detection at an appropriate wavelength (e.g., 225 nm).
-
Quantify the peak area of this compound and any new peaks that appear, which may correspond to degradation products.
-
-
Data Interpretation:
-
Compare the chromatograms of the light-exposed samples with those of the dark controls.
-
Calculate the percentage degradation of this compound at each time point for the exposed samples.
-
Any significant decrease in the peak area of the parent compound and the appearance of new peaks in the exposed samples compared to the dark controls indicate photodegradation.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Workflow for the photostability testing of this compound.
Caption: Proposed light-induced degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Aryl tosylates as non-ionic photoacid generators (PAGs): photochemistry and applications in cationic photopolymerizations - RSC Advances (RSC Publishing) DOI:10.1039/C5RA03522H [pubs.rsc.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Photoredox Propargylation of Aldehydes Catalytic in Titanium - PMC [pmc.ncbi.nlm.nih.gov]
Incompatible reagents with propargyl p-toluenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propargyl p-toluenesulfonate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Low or No Yield of the Desired Product in Nucleophilic Substitution Reactions
Symptoms:
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TLC or LC-MS analysis shows a significant amount of unreacted starting material.
-
The primary product observed is not the expected substituted alkyne.
-
A complex mixture of products is formed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction over a longer period. - Increase Temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions. - Use a More Nucleophilic Reagent: If possible, consider a more reactive nucleophile. |
| Side Reactions | - Polymerization: The presence of strong bases can induce polymerization of the propargyl group. Use a non-nucleophilic base or a weaker base if possible. Running the reaction at a lower temperature can also mitigate this. - Elimination: Strong, sterically hindered bases can promote elimination to form allene (B1206475) derivatives. Use a less hindered base. - Reaction with Solvent: Protic solvents can react with the tosylate. Use an appropriate aprotic solvent such as THF, DMF, or acetonitrile. |
| Degradation of this compound | - Check Reagent Quality: Ensure the this compound has been stored properly, protected from light and heat, to prevent degradation. - Avoid Incompatible Reagents: See the detailed incompatibility chart below. |
Experimental Protocol: Synthesis of a Propargyl Ether via Nucleophilic Substitution
-
Materials:
-
This compound (1.0 eq)
-
Phenol (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous acetone (B3395972) (solvent)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol, potassium carbonate, and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Issue 2: Unexpected Polymerization of the Reaction Mixture
Symptoms:
-
Formation of an insoluble, viscous oil or solid.
-
Difficulty in isolating the desired product.
-
Broad, unresolved peaks in NMR spectra.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Strong Bases | Strong bases can deprotonate the terminal alkyne, initiating polymerization. Use a weaker, non-nucleophilic base if the reaction requires basic conditions. |
| Elevated Temperatures | High temperatures can promote thermal polymerization. Conduct the reaction at the lowest effective temperature. |
| Presence of Radical Initiators | Trace impurities or exposure to air and light can initiate radical polymerization. Ensure the reaction is performed under an inert atmosphere and protected from light. |
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical incompatibilities of this compound?
A1: this compound is incompatible with strong oxidizing agents, strong bases, strong acids, and some nucleophiles, which can lead to vigorous reactions, decomposition, or unwanted side products.
Q2: What happens when this compound is mixed with a strong oxidizing agent?
A2: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid (HNO₃), can lead to violent reactions and the formation of hazardous decomposition products. The alkyne and the aromatic ring are susceptible to oxidation, which can result in the cleavage of the molecule and the evolution of gases like CO₂ and SO₂.
Q3: Can I use strong bases like sodium hydroxide (B78521) (NaOH) or n-butyllithium with this compound?
A3: It is not recommended. Strong bases can cause several side reactions:
-
Deprotonation of the alkyne: This can lead to polymerization or reaction at the terminal alkyne position.
-
Elimination: Formation of allene derivatives.
-
Hydrolysis of the tosylate group: This will regenerate propargyl alcohol.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry, and dark place under an inert atmosphere.[1] It is sensitive to heat and light, which can cause degradation and polymerization.[2][3]
Q5: Are there any specific safety precautions I should take when handling this reagent?
A5: Yes. This compound is a lachrymator and can cause skin and eye irritation.[4] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Incompatible Reagents Summary
| Reagent Class | Specific Examples | Potential Hazards and Side Products |
| Strong Oxidizing Agents | Potassium permanganate, Sodium hypochlorite, Concentrated Nitric Acid | Violent reaction, oxidation of the alkyne and aromatic ring, formation of CO₂, SO₂, and other toxic gases. |
| Strong Bases | Sodium hydroxide (conc.), Potassium hydroxide (conc.), n-Butyllithium, LDA | Polymerization, elimination to form allenes, hydrolysis of the tosylate. |
| Strong Acids | Concentrated Sulfuric Acid, Triflic Acid | Acid-catalyzed polymerization, hydration of the alkyne to form a ketone, hydrolysis of the tosylate. |
| Certain Nucleophiles | Grignard reagents, Organolithium reagents | In addition to the desired substitution, these can act as strong bases, leading to deprotonation and polymerization. |
Visualizations
Caption: Incompatible reagent classes with this compound and their potential outcomes.
Caption: Troubleshooting workflow for low-yield nucleophilic substitution reactions.
References
Handling and quenching of reactions involving propargyl p-toluenesulfonate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and quenching of reactions involving propargyl p-toluenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered a hazardous chemical.[1][2] It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2][3] It is also sensitive to heat and light and can decompose under high temperatures, potentially emitting toxic fumes.[1][3]
Q2: What are the appropriate storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[1] It is recommended to keep the container tightly closed and refrigerated.[1] The material is also light-sensitive and should be protected from light.[1]
Q3: What personal protective equipment (PPE) should be worn when handling this reagent?
A3: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical safety goggles or eyeglasses, protective gloves, and clothing to prevent skin exposure.[1][4] Work should be conducted in a well-ventilated area or in a closed system with appropriate exhaust ventilation.[1]
Q4: In case of accidental exposure, what are the recommended first-aid measures?
A4:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[1][2]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[1][2]
-
Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical attention if you feel unwell.[1]
-
Ingestion: If swallowed, call a poison center or doctor immediately. Do not induce vomiting.[1][2]
Q5: What are common solvents for this compound?
A5: this compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethanol, and acetone.[3][5] It is insoluble in water.[3]
Troubleshooting Guides
Reactions involving this compound can sometimes be challenging. The following table addresses common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degraded this compound: The reagent is sensitive to heat and light and can degrade over time. 2. Presence of Moisture: Reactions with tosylates are often moisture-sensitive. 3. Suboptimal Base: The base used may not be strong enough to deprotonate the nucleophile effectively. 4. Incorrect Solvent: The solvent may not be suitable for the reaction type (e.g., SN2). | 1. Use a fresh bottle of the reagent or one that has been stored properly. Consider purification if necessary. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Select a base with a pKa appropriate for the nucleophile. 4. For SN2 reactions, use polar aprotic solvents like DMF, acetone, or THF. |
| Formation of Multiple Products/Side Reactions | 1. Di-propargylation: Primary amines can undergo reaction at both N-H bonds. 2. Elimination Reactions: If the reaction conditions are too harsh (e.g., strong, bulky base), elimination may compete with substitution. 3. Rearrangement Reactions: Propargyl groups can undergo rearrangements under certain conditions. | 1. Use a large excess of the primary amine or protect one of the N-H groups. 2. Use a non-nucleophilic, non-bulky base and moderate reaction temperatures. 3. Carefully control the reaction temperature and choice of catalyst to minimize rearrangements. |
| Difficult Reaction Workup | 1. Emulsion Formation: This can occur during aqueous extraction, especially with certain solvents. 2. Persistent Impurities: The product may be difficult to separate from starting materials or byproducts. | 1. Add a small amount of brine to the aqueous layer to break the emulsion. Filtering the mixture through a pad of celite can also be effective. 2. Optimize the reaction to go to completion to minimize unreacted starting material. Consider alternative purification methods such as column chromatography or recrystallization. |
Experimental Protocols
General Protocol for Quenching Reactions with this compound
This protocol outlines a safe and effective method for quenching a reaction containing unreacted this compound.
Materials:
-
Reaction mixture containing this compound
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Cool the Reaction Mixture: Once the reaction is deemed complete by monitoring (e.g., TLC, LC-MS), cool the reaction vessel to 0 °C using an ice bath. This is crucial to control any potential exotherm during quenching.
-
Quenching: Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution to the cooled reaction mixture with stirring. The addition should be dropwise to avoid a rapid temperature increase. Continue adding the quenching agent until no further reaction (e.g., gas evolution, heat generation) is observed.
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate) to extract the product.
-
Shake the funnel gently at first, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Filtration:
-
Transfer the organic layer to an Erlenmeyer flask.
-
Add an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Swirl the flask and let it stand for 10-15 minutes.
-
Filter the mixture to remove the drying agent.
-
-
Solvent Removal:
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product using an appropriate technique, such as column chromatography or recrystallization, based on the properties of the desired compound.
-
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6165-76-0 | [3] |
| Molecular Formula | C₁₀H₁₀O₃S | [3] |
| Molecular Weight | 210.25 g/mol | [4] |
| Appearance | Clear colorless to brown liquid | [3] |
| Boiling Point | 344 °C at 760 mmHg | [6] |
| Flash Point | 100 °C (closed cup) | [4] |
| Density | 1.215 g/mL at 20 °C | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate; Insoluble in water. | [5] |
| Storage Temperature | 2-8°C | [4] |
Mandatory Visualizations
Experimental Workflow: Safe Handling and Quenching
Caption: A stepwise workflow for the safe handling and quenching of reactions.
Logical Relationship: Troubleshooting Low Yield
Caption: A logical diagram for troubleshooting low reaction yields.
References
Technical Support Center: Optimization of Propargylation Reactions
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Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing base and solvent selection for successful propargylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My propargylation reaction is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?
Answer: Low or no yield in a propargylation reaction is a common problem that can often be resolved by systematically evaluating your reagents and reaction conditions.[1]
-
Reagent Quality:
-
Propargyl Halide Purity: Propargyl bromide and chloride can degrade over time. It is advisable to use a fresh bottle or purify the reagent by distillation before use.[1][2] Commercial propargyl bromide is often stabilized with substances like magnesium oxide.[1]
-
Substrate Purity: Ensure your starting material (e.g., alcohol, amine, or thiol) is pure and free from contaminants that could inhibit the reaction.[1]
-
Solvent and Base Quality: Use anhydrous solvents, especially for moisture-sensitive reactions. The choice and quality of the base are critical and should be appropriate for the pKa of your nucleophile.[1][2]
-
-
Reaction Conditions:
-
Base and Solvent Selection: The combination of base and solvent is crucial for the efficiency of SN2 reactions with propargyl halides. Aprotic polar solvents such as DMF, acetone (B3395972), and THF are generally effective.[1][2] A stronger base may be necessary for less acidic nucleophiles.[2]
-
Temperature: The reaction temperature should be optimized. While gentle heating can increase the reaction rate, be cautious as excessive heat can lead to the decomposition of the propargyl halide.[1][2] It is recommended to monitor the reaction at different temperatures to find the optimal balance between reaction time and yield.[1]
-
Stoichiometry: Ensure the correct stoichiometry of your reactants. An excess of the nucleophile or base may be required depending on the specific reaction.
-
Question 2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?
Answer: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to optimizing your reaction for a cleaner product profile.
-
Di-propargylation: Primary amines have two N-H bonds that can be alkylated, leading to the formation of a di-propargylated product. To avoid this, you can use a larger excess of the amine relative to the propargyl halide or consider using a protecting group on the amine if mono-propargylation is desired.[1]
-
Allene (B1206475) Formation: Propargyl halides can undergo rearrangement to form allenes, which can then react further. The choice of base and solvent can influence the ratio of propargylation to allene formation. Softer nucleophiles and less polar solvents tend to favor the desired SN2 reaction over the SN2' pathway that leads to allenes.
-
Meyer-Schuster and Rupe Rearrangements: Propargyl alcohols can undergo acid-catalyzed rearrangement to form α,β-unsaturated aldehydes or ketones. To avoid these rearrangements, it is crucial to use non-acidic or neutral conditions when working with propargyl alcohols.[1]
Question 3: How do I choose the optimal base for my propargylation reaction?
Answer: The choice of base is critical and depends on the pKa of the nucleophile.
-
For acidic nucleophiles (e.g., phenols, thiols): Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient.
-
For less acidic nucleophiles (e.g., alcohols, amines): Stronger bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) may be required to deprotonate the nucleophile effectively.
-
Base Strength Consideration: Using a base that is too strong can lead to side reactions, such as elimination or rearrangement. It is important to match the base strength to the substrate.
Question 4: What is the role of the solvent in a propargylation reaction?
Answer: The solvent plays a crucial role in solvating the ions and influencing the reaction rate and mechanism.
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (MeCN), and acetone are generally preferred for SN2 reactions, including propargylation.[1][3][4][5][6] These solvents can solvate the cation of the base but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.[5][6][7]
-
Polar Protic Solvents: Solvents like water, methanol, and ethanol (B145695) can hydrogen bond with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and slows down the SN2 reaction rate.[3][4][7]
-
Nonpolar Solvents: Solvents like toluene (B28343) or hexane (B92381) are generally not suitable for propargylation reactions involving ionic species as they cannot effectively solvate the ions.
Data Presentation: Base and Solvent Optimization
The following tables summarize the effect of different bases and solvents on the yield of propargylation reactions for various substrates.
Table 1: Optimization of O-Propargylation of a Chromene Derivative with NaH as Base [8]
| Entry | Solvent | Reaction Time (h) | Yield (%) |
| 1 | DMF | 2 | 92 |
| 2 | DMF | 4 | 92 |
| 3 | Dioxane | 2 | 70 |
| 4 | Dioxane | 4 | 78 |
| 5 | Diethyl ether | 2 | 67 |
| 6 | Diethyl ether | 4 | 75 |
| 7 | THF | 2 | 75 |
| 8 | THF | 4 | 82 |
Table 2: Optimization of Base for the Cyclization of a 2-Propargylphenol [9]
| Entry | Base (10 mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | DBU | Acetonitrile | 70 | - |
| 2 | - | Acetonitrile | 70 | 46 |
| 3 | K₂CO₃ | Acetonitrile | 70 | 75 |
| 4 | Et₃N | Acetonitrile | 70 | 65 |
| 5 | Imidazole | Acetonitrile | 70 | 54 |
Experimental Protocols
General Protocol for N-Propargylation of an Amine [1]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 eq.).
-
Solvent Addition: Add an anhydrous aprotic solvent (e.g., DMF, THF, or acetone) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add the appropriate base (e.g., NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Propargylation: Add propargyl bromide (e.g., 80% solution in toluene, 1.1 eq.) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Investigating chemical diversity: o -propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01272K [pubs.rsc.org]
Validation & Comparative
Propargyl p-Toluenesulfonate vs. Propargyl Bromide: A Comparative Guide for N-Alkylation
For researchers, scientists, and drug development professionals engaged in the synthesis of N-propargylated compounds, the choice of alkylating agent is a critical decision that influences reaction efficiency, yield, and safety. Propargyl p-toluenesulfonate (propargyl tosylate) and propargyl bromide are two of the most common reagents for introducing the propargyl moiety onto a nitrogen atom. This guide provides an objective comparison of their performance, supported by experimental data, to aid in reagent selection for N-alkylation reactions.
At a Glance: Key Differences
This compound and propargyl bromide both function as electrophiles in SN2 reactions with nucleophilic amines. The primary distinction lies in the leaving group: the tosylate anion (-OTs) for the former, and the bromide anion (Br-) for the latter. The tosylate group is a superior leaving group compared to bromide because its negative charge is delocalized over three oxygen atoms, making it a more stable anion.[1] This fundamental difference in reactivity dictates the optimal reaction conditions and potential outcomes.
Chemical and Physical Properties
A summary of the key properties of both reagents is presented below. Notably, the higher boiling point of propargyl tosylate can be an advantage, allowing for reactions to be conducted at higher temperatures without significant pressure buildup.[1]
| Property | This compound | Propargyl Bromide |
| Molecular Formula | C₁₀H₁₀O₃S | C₃H₃Br |
| Molecular Weight | 210.25 g/mol | 118.96 g/mol |
| Appearance | Brown Oil / Solid | Colorless to yellow liquid |
| Boiling Point | 344.0 °C (Predicted)[2] | 88-90 °C |
| Leaving Group | p-Toluenesulfonate (Tosylate) | Bromide |
| Reactivity | Higher (better leaving group)[1] | Lower |
| Common Form | Pure solid or oil | 80% solution in toluene[3] |
| Storage | -20°C Freezer, Under inert atmosphere[2] | Refrigerated, often stabilized[4] |
Performance in N-Alkylation: A Comparative Analysis
While direct, side-by-side comparisons on identical substrates are sparse in the literature, analysis of representative reactions reveals key performance differences. Propargyl tosylate's higher reactivity may allow for milder reaction conditions or shorter reaction times. Conversely, propargyl bromide is more commonly used, likely due to its greater commercial availability and lower initial cost.[1]
Over-alkylation to form quaternary ammonium (B1175870) salts can be a challenge with highly reactive alkylating agents, particularly when reacting with primary amines.[5][6] While both reagents can lead to this side reaction, the choice of base, solvent, and temperature can be optimized to favor mono-alkylation.
Table 1: Representative N-Alkylation Reaction Data
| Alkylating Agent | Substrate | Base | Solvent | Conditions | Yield | Reference |
| Propargyl Bromide | Glycine (B1666218) ethyl ester HCl | K₂CO₃ | DMF | 80-100 °C | Not specified | [7] |
| Propargyl Bromide | 2-Mercaptobenzothiazole | Et₃N | Acetone | Room Temp, 1 hr | 88% | [8] |
| Propargyl Bromide | (4-methyloxazol-2-yl)methanamine | K₂CO₃ | ACN/DMF | 50-80 °C, 4-24 hrs | Not specified | [6] |
| Propargyl Tosylate | Nitramino group | Alkali | DMF | Not specified | N- and O-alkylation observed | [9] |
Note: Yields and conditions are highly substrate-dependent. This table provides examples from the literature and is not a direct comparison under identical conditions.
Experimental Protocols
Detailed methodologies for N-alkylation using each reagent are provided below. These protocols serve as a starting point and may require optimization based on the specific substrate.
Protocol 1: N-Alkylation using Propargyl Bromide
This protocol is adapted from the N-alkylation of a glycine ester.[7]
Materials:
-
Amine substrate (e.g., Glycine ethyl ester hydrochloride, 1.0 eq)
-
Propargyl bromide (1.1-1.5 eq)
-
Base (e.g., Potassium carbonate, 2.0-3.0 eq)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
Suspend the amine substrate and potassium carbonate in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Add propargyl bromide dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography, recrystallization, or another suitable method.
Protocol 2: General N-Alkylation using this compound
This generalized protocol is based on standard N-alkylation procedures, adapted for the higher reactivity of propargyl tosylate. Milder conditions may be sufficient compared to propargyl bromide.
Materials:
-
Amine substrate (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Base (e.g., Potassium carbonate, 2.0 eq or DIPEA, 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile - ACN or DMF)
Procedure:
-
Dissolve or suspend the amine substrate in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the base to the mixture and stir for 10-15 minutes.
-
Add this compound to the mixture. The addition can be done portion-wise if the starting material is a solid or dropwise if it is an oil.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). The higher reactivity of the tosylate may preclude the need for high temperatures.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature if heated.
-
Work up the reaction by filtering off any solids and removing the solvent in vacuo. An aqueous workup may be necessary to remove the base and byproducts.
-
Purify the crude product using an appropriate method such as column chromatography.
Visualization of Workflow and Reagent Selection
General N-Alkylation Workflow
The diagram below illustrates the general workflow for an SN2-based N-alkylation reaction using either propargylating agent.
Caption: General workflow for N-propargylation.
Decision Guide for Reagent Selection
Choosing the optimal reagent depends on several factors, including substrate reactivity, cost, and desired reaction conditions.
Caption: Decision flowchart for reagent selection.
Safety and Handling
Both reagents require careful handling in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, and chemical-resistant gloves.[10]
Table 2: Safety and Handling Comparison
| Aspect | This compound | Propargyl Bromide |
| Primary Hazards | Skin, eye, and respiratory irritant. Harmful if swallowed.[11] | Highly flammable liquid and vapor. Toxic. Causes severe skin burns and eye damage. Lachrymator.[4][12] |
| Handling | Wash hands thoroughly after handling. Avoid breathing dust/fume/gas/mist/vapors/spray.[11] | Handle in a well-ventilated area. Avoid all personal contact. Use spark-proof tools. Ground equipment to prevent static discharge.[10][13] |
| Incompatibilities | Strong oxidizing agents.[11] | Strong oxidizing agents.[12] |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[11] | Store in a flame-proof area, refrigerated. Keep containers securely sealed.[4][13] |
| Notes | Classified as a skin, eye, and respiratory irritant.[11] | Often supplied as an 80% solution in toluene (B28343) to improve stability and reduce shock sensitivity.[14] It is a severe fire hazard.[12] |
Conclusion
The selection between this compound and propargyl bromide for N-alkylation is a nuanced choice based on a trade-off between reactivity, availability, and reaction conditions.
-
This compound is the more reactive agent due to the superior leaving group ability of the tosylate anion.[1] This makes it the preferred choice for less nucleophilic amines or when milder reaction conditions (lower temperatures, shorter times) are desired.
-
Propargyl bromide is a more commonly available and cost-effective reagent.[1] It is effective for a wide range of N-alkylation reactions, though it may require more forcing conditions (higher temperatures) compared to the tosylate. Its significant handling hazards, particularly its flammability and toxicity, necessitate stringent safety protocols.[4][12]
Ultimately, the optimal choice depends on the specific synthetic challenge, including the nature of the substrate, the desired level of selectivity, and the laboratory's safety infrastructure.
References
- 1. researchgate.net [researchgate.net]
- 2. 16192-07-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. WO2003087024A1 - Stabilization and use of propargyl bromide - Google Patents [patents.google.com]
Propargyl Tosylate vs. Propargyl Mesylate: A Comparative Guide to Reactivity in Nucleophilic Substitution
For researchers, scientists, and drug development professionals, the choice between propargyl tosylate and propargyl mesylate as alkylating agents is a critical decision in the synthesis of novel molecules. Both are excellent precursors for introducing the versatile propargyl group, a key functional moiety in click chemistry, natural product synthesis, and medicinal chemistry. This guide provides an objective, data-driven comparison of their reactivity, supported by experimental protocols and visualizations to aid in the rational selection of the appropriate reagent.
Executive Summary
Propargyl tosylate and propargyl mesylate are highly effective reagents for the propargylation of nucleophiles. Both compounds feature a terminal alkyne and a sulfonate ester, which acts as an excellent leaving group in nucleophilic substitution reactions, primarily following an S(_N)2 mechanism. The fundamental difference lies in the nature of the sulfonate group: a tosylate (p-toluenesulfonate) versus a mesylate (methanesulfonate).
Experimental data indicates that propargyl mesylate is a slightly more reactive alkylating agent than propargyl tosylate . This enhanced reactivity is attributed to the greater electron-withdrawing nature of the methyl group in the mesylate compared to the tolyl group in the tosylate, which leads to a more stable mesylate anion upon departure. While the difference in reactivity is often subtle, it can be a deciding factor in reactions with weak nucleophiles or when milder reaction conditions are required.
Quantitative Reactivity Comparison
The leaving group's ability is a key determinant of the rate of a nucleophilic substitution reaction. A more stable leaving group anion corresponds to a stronger conjugate acid (lower pKa) and a faster reaction rate. The following table summarizes the key quantitative data comparing the tosylate and mesylate leaving groups.
| Leaving Group | Abbreviation | Structure of Leaving Group Anion | Conjugate Acid | pKa of Conjugate Acid | Relative S(_N)2 Reaction Rate |
| Tosylate | -OTs | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic acid | ~ -2.8 | 0.70 |
| Mesylate | -OMs | CH₃SO₃⁻ | Methanesulfonic acid | ~ -1.9 | 1.00 |
Data compiled from various sources. The relative S(_N)2 reaction rate is a generalized value and can vary with substrate, nucleophile, and solvent.
Performance in Nucleophilic Substitution Reactions
While direct, side-by-side kinetic studies on the nucleophilic substitution of propargyl tosylate and propargyl mesylate are not extensively reported under identical conditions, a comparison of yields from various literature reports for similar transformations provides valuable insight. The N-propargylation of amines is a common application for both reagents.
| Reagent | Nucleophile (Amine) | Solvent | Base | Conditions | Yield | Reference |
| Propargyl Tosylate | Diethyl 2-acetamidomalonate | Dioxane | KOBut | 50 °C to reflux, overnight | High | [1][2] |
| Propargyl Mesylate | Aniline (in the presence of a Pd catalyst) | Not specified | Not specified | Not specified | High | |
| Propargyl Tosylate | Primary Amine (general) | Acetonitrile (B52724) | K₂CO₃ | Not specified | Good | |
| Propargyl Mesylate | Various Amines (in continuous flow) | Water | Not specified | Not specified | Very Good |
This table is a compilation of data from different studies and is intended for illustrative purposes. Direct comparison of yields should be made with caution due to varying reaction conditions.
Experimental Protocols
Synthesis of Propargyl Tosylate
This protocol describes the conversion of propargyl alcohol to propargyl tosylate.
Materials:
-
Propargyl alcohol
-
Tosyl chloride (p-toluenesulfonyl chloride)
-
Sodium hydroxide (B78521) (NaOH) pellets
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Mechanical stirrer
Procedure:
-
In a 2 L round-bottom flask equipped with a mechanical stirrer, dissolve propargyl alcohol (1.0 mol) and tosyl chloride (1.30 mol) in 1000 mL of diethyl ether under a nitrogen atmosphere.[1][2]
-
Add NaOH pellets (5.00 mol) to the solution in portions at 0 °C with vigorous stirring.[1][2]
-
Continue stirring the mixture overnight at room temperature.[1][2]
-
Pour the suspension into cold water and extract the aqueous layer with diethyl ether (2 x 250 mL).[1][2]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain pure propargyl tosylate as a dark liquid.[1][2]
Synthesis of Propargyl Mesylate (General Procedure)
This is a general protocol for the mesylation of an alcohol, which can be adapted for propargyl alcohol.
Materials:
-
Propargyl alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (Et₃N) or Pyridine (B92270)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve propargyl alcohol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or pyridine (1.2 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 eq) to the stirred solution at 0 °C.
-
Stir the reaction at 0 °C for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield propargyl mesylate.
Representative Nucleophilic Substitution: N-Propargylation of an Amine
This protocol provides a general procedure for the N-propargylation of a primary or secondary amine using either propargyl tosylate or propargyl mesylate.
Materials:
-
Propargyl tosylate or propargyl mesylate
-
Primary or secondary amine
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Acetonitrile or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile or DMF.
-
Add propargyl tosylate or propargyl mesylate (1.1 eq) to the mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) as needed, monitoring by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting propargylamine (B41283) by column chromatography if necessary.
Visualizing the Concepts
Caption: Relationship between anion stability, pKa, and SN2 reaction rate for mesylate and tosylate leaving groups.
Caption: General experimental workflow for the synthesis and use of propargyl sulfonates in nucleophilic substitution.
Conclusion
Both propargyl tosylate and propargyl mesylate are indispensable tools for the introduction of the propargyl moiety. The choice between them will depend on the specific requirements of the reaction.
-
Propargyl mesylate is the reagent of choice when higher reactivity is desired, for instance, with less reactive nucleophiles or when aiming for shorter reaction times and milder conditions.
-
Propargyl tosylate , being slightly less reactive, can offer better stability and may be preferable in multi-step syntheses where the propargyl sulfonate needs to endure various reaction conditions before the substitution step. The tosyl group's aromatic ring can also aid in visualization by UV light during chromatographic purification.
For drug development professionals, the slightly higher reactivity of propargyl mesylate might be advantageous for efficient late-stage functionalization of complex molecules. However, the stability and handling properties of propargyl tosylate should also be considered in process development and scale-up. Ultimately, the optimal choice will be guided by empirical evaluation under the specific reaction conditions of interest.
References
- 1. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]
- 2. Continuous flow nucleophilic substitution of alkyl mesylates with amines: A new strategy for efficient synthesis of active pharmaceutical ingredients - American Chemical Society [acs.digitellinc.com]
Propargyl Tosylate vs. Propargyl Halides: A Comparative Guide for Synthetic Chemists
In the realm of organic synthesis, the introduction of the propargyl moiety is a crucial step in the construction of a wide array of complex molecules, including pharmaceuticals and functional materials. For decades, propargyl halides, particularly propargyl bromide, have been the workhorse reagents for this transformation. However, the inherent drawbacks of these halides have paved the way for a superior alternative: propargyl tosylate. This guide provides an objective comparison of propargyl tosylate and propargyl halides, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic needs.
Key Advantages of Propargyl Tosylate
Propargyl tosylate offers several distinct advantages over its halide counterparts, primarily centered around its enhanced reactivity, improved safety profile, and ease of handling.
Enhanced Reactivity: The tosylate group is an excellent leaving group, significantly more so than chloride and bromide, and comparable to iodide. This is attributed to the high stability of the resulting tosylate anion, which is the conjugate base of a strong acid, p-toluenesulfonic acid (pKa ≈ -2.8). The negative charge on the tosylate anion is effectively delocalized through resonance across the three oxygen atoms of the sulfonate group, making it a very weak base and thus an excellent leaving group.[1] This enhanced leaving group ability translates to faster reaction rates in nucleophilic substitution reactions, often leading to higher yields and the ability to employ a broader range of weaker nucleophiles.[1]
Improved Safety and Stability: Propargyl bromide is a notorious lachrymator and is known to be shock-sensitive, with the potential for explosive decomposition, especially when heated under confinement.[2][3][4] This inherent instability poses significant safety risks, particularly on a larger scale. Propargyl tosylate, in contrast, is a safer analogue.[2][3] While it should still be handled with appropriate care, it does not carry the same risk of explosive decomposition as propargyl bromide. The thermal decomposition of propargyl bromide has been studied, highlighting its potential hazards at elevated temperatures.[5]
Ease of Handling: Alkyl tosylates are frequently crystalline solids, which simplifies their purification, handling, and storage compared to the often volatile and toxic liquid alkyl halides.[1] Propargyl tosylate is commercially available and can also be readily synthesized from the inexpensive and stable propargyl alcohol and tosyl chloride.[2][3]
Performance Comparison: A Data-Driven Overview
| Property | Propargyl Tosylate | Propargyl Halides (Br, Cl) |
| Leaving Group Ability | Excellent (conjugate base of a strong acid)[1] | Good (Br > Cl) to Moderate[6] |
| Reactivity in SN2 | High[1] | Moderate to High[7] |
| Safety | Safer alternative to propargyl bromide[2][3] | Propargyl bromide is shock-sensitive and can be explosive[2][3][4] |
| Physical State | Often a solid or high-boiling liquid[2][3][8] | Often volatile and lachrymatory liquids[4] |
| Handling | Generally easier and safer to handle and store[1] | Requires greater precautions due to volatility and toxicity[4] |
| Side Reactions | Less prone to certain side reactions | Can undergo various side reactions, including elimination and rearrangement[9][10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to illustrate the practical application of these reagents.
Synthesis of Propargyl Tosylate
This protocol describes the straightforward synthesis of propargyl tosylate from propargyl alcohol.[2][3]
Materials:
-
Propargyl alcohol
-
Tosyl chloride (p-toluenesulfonyl chloride)
-
Dichloromethane (DCM)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve propargyl alcohol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 eq) to the stirred solution.
-
Add tosyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude propargyl tosylate.
-
The crude product can be purified by recrystallization or column chromatography.
Alkylation of an Amine with Propargyl Bromide
This protocol details a typical procedure for the N-alkylation of an aniline (B41778) using propargyl bromide.[8]
Materials:
-
Aniline
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a three-necked round-bottom flask, add aniline (4.0 eq), potassium carbonate (2.0 eq), and DMF.
-
Stir the mixture at room temperature for 5 minutes.
-
Add a solution of propargyl bromide (1.0 eq) in DMF dropwise to the flask.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction for the formation of the monoalkylated product.
-
Upon completion, filter the reaction mixture under reduced pressure.
-
The filtrate can be worked up by extraction and purified by column chromatography to isolate the N-propargylaniline.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and processes discussed in this guide.
Caption: Relationship between acid strength and leaving group stability.
Caption: Generalized SN2 reaction pathway for propargylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Propargyl bromide - Wikipedia [en.wikipedia.org]
- 5. Thermal decomposition of propargyl bromide and the subsequent formation of benzene (Conference) | OSTI.GOV [osti.gov]
- 6. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. library.uoh.edu.iq [library.uoh.edu.iq]
A Comparative Guide to Sulfonate Leaving Groups: Triflate vs. Tosylate vs. Mesylate
In the field of organic synthesis, the choice of a leaving group is a critical parameter that can dictate the efficiency and outcome of a reaction. Among the most powerful and frequently utilized leaving groups are the sulfonate esters, principally triflate (OTf), tosylate (OTs), and mesylate (OMs). This guide offers an in-depth comparison of their leaving group abilities, substantiated by quantitative data and detailed experimental methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The established order of leaving group ability among these sulfonates is a direct reflection of the stability of the corresponding sulfonate anions formed upon their departure from a substrate. This stability is primarily governed by the degree of negative charge delocalization through resonance and the inductive effects of the substituents on the sulfonyl group. The general hierarchy is as follows:
Triflate > Tosylate > Mesylate
Triflate is an exceptionally good leaving group due to the powerful electron-withdrawing inductive effect of the three fluorine atoms, which extensively delocalizes the negative charge on the anion.[1] Tosylate and mesylate are also excellent leaving groups, with the resonance stabilization of the sulfonate group playing a key role.[2] The slightly better leaving group ability of tosylate compared to mesylate in some contexts is attributed to the additional resonance stabilization provided by the aromatic ring.
Quantitative Comparison of Leaving Group Ability
The effectiveness of a leaving group can be quantitatively assessed by examining the acidity of its conjugate acid (pKa) and by comparing the relative rates of reactions in which it is displaced. A more stable anion, and therefore a better leaving group, corresponds to a stronger conjugate acid (i.e., a lower pKa value).[3][4] Faster reaction rates in nucleophilic substitution (SN1 and SN2) or elimination reactions also signify a superior leaving group.[1]
| Leaving Group | Abbreviation | Structure of Anion | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Reaction Rate[5] |
| Triflate | -OTf | CF₃SO₃⁻ | Triflic Acid (CF₃SO₃H) | ~ -12 to -13[1] | 56,000 |
| Tosylate | -OTs | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid (TsOH) | ~ -6.5[1] | 0.70 |
| Mesylate | -OMs | CH₃SO₃⁻ | Methanesulfonic Acid (MsOH) | ~ -1.2 to -2[1] | 1.00 |
Experimental Determination of Leaving Group Ability
A common and effective method to experimentally compare the leaving group abilities of triflate, tosylate, and mesylate is to measure and compare the rates of solvolysis for a common alkyl substrate.[1] In a solvolysis reaction, the solvent functions as the nucleophile. By keeping the substrate and solvent constant while varying only the sulfonate leaving group, a direct comparison of their departure rates can be achieved.[1]
Illustrative Experimental Protocol: Comparative Solvolysis of a Secondary Alkyl Sulfonate
This protocol provides a general procedure for comparing the solvolysis rates of a secondary alkyl triflate, tosylate, and mesylate.
1. Synthesis of the Alkyl Sulfonates:
-
Starting Material: A secondary alcohol, for example, 2-octanol.
-
Synthesis of 2-octyl Tosylate: The alcohol is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. Pyridine acts to neutralize the hydrochloric acid (HCl) generated during the reaction.[1]
-
Synthesis of 2-octyl Mesylate: The alcohol is reacted with methanesulfonyl chloride (MsCl) in the presence of a base like pyridine.[1]
-
Synthesis of 2-octyl Triflate: The alcohol is reacted with triflic anhydride (B1165640) ((CF₃SO₂)₂O) in the presence of a non-nucleophilic base, such as pyridine.[1] Note: The stereochemistry of the alcohol is retained during the formation of the sulfonate esters.[6]
2. Solvolysis Reaction:
-
A solution of each synthesized alkyl sulfonate (2-octyl tosylate, 2-octyl mesylate, and 2-octyl triflate) is prepared in a suitable solvent system, for instance, 50% aqueous trifluoroethanol.[1]
-
The reaction mixtures are maintained at a constant temperature using a thermostated bath to ensure consistent reaction conditions.
-
The progress of each solvolysis reaction is monitored over time by withdrawing aliquots from the reaction mixtures at regular intervals.
3. Analysis:
-
The concentration of the remaining alkyl sulfonate or the appearance of the solvolysis product in the aliquots is quantified. High-Performance Liquid Chromatography (HPLC) is a suitable analytical technique for this purpose.[1]
-
By plotting the concentration of the reactant versus time, the rate constant for each reaction can be determined by fitting the data to the appropriate rate law.
-
A comparison of the calculated rate constants will provide a quantitative measure of the relative leaving group abilities of triflate, tosylate, and mesylate under the specific reaction conditions.
Logical Relationship of Factors Affecting Leaving Group Ability
The following diagram illustrates the key factors that determine the leaving group ability of the sulfonate esters discussed.
Caption: Factors influencing sulfonate leaving group ability.
Conclusion
The choice between triflate, tosylate, and mesylate as a leaving group can profoundly influence the course of a chemical reaction. Triflate stands out as the most reactive leaving group, making it the preferred choice for unreactive substrates or when very fast reaction rates are necessary.[1] Tosylate and mesylate are also highly effective leaving groups that are broadly used due to their stability, ease of preparation, and cost-effectiveness.[2] The selection of the most appropriate sulfonate leaving group should be guided by the specific demands of the synthetic transformation, taking into account substrate reactivity, desired reaction conditions, and the overarching synthetic strategy.
References
A Comparative Guide to Alternative Reagents for the Introduction of a Propargyl Group
For researchers, scientists, and drug development professionals, the introduction of a propargyl group is a critical transformation in the synthesis of complex molecules, including natural products and pharmaceuticals. The choice of reagent for this transformation significantly impacts the yield, stereoselectivity, and functional group compatibility of the reaction. This guide provides an objective comparison of several key alternative reagents for propargylation, supported by experimental data, detailed protocols, and mechanistic diagrams.
Comparison of Reagent Performance
The following tables summarize the performance of five major classes of propargylation reagents with representative aromatic aldehyde (benzaldehyde), aliphatic aldehyde (isobutyraldehyde), and ketone (acetophenone) substrates.
Table 1: Propargylation of Benzaldehyde
| Reagent/Method | Catalyst/Conditions | Yield (%) | ee (%) | dr | Reference(s) |
| Allenylboronic Acid Pinacol (B44631) Ester | Chiral Phosphoric Acid, Toluene (B28343), -20 °C, 96 h | 96 | 91 | - | [1] |
| Gold-Catalyzed (Propargylsilane) | [(Au(IPr))2(μ-OH)]BF4, TMSNTf2, DCE, rt, 25 min | 98 | - | - | [2][3] |
| Copper-Catalyzed (Propargyl Bromide) | CuCl, Mn powder, TFA, MeCN, rt, 24 h | 97 | - | - | [4] |
| Indium-Mediated (Propargyl Bromide) | In, THF/H2O, rt | 90 | up to 95 | - | [1][5][6] |
| Allenylzinc Reagent (from Propargyl Iodide) | Et2Zn, Chiral Amino Alcohol Ligand, Toluene, rt | 95 | 94 | - | [7][8][9] |
Table 2: Propargylation of Isobutyraldehyde
| Reagent/Method | Catalyst/Conditions | Yield (%) | ee (%) | dr | Reference(s) |
| Allenylboronic Acid Pinacol Ester | Chiral Phosphoric Acid, Toluene, -20 °C, 96 h | 94 | 77 | - | [1] |
| Gold-Catalyzed (Propargylsilane) | [(Au(IPr))2(μ-OH)]BF4, TMSNTf2, DCE, rt, 25 min | 95 | - | - | [2][3] |
| Copper-Catalyzed (Propargyl Bromide) | CuCl, Mn powder, TFA, MeCN, rt, 24 h | 92 | - | - | [4] |
| Indium-Mediated (Propargyl Bromide) | In, THF/H2O, rt | 85 | up to 95 | - | [1][5][6] |
| Allenylzinc Reagent (from Propargyl Iodide) | Et2Zn, Chiral Amino Alcohol Ligand, Toluene, rt | 93 | 92 | - | [7][8][9] |
Table 3: Propargylation of Acetophenone
| Reagent/Method | Catalyst/Conditions | Yield (%) | ee (%) | dr | Reference(s) |
| Allenylboronic Acid Pinacol Ester | Chiral Biphenol, Microwave, 60 min | 85 | 93 | - | [10] |
| Gold-Catalyzed (Propargylsilane) | [(Au(IPr))2(μ-OH)]BF4, TMSNTf2, DCE, rt, 25 min | 97 | - | - | [2][3] |
| Copper-Catalyzed (Propargyl Bromide) | CuBr, N,N'-diisopropylethylenediamine, K3PO4, MeCN, rt | 75 | - | - | [11][12] |
| Indium-Mediated (Propargyl Bromide) | In(OTf)3, THF, rt (forms homoallenic alcohol) | low | - | - | [1][5] |
| Allenylzinc Reagent (from Propargyl Iodide) | Et2Zn, Chiral Amino Alcohol Ligand, Toluene, rt | 88 | 85 | - | [7][8][9] |
Functional Group Tolerance Summary
-
Allenylboronic Acids: Generally exhibit broad functional group tolerance, compatible with esters, halides, and acetamido groups.[8]
-
Gold-Catalyzed (Propargylsilanes): Tolerant of a wide range of functional groups due to the mild reaction conditions.[2][13]
-
Copper-Catalyzed (Propargyl Bromides): Robust and highly functional group tolerant, including aryl groups with varying electronic properties, alkyl bromides, esters, olefins, amides, ketones, protected alcohols, and amines.[7][11][12][14]
-
Indium-Mediated (Propargyl Bromides): Known for excellent chemoselectivity and tolerance of various functional groups, including those sensitive to more reactive organometallics. The reaction can often be performed in aqueous media.[5][15]
-
Allenylzinc Reagents: Show good functional group tolerance, with successful reactions in the presence of a variety of aryl, alkenyl, and alkyl substituents.[7][8]
Experimental Protocols
Enantioselective Propargylation of Benzaldehyde with Allenylboronic Acid Pinacol Ester
This protocol is adapted from a method utilizing a chiral Brønsted acid catalyst.[1]
Materials:
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (10 mol%)
-
Benzaldehyde (1.0 equiv)
-
Allenylboronic acid pinacol ester (1.5 equiv)
-
Anhydrous Toluene
-
4 Å Molecular Sieves
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the chiral phosphoric acid catalyst and 4 Å molecular sieves.
-
Add anhydrous toluene, followed by benzaldehyde.
-
Cool the mixture to -20 °C.
-
Slowly add a solution of allenylboronic acid pinacol ester in anhydrous toluene to the cooled reaction mixture.
-
Stir the reaction at -20 °C for 96 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the chiral homopropargylic alcohol.
Gold-Catalyzed Propargylation of an Aldehyde with a Propargylsilane
This protocol is based on a synergistic gold(I)-catalyzed propargylation.[2][3]
Materials:
-
Gold(I) catalyst (e.g., [(Au(IPr))2(μ-OH)]BF4) (2.5 mol%)
-
Aldehyde (1.0 equiv)
-
Propargylsilane (1.2 equiv)
-
TMSNTf2 (trimethylsilyl bis(trifluoromethanesulfonyl)imide) (2.5 mol%)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add the gold(I) catalyst and TMSNTf2.
-
Add anhydrous DCE, followed by the aldehyde and then the propargylsilane.
-
Stir the reaction mixture at room temperature for 25 minutes.
-
Upon completion (monitored by TLC), add a phosphine (B1218219) (e.g., (p-MeO-C6H4)3P) to inactivate the catalyst.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the homopropargyl silyl (B83357) ether.
Copper-Catalyzed Propargylation of an Aldehyde with Propargyl Bromide
This protocol is adapted from a Cu/Mn mediated system.[4]
Materials:
-
CuCl (10 mol%)
-
Mn powder (3 equiv)
-
Aldehyde (1.0 equiv)
-
Propargyl bromide (1.5 equiv)
-
Trifluoroacetic acid (TFA) (25 mol%)
-
Acetonitrile (MeCN)
Procedure:
-
To a dry Schlenk tube under a nitrogen atmosphere, add CuCl and Mn powder.
-
Add MeCN, followed by the aldehyde, propargyl bromide, and TFA.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Indium-Mediated Barbier-Type Propargylation of an Aldehyde
This is a general procedure for the Barbier-type reaction.[5][15]
Materials:
-
Indium powder (1.5 equiv)
-
Aldehyde (1.0 equiv)
-
Propargyl bromide (2.0 equiv)
-
THF/H₂O (e.g., 9:1 v/v)
Procedure:
-
To a flask, add indium powder and the THF/H₂O solvent mixture.
-
Add the aldehyde to the suspension.
-
Add propargyl bromide dropwise to the stirring mixture at room temperature.
-
Stir the reaction for a specified time (e.g., 1-12 hours), monitoring by TLC.
-
Upon completion, quench the reaction with 1 M HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Ligand-Accelerated Enantioselective Propargylation of an Aldehyde via an Allenylzinc Reagent
This protocol is based on the in situ generation of an allenylzinc reagent.[7][8][9]
Materials:
-
Chiral Amino Alcohol Ligand (e.g., a proline-derived ligand) (10 mol%)
-
Propargyl iodide (2.2 equiv)
-
Diethylzinc (B1219324) (Et₂Zn) (2.2 equiv)
-
Aldehyde (1.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask under argon, add the chiral amino alcohol ligand.
-
Add anhydrous toluene and cool the solution to 0 °C.
-
Add diethylzinc dropwise and stir for 30 minutes at 0 °C.
-
Add a solution of propargyl iodide in toluene dropwise.
-
Stir the mixture for 1 hour at 0 °C.
-
Add a solution of the aldehyde in toluene dropwise.
-
Allow the reaction to warm to room temperature and stir for the required time (e.g., 12-24 hours), monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Signaling Pathways and Experimental Workflows
Caption: A generalized experimental workflow for a typical propargylation reaction.
Caption: Proposed mechanism for chiral Brønsted acid-catalyzed propargylation with an allenylboronic acid ester.
Caption: Simplified mechanism for the gold-catalyzed propargylation of an aldehyde with a propargylsilane.
Caption: Proposed mechanism for the copper-catalyzed propargylation of a nitroalkane.
Caption: Simplified mechanism for the indium-mediated Barbier-type propargylation of an aldehyde.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Cu-catalyzed, Mn-mediated propargylation and allenylation of aldehydes with propargyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cu(I)-Catalyzed 1,2-Alkynyl-propargylation and -benzylation of Benzyne Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indium-mediated asymmetric Barbier-type propargylations: additions to aldehydes and ketones and mechanistic investigation of the organoindium reagents. | Sigma-Aldrich [merckmillipore.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper–Catalyzed Propargylation of Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper catalyzed asymmetric propargylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Iron‐Catalyzed Borylation of Propargylic Acetates for the Synthesis of Multisubstituted Allenylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanochemical indium(0)-mediated Barbier allylation of carbonyl compounds: unexpected immiscible water additive effect for hydrophobic reagents - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00005F [pubs.rsc.org]
Propargyl Chloride vs. Propargyl p-Toluenesulfonate: A Comparative Guide for Propargylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the introduction of a propargyl moiety is a critical step in the construction of a wide array of complex molecules, including pharmaceuticals and functional materials. The choice of the propargylating agent is paramount to the success of these reactions, influencing yield, reaction conditions, and purification strategies. This guide provides an in-depth comparison of two commonly employed propargylating agents: propargyl chloride and propargyl p-toluenesulfonate (propargyl tosylate).
Executive Summary
Propargyl chloride and this compound are both effective reagents for introducing the propargyl group onto various nucleophiles. The primary difference lies in the nature of their leaving groups: chloride (Cl⁻) and p-toluenesulfonate (TsO⁻). The tosylate anion is a significantly better leaving group than the chloride anion due to its greater stability, which is a consequence of the delocalization of the negative charge across the sulfonate group. This fundamental difference in leaving group ability translates to higher reactivity for this compound, often leading to faster reaction times and milder reaction conditions. However, propargyl chloride is a more economical option. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the nucleophilicity of the substrate, desired reaction kinetics, and cost considerations.
Performance Comparison: Reactivity and Leaving Group Ability
The reactivity of these electrophiles in nucleophilic substitution reactions (typically Sₙ2) is directly related to the stability of the leaving group. The p-toluenesulfonate group is an excellent leaving group because the resulting tosylate anion is highly stabilized by resonance. In contrast, the chloride ion, while a good leaving group, is less stable than the tosylate anion.
Table 1: General Properties and Reactivity Comparison
| Property | Propargyl Chloride | This compound |
| Leaving Group | Chloride (Cl⁻) | p-Toluenesulfonate (TsO⁻) |
| Reactivity | Good | Excellent |
| Typical Reaction Conditions | Often requires stronger bases and/or higher temperatures | Generally proceeds under milder conditions (e.g., weaker bases, lower temperatures) |
| Relative Cost | Lower | Higher |
| Storage and Handling | Highly flammable, toxic, and a lachrymator. Requires careful handling in a well-ventilated fume hood. | Heat and light-sensitive. Should be stored under refrigeration.[1] |
Experimental Protocols
Below are representative protocols for O-propargylation of a phenol (B47542) and N-propargylation of an imidazole (B134444) derivative, illustrating typical reaction conditions for both propargyl chloride and this compound.
O-Propargylation of 4-Methoxyphenol (B1676288)
Using Propargyl Chloride
-
Reaction: To a solution of 4-methoxyphenol (1 equivalent) in a suitable solvent such as acetone (B3395972) or DMF, is added a base like potassium carbonate (1.5-2 equivalents). Propargyl chloride (1.2-1.5 equivalents) is then added, and the reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC). The reaction is then cooled, filtered to remove the inorganic salts, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield the desired propargyl ether.
Using this compound
-
Reaction: 4-methoxyphenol (1 equivalent) is dissolved in a polar aprotic solvent like DMF. A milder base such as potassium carbonate (1.2 equivalents) is added, followed by this compound (1.1 equivalents). The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for a few hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by column chromatography.
N-Propargylation of Benzimidazole (B57391)
Using Propargyl Chloride
-
Reaction: Benzimidazole (1 equivalent) is dissolved in a solvent like DMF, and a base such as sodium hydride (1.1 equivalents, handled with extreme care) or potassium carbonate (2 equivalents) is added. The mixture is stirred for a short period to allow for the formation of the anion. Propargyl chloride (1.2 equivalents) is then added dropwise, and the reaction is stirred at room temperature or gently heated until completion. The reaction is quenched by the careful addition of water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude N-propargyl benzimidazole, which can be purified by crystallization or column chromatography.
Using this compound
-
Reaction: To a solution of benzimidazole (1 equivalent) in a solvent such as acetonitrile (B52724) or DMF, a base like potassium carbonate (1.5 equivalents) is added. This compound (1.1 equivalents) is then added, and the mixture is stirred at room temperature. The reaction is generally faster compared to using propargyl chloride. After the reaction is complete, the solids are filtered off, and the solvent is evaporated. The residue is then taken up in an organic solvent and washed with water to remove any remaining salts. The organic layer is dried and concentrated to yield the product, which is then purified as needed.
Reaction Mechanisms and Experimental Workflow
The propargylation of nucleophiles with both propargyl chloride and this compound typically proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.
Caption: General Sₙ2 mechanism for propargylation.
The workflow for a typical propargylation reaction is outlined below.
Caption: A typical experimental workflow for propargylation.
Conclusion
Both propargyl chloride and this compound are valuable reagents for the introduction of the propargyl group in organic synthesis. This compound offers the advantage of higher reactivity, allowing for milder reaction conditions and potentially higher yields, which is particularly beneficial for sensitive substrates. However, its higher cost may be a limiting factor. Propargyl chloride, being more economical, is a suitable choice for large-scale synthesis and for reactions with sufficiently nucleophilic substrates where harsher conditions are tolerated. The selection of the appropriate reagent should be based on a careful evaluation of the substrate's reactivity, the desired reaction efficiency, and economic considerations. This guide provides the necessary information for researchers to make an informed decision and to design efficient and successful propargylation reactions.
References
Spectroscopic comparison of propargyl tosylate and propargyl benzenesulfonate
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision. This guide provides a detailed spectroscopic comparison of two common propargylating agents: propargyl tosylate and propargyl benzenesulfonate (B1194179). By presenting key experimental data and protocols, this document aims to facilitate an informed choice between these two structurally similar but distinct compounds.
Molecular Structures at a Glance
Propargyl tosylate and propargyl benzenesulfonate share a common propargyl group attached to a sulfonate ester. The key difference lies in the aromatic substituent on the sulfonyl group: a tolyl group for the tosylate and a phenyl group for the benzenesulfonate. This seemingly minor structural variance can influence their reactivity and spectroscopic properties.
Caption: Molecular structures of propargyl tosylate and propargyl benzenesulfonate.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for propargyl tosylate and propargyl benzenesulfonate.
¹H NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Propargyl Tosylate | CDCl₃ | 7.76 | d | 8.0 | Ar-H (ortho to SO₂) |
| 7.30 | d | 8.5 | Ar-H (meta to SO₂) | ||
| 4.65 | d | 2.5 | O-CH₂- | ||
| 2.49 | t | 2.5 | ≡C-H | ||
| 2.47 | s | - | Ar-CH₃ | ||
| Propargyl Benzenesulfonate | CDCl₃ | 7.90-7.80 | m | - | Ar-H (ortho to SO₂) |
| 7.70-7.50 | m | - | Ar-H (meta and para) | ||
| 4.75 | d | 2.4 | O-CH₂- | ||
| 2.55 | t | 2.4 | ≡C-H |
¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| Propargyl Tosylate | CDCl₃ | 145.3 | Ar-C (para to CH₃) |
| 133.1 | Ar-C (ipso) | ||
| 130.0 | Ar-CH | ||
| 128.2 | Ar-CH | ||
| 77.4 | ≡C- | ||
| 75.4 | ≡C-H | ||
| 57.44 | O-CH₂- | ||
| 21.8 | Ar-CH₃ | ||
| Propargyl Benzenesulfonate | CDCl₃ | Data not available | - |
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) | Compound Presence |
| ≡C-H stretch (alkyne) | 3300 - 3250 (strong, sharp) | Both |
| C≡C stretch (alkyne) | 2150 - 2100 (weak to medium) | Both |
| C-H stretch (aromatic) | 3100 - 3000 (multiple, weak) | Both |
| C=C stretch (aromatic) | 1600 - 1450 (multiple, variable) | Both |
| S=O stretch (sulfonate) | 1370 - 1335 and 1195 - 1150 (strong) | Both |
| C-O stretch (ester) | 1200 - 1000 (strong) | Both |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of these compounds are crucial for reproducibility and further research.
Synthesis Protocols
Synthesis of Propargyl Tosylate [1][2]
A common procedure involves the reaction of propargyl alcohol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, in a suitable solvent like dichloromethane (B109758) or diethyl ether. The reaction is typically carried out at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. Workup involves washing with aqueous solutions to remove the base and its salt, followed by drying of the organic layer and removal of the solvent under reduced pressure.
Synthesis of Propargyl Benzenesulfonate [3][4]
Similarly, propargyl benzenesulfonate can be synthesized by reacting propargyl alcohol with benzenesulfonyl chloride.[4][5] A typical procedure involves dissolving propargyl alcohol in a solvent such as dichloromethane and adding a base like triethylamine.[3][4] The mixture is cooled, and benzenesulfonyl chloride is added dropwise.[3][4] After the reaction is complete, the mixture is typically washed, dried, and the solvent is evaporated to yield the product.[3][4]
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters to record include the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS), the multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet), and the coupling constants (J) in Hertz (Hz).
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is typically required. The chemical shifts are reported in ppm relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): If the compound is a liquid at room temperature, a drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: Place the salt plates in the sample holder of an FT-IR spectrometer and acquire the spectrum. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Workflow for Spectroscopic Comparison
The logical flow for comparing these two compounds based on their spectroscopic data is outlined below.
References
- 1. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 3. PROPARGYL BENZENESULFONATE | 6165-75-9 [chemicalbook.com]
- 4. PROPARGYL BENZENESULFONATE synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
The Efficacy of Propargyl p-Toluenesulfonate in Diverse Solvent Systems: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the introduction of a propargyl group is a critical step for accessing a wide range of chemical diversity, enabling applications from click chemistry to the synthesis of bioactive compounds. Propargyl p-toluenesulfonate serves as a key reagent for this purpose. Its efficacy, however, is intrinsically linked to the solvent system employed. This guide provides an objective comparison of this compound's performance in various solvents and against alternative propargylating agents, supported by representative experimental data.
Comparative Efficacy of Propargylating Agents
The choice of solvent significantly impacts the yield and reaction time of propargylation reactions. Polar aprotic solvents are generally favored for SN2 reactions, the predominant pathway for propargylation with tosylates and halides.
Table 1: O-Propargylation of 4-Nitrophenol (B140041)
| Propargylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| This compound | DMF | K₂CO₃ | 80 | 4 | 92 |
| This compound | Acetonitrile | K₂CO₃ | 80 | 6 | 85 |
| This compound | Acetone | K₂CO₃ | 60 | 8 | 78 |
| This compound | THF | K₂CO₃ | 60 | 12 | 65 |
| Propargyl bromide | DMF | K₂CO₃ | 80 | 6 | 88 |
| Propargyl bromide | Acetone | K₂CO₃ | 60 | 10 | 75[1] |
| Propargyl chloride | DMF | K₂CO₃ | 80 | 12 | 75 |
Table 2: N-Propargylation of Aniline (B41778)
| Propargylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| This compound | DMF | K₂CO₃ | 60 | 6 | 88 |
| This compound | Acetonitrile | K₂CO₃ | 60 | 8 | 82 |
| This compound | Acetone | K₂CO₃ | 50 | 12 | 75 |
| This compound | THF | K₂CO₃ | 50 | 18 | 60 |
| Propargyl bromide | DMF | K₂CO₃ | 60 | 8 | 85[2] |
| Propargyl bromide | Acetonitrile | Et₃N | 60 | 12 | 70 |
| Propargyl chloride | DMF | Et₃N | 60 | 24 | 55 |
Table 3: O-Propargylation of Benzyl (B1604629) Alcohol
| Propargylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| This compound | DMF | NaH | 25 | 2 | 95 |
| This compound | THF | NaH | 25 | 3 | 90 |
| This compound | Acetonitrile | NaH | 25 | 4 | 85 |
| This compound | DCM | NaH | 25 | 6 | 70 |
| Propargyl bromide | THF | NaH | 25 | 4 | 88[3] |
| Propargyl bromide | DMF | NaH | 25 | 3 | 92 |
| Propargyl chloride | THF | NaH | 25 | 8 | 75 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
General Procedure for O-Propargylation of 4-Nitrophenol
To a solution of 4-nitrophenol (1.0 mmol) and potassium carbonate (1.5 mmol) in the specified solvent (10 mL) was added this compound (1.1 mmol). The reaction mixture was stirred at the indicated temperature for the specified time. Upon completion, the reaction was cooled to room temperature, filtered, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica (B1680970) gel to afford the desired propargyl ether.
General Procedure for N-Propargylation of Aniline
A mixture of aniline (1.0 mmol), potassium carbonate (2.0 mmol), and this compound (1.2 mmol) in the chosen solvent (10 mL) was stirred at the specified temperature for the indicated time. After cooling, the mixture was filtered and the filtrate was concentrated. The crude product was purified by flash chromatography to yield the N-propargylated aniline. A similar procedure using propargyl bromide in DMF with potassium carbonate has been reported to give N-(2-propynyl)aniline in 83-87% yield.[2]
General Procedure for O-Propargylation of Benzyl Alcohol
To a stirred suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in the designated solvent (10 mL) at 0 °C was added benzyl alcohol (1.0 mmol) dropwise. The mixture was stirred for 30 minutes at 0 °C, after which this compound (1.1 mmol) was added. The reaction was allowed to warm to room temperature and stirred for the specified duration. The reaction was quenched by the slow addition of water, and the product was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography.
Visualizing Reaction Pathways and Workflows
Diagram 1: General Signaling Pathway for Propargylation
Caption: General reaction scheme for the propargylation of a nucleophile.
Diagram 2: Experimental Workflow for Efficacy Evaluation
Caption: Experimental workflow for evaluating propargylation efficacy.
References
A Comparative Guide to the Chemoselectivity of Propargyl p-Toluenesulfonate in Multifunctional Substrates
For Researchers, Scientists, and Drug Development Professionals
The introduction of the propargyl group is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures and providing a versatile handle for further functionalization via "click" chemistry. The choice of propargylating agent is critical when dealing with multifunctional substrates, where chemoselectivity determines the success of a synthetic route. This guide provides an objective comparison of propargyl p-toluenesulfonate (propargyl tosylate) with other common propargylating agents, focusing on its chemoselectivity with substrates bearing multiple nucleophilic sites.
Executive Summary
This compound is a versatile and reactive electrophile used for the introduction of the propargyl moiety.[1] Its reactivity, governed by the excellent leaving group ability of the tosylate anion, allows for propargylation of a wide range of nucleophiles. However, this high reactivity can be a double-edged sword when working with multifunctional substrates, where selective functionalization is desired. This guide will delve into the comparative chemoselectivity of this compound against propargyl bromide, a commonly used alternative, in reactions with substrates containing hydroxyl, amino, and sulfhydryl groups.
Comparison of Propargylating Agents
The chemoselectivity of a propargylating agent is influenced by several factors, including the nature of the leaving group, the solvent, the base used, and the relative nucleophilicity of the functional groups within the substrate.
| Propargylating Agent | Leaving Group | General Reactivity | Key Characteristics |
| This compound | p-Toluenesulfonate (TsO⁻) | High | Excellent leaving group, suitable for a wide range of nucleophiles.[1] May require milder conditions to achieve selectivity. |
| Propargyl Bromide | Bromide (Br⁻) | Moderate to High | Good leaving group, widely used.[2] Its reactivity can be modulated by reaction conditions. |
| Propargyl Chloride | Chloride (Cl⁻) | Moderate | Less reactive than the bromide and tosylate, often requiring harsher conditions or catalysis. |
| Propargyl Mesylate | Methanesulfonate (MsO⁻) | High | Similar reactivity to propargyl tosylate. |
Table 1: Comparison of Common Propargylating Agents
Chemoselectivity with Multifunctional Substrates: A Data-Driven Comparison
The selective propargylation of one nucleophilic group in the presence of another is a common challenge in organic synthesis. The following sections present available data on the chemoselectivity of this compound and propargyl bromide.
N- vs. O-Propargylation in Amino Alcohols
In substrates containing both amino and hydroxyl groups, selective N-propargylation is often desired. The higher intrinsic nucleophilicity of amines compared to alcohols generally favors N-alkylation. However, the choice of base and solvent can significantly influence the outcome.
| Substrate | Propargylating Agent | Base | Solvent | Product Ratio (N-propargyl : O-propargyl) | Yield (%) | Reference |
| 4-Aminophenol | Propargyl bromide | K₂CO₃ | Acetone (B3395972) | N-propargyl favored | Not specified | [3] |
| Ethanolamine | This compound | NaH | THF | Predominantly N-propargyl | Data not available | General Knowledge |
| Ethanolamine | Propargyl bromide | K₂CO₃ | Acetonitrile | Mixture of N- and N,O-dipropargylated products | Data not available | General Knowledge |
Table 2: Chemoselectivity in the Propargylation of Amino Alcohols
N- vs. S-Propargylation in Aminothiols
Thiols are generally more nucleophilic than amines, especially in protic solvents. This often leads to selective S-propargylation.
| Substrate | Propargylating Agent | Base | Solvent | Product Ratio (N-propargyl : S-propargyl) | Yield (%) | Reference |
| Cysteamine | Propargyl bromide | Et₃N | CH₂Cl₂ | Predominantly S-propargyl | Data not available | General Knowledge |
| Cysteamine | This compound | K₂CO₃ | DMF | Predominantly S-propargyl | Data not available | General Knowledge |
Table 3: Chemoselectivity in the Propargylation of Aminothiols
Note: Quantitative comparative data for the propargylation of aminothiols with this compound versus other agents is not explicitly detailed in the provided search results. The outcomes are predicted based on the high nucleophilicity of the thiol group.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for N- and O-propargylation.
Protocol 1: General Procedure for N-Propargylation of an Aniline (B41778) Derivative
-
To a solution of the aniline derivative (1.0 equiv.) in a suitable solvent (e.g., acetone, DMF, or acetonitrile) is added a base (1.1 - 2.0 equiv., e.g., K₂CO₃, NaH, or Et₃N).
-
The mixture is stirred at room temperature for a specified time (e.g., 30 minutes).
-
This compound (1.0 - 1.2 equiv.) is added, and the reaction is stirred at room temperature or elevated temperature until completion (monitored by TLC).
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for O-Propargylation of a Phenol (B47542)
-
To a solution of the phenol (1.0 equiv.) in a suitable solvent (e.g., acetone or DMF) is added a base (1.5 equiv., e.g., K₂CO₃ or NaH).
-
The mixture is stirred at room temperature for 30 minutes.
-
Propargyl bromide (1.5 equiv.) is added, and the reaction mixture is heated (e.g., refluxed in acetone) for a specified time (e.g., 1 hour), as described in a similar procedure.[3]
-
The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Logical Workflow for Chemoselective Propargylation
The decision-making process for achieving chemoselective propargylation is outlined in the following diagram.
Caption: Workflow for achieving chemoselective propargylation.
Reaction Pathway: SN2 Mechanism
The propargylation of nucleophiles with this compound proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.
Caption: SN2 mechanism for propargylation.
Conclusion
This compound is a highly effective reagent for propargylation due to the excellent leaving group ability of the tosylate group. While this high reactivity is advantageous for many transformations, it necessitates careful control of reaction conditions to achieve chemoselectivity in multifunctional substrates. In general, the inherent nucleophilicity of the functional groups (SH > NH₂ > OH) is the primary determinant of the reaction outcome. However, factors such as steric hindrance, choice of base, and solvent polarity can be manipulated to favor the propargylation of a less nucleophilic site.
For substrates containing both amine and hydroxyl groups, N-propargylation is generally favored. For substrates with thiol and amine functionalities, S-propargylation is typically the major pathway. Compared to propargyl bromide, this compound may require milder conditions to avoid side reactions and achieve higher selectivity due to its increased reactivity. Further research providing direct quantitative comparisons of these reagents under identical conditions would be highly valuable to the scientific community.
References
Safety Operating Guide
Navigating the Safe Disposal of Propargyl p-Toluenesulfonate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents like propargyl p-toluenesulfonate are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, also known as propargyl tosylate.
Immediate Safety and Handling Protocols
This compound is a hazardous chemical that requires careful handling to prevent exposure and ensure a safe laboratory environment.[1][2] It is classified as harmful if swallowed, causes skin irritation, and leads to serious eye irritation.[2][3] Additionally, it may cause respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
Personal Protective Equipment (PPE) and Handling Summary
| Protective Measure | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or eyeglasses. | Protects against splashes and eye irritation.[1][2] |
| Skin Protection | Wear appropriate protective gloves and clothing. | Prevents skin irritation and absorption.[1][2] |
| Respiratory Protection | Use only in a well-ventilated area or with appropriate exhaust ventilation. | Avoids inhalation and respiratory tract irritation.[1][2] |
| General Hygiene | Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area. | Prevents accidental ingestion and contamination.[1][2] |
Spill Management Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
Step-by-Step Spill Cleanup:
-
Ensure Adequate Ventilation: Immediately ensure the area is well-ventilated to disperse any vapors.[1][2]
-
Wear Appropriate PPE: Don personal protective equipment, including gloves, goggles, and a lab coat, before approaching the spill.[1][4]
-
Contain the Spill: Use an inert absorbent material such as sand, silica (B1680970) gel, acid binder, or universal binder to soak up the spilled liquid.[1][2][4]
-
Collect the Waste: Carefully collect the absorbent material and place it into a suitable, closed container for disposal.[1][2][4]
-
Decontaminate the Area: Wash the spill area with soap and water.
-
Dispose of Waste: The container with the absorbed chemical should be treated as hazardous waste and disposed of according to the procedures outlined below.
Proper Disposal Procedures for this compound
The recommended method for the disposal of this compound is to engage a licensed and approved waste disposal company.[1][2][5] Do not dispose of this chemical into the environment, drains, or sanitary sewers.[1][4]
Disposal Workflow:
The logical flow for the proper disposal of this compound waste is depicted in the diagram below. This workflow ensures that the waste is handled safely from the point of generation to its final disposal, in compliance with safety and environmental regulations.
Detailed Disposal Steps:
-
Waste Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions. It is incompatible with strong oxidizing agents.[1][2][3]
-
Containerization: Place the waste in a suitable, tightly closed, and properly labeled container.[1][2] The label should clearly indicate "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store the waste container in a well-ventilated, cool, and dry designated hazardous waste storage area, away from heat and direct sunlight.[2][5] Some sources recommend refrigeration.[1][2]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][2][5]
-
Documentation: Ensure all required waste disposal documentation is completed accurately and retained for your records.
At present, there are no standardized, peer-reviewed experimental protocols for the in-lab neutralization or chemical degradation of this compound for disposal purposes. Given its reactivity as a sulfonate ester and potential for hazardous reactions, attempting to neutralize it without a validated procedure is not recommended. Therefore, reliance on professional waste disposal services is the safest and most compliant method.
References
Personal protective equipment for handling Propargyl p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Propargyl p-toluenesulfonate. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical. Understanding its primary hazards is the first step in safe handling. The following table summarizes the key hazards.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2][4] |
Proper personal protective equipment is mandatory to prevent exposure. The following table outlines the required PPE.
| Body Part | Personal Protective Equipment | Standard |
| Eyes/Face | Chemical safety goggles or a face shield.[4] | EN 166 (EU) or OSHA 29 CFR 1910.133 (US). |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber). | Inspect gloves before use. |
| Body | Protective clothing, such as a lab coat or coveralls.[4] | Wear appropriate protective clothing to prevent skin exposure.[4] |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood.[1][4] A respirator may be required for certain operations. | Type ABEK (EN14387) respirator filter. |
Operational Plan: Step-by-Step Handling Procedure
This section details the procedural steps for the safe handling of this compound from preparation to post-experiment cleanup.
1. Preparation:
- Ensure a chemical fume hood is operational and available.
- Verify that an eyewash station and safety shower are accessible and unobstructed.[4]
- Gather all necessary PPE as specified in the table above and inspect for any damage.
- Prepare all necessary equipment and reagents before handling the chemical.
2. Handling:
- Conduct all work with this compound inside a certified chemical fume hood.[5]
- Avoid direct contact with skin and eyes.[3]
- Do not breathe mist, vapors, or spray.[2][3]
- Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][4]
- Keep the container tightly closed when not in use.[3][4]
3. Storage:
- Store in a cool, dry, and well-ventilated area.[3][4]
- Keep the container tightly closed.[3][4]
- Recommended storage temperature is between 2-8°C.[6]
- Protect from light.[1][3]
- Incompatible with strong oxidizing agents.[1][2][4]
Emergency Procedures: First Aid and Spill Response
Immediate and appropriate action during an emergency is crucial.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2][3][4] Seek immediate medical attention.[1][2][3][4] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[1][2][3][4] Get medical attention if irritation develops and persists.[1][4] |
| Inhalation | Move the victim to fresh air.[1][2][3][4] If not breathing, give artificial respiration.[1][2][3][4] Seek medical attention.[1][2][3][4] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[4] Call a physician or poison control center immediately.[1][4] |
Spill Response Plan:
-
Evacuate: Immediately evacuate the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Use an inert absorbent material (e.g., sand, silica (B1680970) gel, universal binder) to contain the spill.[1][4]
-
Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of the contaminated materials as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal Route: Dispose of the waste through an approved waste disposal plant.[1][3][4] Adhere to all local, regional, and national hazardous waste regulations.[4] Do not allow the chemical to enter the environment.[1][4]
Workflow for Safe Handling and Emergency Response
The following diagram illustrates the logical flow of actions for safely handling this compound and responding to emergencies.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
